9-(2'-Hydroxyethyl)guanine
Descripción
BenchChem offers high-quality 9-(2'-Hydroxyethyl)guanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2'-Hydroxyethyl)guanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-9-(2-hydroxyethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3,13H,1-2H2,(H3,8,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOYFKBSRZDBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177749 | |
| Record name | 9-(2'-Hydroxyethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23169-33-7 | |
| Record name | 9-(2'-Hydroxyethyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-40668 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2'-Hydroxyethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-HYDROXYETHYL)GUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913B0OP28B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biological Activity of 9-(2'-Hydroxyethyl)guanine in vitro: A Technical Guide
Executive Summary
9-(2'-Hydroxyethyl)guanine (9-HEG) represents a pivotal structural probe in the development of acyclic nucleoside antivirals. While structurally analogous to the blockbuster drug Acyclovir (ACV), 9-HEG lacks the specific ether oxygen atom in the acyclic side chain. This single molecular omission renders it essentially inactive against Herpes Simplex Virus (HSV), despite maintaining affinity for other purine-metabolizing enzymes like Purine Nucleoside Phosphorylase (PNP).
This guide analyzes 9-HEG not merely as an "inactive" compound, but as the critical negative control that elucidated the Structure-Activity Relationship (SAR) of acyclic nucleosides. It details the enzymatic bottlenecks that prevent its activation, its utility as a PNP substrate probe, and the synthetic pathways used to generate it for impurity profiling and mechanistic studies.
Chemical Architecture & Synthesis
9-HEG (CAS: 23169-33-7) is the N9-hydroxyethyl derivative of guanine. It is frequently encountered as Impurity P in the manufacturing of Acyclovir.
Structural Comparison
| Feature | Acyclovir (ACV) | 9-(2'-Hydroxyethyl)guanine (9-HEG) | Impact |
| Side Chain | (2-hydroxyethoxy)methyl | 2-hydroxyethyl | Critical |
| Ether Oxygen | Present (C-O-C) | Absent (C-C) | H-bonding capability lost |
| Chain Length | 4 atoms to -OH | 3 atoms to -OH | Steric fit altered |
| Viral TK Affinity | High ( | Negligible / Very Low | Activation bottleneck |
Synthetic Pathway (N9-Alkylation)
The synthesis of 9-HEG requires controlled alkylation of guanine. Direct alkylation often yields a mixture of N9 and N7 isomers. Regioselectivity is achieved via transient protection.
Protocol: Regioselective Synthesis via Silylation
-
Activation: Reflux Guanine with excess Hexamethyldisilazane (HMDS) and catalytic ammonium sulfate to generate N2,O6,N9-tris(trimethylsilyl)guanine. This solubilizes the guanine and directs alkylation to N9.
-
Alkylation: React the silylated intermediate with 2-chloroethanol (or 2-bromoethanol) in toluene or acetonitrile.
-
Deprotection: Hydrolyze the silyl groups using aqueous methanol or dilute HCl.
-
Purification: Recrystallize from water to remove the N7-isomer (which is more soluble).
Caption: Regioselective synthesis of 9-HEG via silyl protection to ensure N9-alkylation.
Mechanism of Action: The Activation Bottleneck
The biological inactivity of 9-HEG against HSV is a classic example of enzyme specificity . Antiviral activity in this class requires tri-phosphorylation. The first step is the "gatekeeper."
The Thymidine Kinase (TK) Failure
Herpes Simplex Virus Thymidine Kinase (HSV-TK) is promiscuous, but it has limits.
-
Acyclovir Binding: The ether oxygen in ACV mimics the 3'-hydroxyl of deoxyribose or interacts with specific residues (e.g., Gln125, Arg176) in the TK active site, positioning the terminal -OH for phosphorylation.
-
9-HEG Failure: Lacking the ether oxygen, 9-HEG cannot adopt the correct conformation or form the necessary hydrogen bonds. Consequently,
is negligible. It acts as a weak competitive inhibitor rather than a substrate.
The PNP Shunt
Unlike TK, Purine Nucleoside Phosphorylase (PNP) accepts 9-HEG as a substrate.
-
Reaction: 9-HEG +
Guanine + Ribose-1-phosphate analogue (hypothetical cleavage). -
Significance: This interaction allows 9-HEG to be used as a mechanistic probe to study the "interacting sites" model of PNP, where binding of a ligand to one subunit of the trimer affects the others (negative cooperativity).
Caption: Differential metabolic fate: ACV is activated by HSV-TK, while 9-HEG fails activation but interacts with PNP.
In Vitro Pharmacology & Data
Antiviral Activity Profile
The following table summarizes the comparative activity, highlighting the drastic loss of potency due to the missing ether oxygen.
| Compound | Virus | Cell Line | IC50 ( | Mechanism Note |
| Acyclovir | HSV-1 (KOS) | Vero | 0.1 - 1.6 | Efficiently phosphorylated by TK. |
| 9-HEG | HSV-1 (KOS) | Vero | > 100 (Inactive) | Fails to act as TK substrate. |
| 9-HEG | HSV-2 | HeLa | > 100 | No selective uptake/activation. |
| 8-Amino-9-HEG | PNP Enzyme | - | Potent PNP inhibitor (Derivative). |
Note: "Inactive" typically denotes an IC50 > 50-100
Cytotoxicity (CC50)
-
CC50 (Vero Cells): > 200
. -
Interpretation: 9-HEG exhibits low cytotoxicity. Since it is not phosphorylated by cellular kinases (which are even more specific than viral TK), it does not incorporate into host DNA or act as a chain terminator in uninfected cells.
Experimental Protocols
Protocol: Purine Nucleoside Phosphorylase (PNP) Interaction Assay
This assay determines if 9-HEG acts as a substrate or inhibitor of PNP.
Reagents:
-
Buffer: 50 mM HEPES, pH 7.0, 50 mM inorganic phosphate (
). -
Enzyme: Recombinant human PNP or Calf Spleen PNP (0.01 - 0.1 units/mL).
-
Substrate: Inosine (variable concentration) for inhibition studies; 9-HEG for substrate studies.
-
Detection: Xanthine Oxidase (XO) coupled system.
Workflow:
-
Baseline: Establish the rate of Inosine phosphorolysis by monitoring Uric Acid formation at 293 nm (
). -
Inhibition Mode: Add 9-HEG (10 - 100
) to the reaction mixture containing Inosine. -
Measurement: Monitor the decrease in reaction velocity (
). -
Substrate Mode: Incubate 9-HEG with PNP and
(without Inosine). Monitor the release of free Guanine via HPLC (C18 column, 5% MeOH/Buffer mobile phase) or spectrophotometrically if coupled with Guanase.
Protocol: HPLC Purity Analysis (for Impurity P)
As 9-HEG is a common impurity in Acyclovir, its detection is standardized.
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5
). -
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Retention Time: 9-HEG typically elutes before Acyclovir due to higher polarity (lack of the lipophilic ether methylene).
References
-
Elion, G. B., et al. (1977).[1] Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl)guanine.[1][2][3][4][5] Proceedings of the National Academy of Sciences, 74(12), 5716–5720. Link
-
Schaeffer, H. J., et al. (1978).[1] 9-(2-hydroxyethoxymethyl)guanine activity against viruses of the herpes group.[1][2][3][5] Nature, 272, 583–585. Link
-
Bzowska, A., et al. (2000). Calf spleen purine nucleoside phosphorylase complexed with substrates and substrate analogues. Acta Biochimica Polonica, 47(1), 73-86. Link
-
Sircar, J. C., et al. (1987). 8-Amino-9-substituted guanines: potent purine nucleoside phosphorylase (PNP) inhibitors. Agents and Actions, 21, 253–256. Link
-
United States Pharmacopeia (USP). Acyclovir Impurity P (9-(2'-Hydroxyethyl)guanine). USP Reference Standards. Link
Sources
- 1. C-5 Hydroxyethyl and Hydroxypropyl Acyclonucleosides as Substrates for Thymidine Kinase of Herpes Simplex Virus Type 1 (HSV-1 TK): Syntheses and Biological Evaluation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral activity of water-soluble esters of acyclovir [9-[(2-hydroxyethoxy)methyl]guanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0628558B1 - Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine - Google Patents [patents.google.com]
- 5. Altered substrate specificity of herpes simplex virus thymidine kinase confers acyclovir-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
9-(2'-Hydroxyethyl)guanine: Mechanism of Action & Structural Biology
This in-depth technical guide details the mechanistic profile of 9-(2'-Hydroxyethyl)guanine (9-HEG) . Unlike its famous structural relative Acyclovir (ACV), 9-HEG is not a potent antiviral therapeutic but serves as a critical Structure-Activity Relationship (SAR) probe and a genotoxic biomarker .
This guide is structured to explain why 9-HEG fails as a drug (the "Missing Oxygen" effect) and how it functions as a DNA adduct (Ethylene Oxide toxicity), providing a dual-perspective essential for drug development and toxicology professionals.
A Comparative Analysis of Nucleoside Analog Fidelity and Kinase Selectivity
Executive Technical Summary
9-(2'-Hydroxyethyl)guanine (9-HEG) is an acyclic guanosine analog (CAS 23169-33-7). Structurally, it represents the "carbon skeleton" of Acyclovir (ACV) but lacks the critical ether oxygen in the acyclic side chain.
-
Pharmacological Status: 9-HEG exhibits negligible antiviral activity compared to ACV. Its primary utility in drug development is as a negative control in SAR studies, demonstrating the necessity of the glycosidic bond mimic (ether oxygen) for viral kinase recognition.
-
Toxicological Status: 9-HEG (and its N7-isomer) is the primary DNA adduct formed by the alkylating agent Ethylene Oxide (EO) .[1] Its presence quantifies genotoxic stress and polymerase stalling events.
Chemical Identity & Structural Divergence
To understand the mechanism, one must first distinguish 9-HEG from active antivirals. The "2'-hydroxyethyl" side chain is a rigid alkyl linker, whereas Acyclovir possesses a flexible "2-hydroxyethoxymethyl" ether linker.
| Feature | 9-(2'-Hydroxyethyl)guanine (9-HEG) | Acyclovir (ACV) | Significance |
| Side Chain | -CH2-CH2-OH | -CH2-O-CH2-CH2-OH | The ether oxygen in ACV mimics the ribose O4' atom. |
| Bond Angle | Rigid alkyl chain. | Flexible ether linkage. | Affects binding pocket fit in HSV-TK. |
| Role | SAR Probe / DNA Adduct.[2] | Antiviral Drug.[3][4][5][6][7][8][9][10][11] | 9-HEG fails to adopt the "sugar-pucker" mimicry required for activation. |
| CAS | 23169-33-7 | 59277-89-3 | Distinct chemical entities. |
Visualization: Structural SAR Pathway
The following diagram illustrates the structural relationship and the "dead-end" activation pathway of 9-HEG compared to ACV.
Caption: Comparative activation pathway showing the failure of 9-HEG to bind HSV Thymidine Kinase due to the lack of the ether oxygen mimic.
Pharmacological Mechanism: The "Missing Oxygen" Failure
The "Mechanism of Action" for 9-HEG as a nucleoside analog is characterized by its inability to undergo bioactivation . This failure is the primary lesson in nucleoside drug design.
The Kinase Bottleneck
Acyclovir acts as a "suicide substrate" because the Herpes Simplex Virus Thymidine Kinase (HSV-TK) mistakenly phosphorylates it.
-
ACV Mechanism: The ether oxygen in ACV aligns with the enzyme's active site residues (specifically Gln-125 and Arg-176 in HSV-1 TK), mimicking the O4' of deoxyribose.
-
9-HEG Mechanism: 9-HEG lacks this oxygen. The ethyl side chain is hydrophobic and sterically distinct.
-
Result: HSV-TK affinity (
) for 9-HEG is orders of magnitude lower than for ACV. -
Outcome: No monophosphate is formed. Without the monophosphate, cellular kinases (GMP kinase) cannot convert it to the triphosphate (TP) form.
-
Theoretical Polymerase Inhibition (If Activated)
If 9-HEG were artificially phosphorylated to the triphosphate (9-HEG-TP) and delivered into the cell (e.g., via a ProTide strategy, though none are currently marketed), it would function as an obligate chain terminator .
-
Mechanism: Like ACV-TP, 9-HEG-TP lacks a 3'-hydroxyl group.
-
Pol Interaction: Upon incorporation into the nascent DNA strand by viral DNA polymerase, it would prevent the formation of the next phosphodiester bond.
-
Proof: Studies with phosphonate analogs (like PMEG) which bypass the first kinase step show potent chain termination, confirming that the base and ethyl linker are tolerated by the polymerase, provided the phosphate is present [1].
Toxicological Mechanism: 9-HEG as a DNA Adduct
In the context of toxicology and safety assessment, 9-HEG is the "villain" rather than the drug. It is formed when Ethylene Oxide (EO) , a potent alkylating agent and sterilant, reacts with DNA.
Formation Pathway
Ethylene oxide acts as an
-
N7-Alkylation (Major): The N7 position of Guanine is the most nucleophilic. Reaction yields N7-(2-hydroxyethyl)guanine (N7-HEG) .[1] This is the primary biomarker for EO exposure [2].
-
N9-Alkylation (Minor/Analog): If the guanine base is depurinated or free, N9 alkylation yields 9-(2'-hydroxyethyl)guanine .
Mutagenic Potential
Unlike the N7-adduct (which is often repaired or leads to depurination), the incorporation of a stable 9-HEG-like analog into DNA causes replication stalling .
-
Base Pairing: The hydroxyethyl group occupies the space where the sugar should be.
-
Polymerase Stalling: High-fidelity polymerases (Pol
, Pol ) stall at the lesion. -
Translesion Synthesis (TLS): Error-prone polymerases (like Pol
or ) may attempt to bypass the lesion, leading to G A transition mutations.
Experimental Protocols
For researchers characterizing this compound, distinguishing it from ACV and quantifying it is critical.
Protocol A: Differential Kinase Assay (Specificity Test)
Objective: To demonstrate the lack of phosphorylation of 9-HEG by HSV-TK compared to ACV.
-
Enzyme Prep: Purify HSV-1 Thymidine Kinase (recombinant) and Cytosolic TK (host control).
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM
, 5 mM ATP. -
Substrate: 100
M [8- H]-Acyclovir (Control) vs. 100 M [8- H]-9-HEG (Test).
-
-
Incubation: 37°C for 30 minutes.
-
Separation: Spot 20
L onto DE-81 anion exchange filter discs.-
Rationale: Nucleoside Monophosphates (negative charge) bind to DE-81; unreacted nucleosides wash off.
-
-
Wash: Wash discs 3x with 1 mM ammonium formate.
-
Quantification: Liquid scintillation counting.
-
Result Interpretation: ACV will show high CPM (counts per minute); 9-HEG will show background levels, confirming it is a poor substrate.
Protocol B: HPLC-MS/MS Quantification of HEG Adducts
Objective: To detect 9-HEG or N7-HEG in DNA samples (Toxicology).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Acquity UPLC BEH, 1.7 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5% B over 5 min (Polar retention focus) |
| Detection | MS/MS (ESI Positive Mode) |
| Transition | m/z 196 |
| Ref Standard |
References
-
Inhibition of DNA Polymerases by PMEG (Phosphonate Analog Context)
- Title: Incorporation and Excision of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) by DNA Polymerase Delta and Epsilon in Vitro.
- Source: PubMed (NIH)
-
URL:[Link]
-
Adduct Mechanism (N7-HEG vs 9-HEG)
-
Acyclovir Mechanism (The Comparative Standard)
-
Chemical Identity
-
Title: 9-(2-Hydroxyethyl)guanine Product Page (CAS 23169-33-7).[13]
- Source: Santa Cruz Biotechnology
-
Sources
- 1. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 7. A new nucleoside analog, 9-[[2-hydroxy-1-(hydroxymethyl)ethoxyl]methyl]guanine, highly active in vitro against herpes simplex virus types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-(2-hydroxyethoxymethyl)guanine as an inhibitor of herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of 9-(1,3-dihydroxy-2-propoxymethyl)guanine compared with that of acyclovir against human, monkey, and rodent cytomegaloviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The clinical effects of a new antiviral 9-(2-hydroxyethoxymethyl) guanine (aciclovir) against herpes virus infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative anti-herpesvirus activities of 9-(1,3-dihydroxy-2-propoxymethyl)guanine, acyclovir, and two 2'-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 9-(2-hydroxyethoxymethyl) guanine activity against viruses of the herpes group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 9-(2-Hydroxyethyl)guanine | CAS 23169-33-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
9-(2'-Hydroxyethyl)guanine molecular weight and formula
Role in Pharmaceutical Development & Impurity Profiling
Executive Summary
9-(2'-Hydroxyethyl)guanine (9-HEG) is a critical acyclic nucleoside analogue, primarily recognized in the pharmaceutical industry as Impurity P within the synthesis of Acyclovir and Valganciclovir. While structurally homologous to Acyclovir, it lacks the ether oxygen in the acyclic side chain, a modification that significantly alters its pharmacological profile and metabolic fate.
This guide provides a definitive technical analysis of 9-HEG, designed for researchers and CMC (Chemistry, Manufacturing, and Controls) scientists. It covers physicochemical identity, synthetic origins, analytical detection strategies, and its distinction from the isomeric DNA adduct N7-(2'-hydroxyethyl)guanine.
Part 1: Physicochemical Identity
The accurate characterization of 9-HEG is essential for establishing reference standards in antiviral drug development. Unlike its N7-isomer (a biomarker for ethylene oxide exposure), 9-HEG is typically an impurity of synthesis or a degradation product.
Table 1: Core Chemical Specifications
| Parameter | Specification |
| Chemical Name | 9-(2'-Hydroxyethyl)guanine |
| IUPAC Name | 2-Amino-9-(2-hydroxyethyl)-1,9-dihydro-6H-purin-6-one |
| Common Synonyms | Acyclovir Impurity P; 2'-Hydroxyethylguanine |
| CAS Registry Number | 23169-33-7 |
| Molecular Formula | C₇H₉N₅O₂ |
| Molecular Weight | 195.18 g/mol |
| Monoisotopic Mass | 195.0756 Da |
| Appearance | Pale beige to pale brown solid |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Low) |
| pKa | ~9.51 (Predicted) |
Part 2: Structural Homology & Synthetic Origin
Understanding the formation of 9-HEG requires analyzing the alkylation chemistry used to produce Acyclovir. Acyclovir is synthesized by alkylating guanine at the N9 position with an acyclic side chain. 9-HEG arises when the alkylating agent differs or when side-chain degradation occurs.
The Structural Divergence
-
Acyclovir: 9-[(2-hydroxyethoxy)methyl]guanine.[1][2][3][4] Side chain: -CH2-O-CH2-CH2-OH
-
9-HEG: 9-(2-hydroxyethyl)guanine.[5][6][3][7][8] Side chain: -CH2-CH2-OH
The absence of the ether oxygen and the methylene spacer in 9-HEG prevents the specific binding required for the viral thymidine kinase activation pathway that makes Acyclovir effective.
Visualization: Synthetic Pathways & Impurity Formation
The following diagram illustrates the parallel alkylation pathways that lead to the desired drug (Acyclovir) versus the impurity (9-HEG).
Figure 1: Synthetic divergence showing the origin of 9-HEG as a specific impurity distinct from the target API Acyclovir.
Part 3: Analytical Methodologies (LC-MS/MS)
For drug development professionals, detecting 9-HEG at trace levels (often <0.1% threshold) is a regulatory requirement. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification.
Experimental Protocol: Trace Detection of 9-HEG
Objective: Quantify 9-HEG in Acyclovir drug substance.
1. Sample Preparation:
-
Stock Solution: Dissolve 10 mg of Acyclovir API in 10 mL of DMSO.
-
Spiking: Prepare a standard curve of 9-HEG (reference standard) ranging from 0.5 ng/mL to 100 ng/mL.
-
Dilution: Dilute samples 1:100 in 0.1% Formic Acid (aq) to minimize matrix effects.
2. Chromatographic Conditions (HPLC):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 2% B (Isocratic hold for polar retention)
-
1-5 min: Linear ramp to 15% B
-
5-7 min: Wash at 95% B
-
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry Parameters (MS/MS):
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions:
-
Quantifier: 196.1 [M+H]⁺ → 152.1 [Guanine+H]⁺ (Loss of hydroxyethyl chain).
-
Qualifier: 196.1 [M+H]⁺ → 135.1 (Ring fragmentation).
-
Visualization: Analytical Logic Flow
Figure 2: LC-MS/MS workflow for the specific detection of 9-HEG using Multiple Reaction Monitoring (MRM).
Part 4: Biological Significance & Toxicology
While primarily monitored as a pharmaceutical impurity, 9-HEG has distinct biological properties that differentiate it from DNA adducts.
-
Enzymatic Interaction: 9-HEG acts as a substrate for nucleoside phosphotransferases . However, unlike Acyclovir, it is a poor substrate for Herpes Simplex Virus (HSV) thymidine kinase. This lack of phosphorylation efficiency renders it significantly less potent as an antiviral agent.
-
Toxicological Distinction (N9 vs. N7):
-
N9-HEG (The Impurity): Formed on the free base before DNA incorporation. It is generally considered a standard organic impurity to be controlled under ICH Q3A/B guidelines.
-
N7-HEG (The Adduct): This isomer is formed when Ethylene Oxide directly alkylates the N7 position of guanine within the DNA helix. N7-HEG is a biomarker for mutagenic exposure. It is crucial not to confuse the two isomers during safety profiling.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135467399, 9-(2-Hydroxyethyl)guanine. PubChem. Available at: [Link]
-
European Pharmacopoeia (Ph.[5] Eur.). "Aciclovir Monograph: Impurity P." European Directorate for the Quality of Medicines. (Standard reference for Impurity P identification).
-
Elion, G. B., et al. "Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl) guanine." Proceedings of the National Academy of Sciences (1977). (Foundational text on Acyclovir structure-activity relationships). Available at: [Link]
Sources
- 1. In vitro antiviral effect of 9-(2-hydroxyethoxymethyl) guanine on the fish herpesvirus, Oncorhynchus masou virus (OMV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and antiviral activity of water-soluble esters of acyclovir [9-[(2-hydroxyethoxy)methyl]guanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl)guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 9-(2-Hydroxyethyl)guanine | 23169-33-7 [chemicalbook.com]
- 7. 9-(2-Hydroxyethyl)guanine | CAS 23169-33-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
A Foundational Molecule in Antiviral Therapy: The Scientific Journey of 9-(2'-Hydroxyethyl)guanine
Executive Summary
The discovery of 9-(2'-hydroxyethyl)guanine, now universally known as acyclovir, marked a pivotal moment in the history of medicine and a paradigm shift in the field of antiviral research.[1] Prior to its emergence in the mid-1970s, the therapeutic arsenal against viral infections was severely limited, with existing agents often exhibiting high toxicity and low specificity. This in-depth technical guide chronicles the history of 9-(2'-hydroxyethyl)guanine, from its rational design and synthesis to the elucidation of its unique mechanism of action and its profound impact on the treatment of herpesvirus infections. It is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also field-proven insights into the experimental methodologies that underpinned this therapeutic breakthrough.
The Pre-Acyclovir Era: A Landscape of Limited Options
The mid-20th century saw significant advances in antibacterial therapies, but the treatment of viral diseases lagged far behind. The challenge lay in the very nature of viruses, which replicate within the host's own cells, making it difficult to find drugs that could inhibit viral replication without causing severe damage to the host. Early antiviral agents, such as iododeoxyuridine, were often too toxic for systemic use and were relegated to topical applications for specific conditions like herpes simplex keratitis.[2] There was a pressing unmet need for antiviral agents that were both highly potent against their viral targets and minimally toxic to the patient.
Genesis of a Breakthrough: Rational Drug Design and Synthesis
The story of 9-(2'-hydroxyethyl)guanine is a testament to the power of rational drug design, a field pioneered by pharmacologist Gertrude B. Elion and her colleague George H. Hitchings at Burroughs Wellcome. Their innovative approach involved creating molecules that could selectively interfere with nucleic acid synthesis in pathogens or cancer cells.
In the early 1970s, Howard Schaeffer, a medicinal chemist at Burroughs Wellcome, synthesized a series of nucleoside analogs.[3] Nucleosides are the building blocks of DNA and RNA, and it was hypothesized that analogs of these molecules could disrupt viral replication. One of these synthetic compounds was 9-(2'-hydroxyethyl)guanine, an acyclic guanosine analog where the sugar moiety is replaced by an open chain.[4] This structural modification would prove to be the key to its remarkable biological properties.
The synthesis of 9-(2'-hydroxyethyl)guanine, also referred to as acycloguanosine in early literature, was a critical first step.[4][5] Various synthetic routes have been developed over the years, with early methods often involving the protection of reactive groups on the guanine base, followed by alkylation with a suitable side-chain precursor and subsequent deprotection.
Representative Synthetic Scheme:
A common approach involves the silylation of guanine to increase its solubility and reactivity, followed by reaction with an appropriate electrophile.
Caption: Simplified synthetic pathway to 9-(2'-Hydroxyethyl)guanine.
Unveiling the Antiviral Potential: Early In Vitro and In Vivo Studies
Following its synthesis, 9-(2'-hydroxyethyl)guanine was entered into a screening program for antiviral activity. The results were striking. The compound exhibited potent and selective activity against viruses of the herpes group, particularly Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[6][7]
Quantitative Analysis of Antiviral Activity
The antiviral potency of 9-(2'-hydroxyethyl)guanine was quantified using cell culture-based assays, such as the plaque reduction assay. The 50% effective concentration (EC₅₀), the concentration of the drug that inhibits viral replication by 50%, was determined for various herpesviruses.
| Virus | Cell Line | EC₅₀ (µM) | Reference |
| Herpes Simplex Virus 1 | Vero | 0.1 | [4] |
| Herpes Simplex Virus 1 | PRK | ~0.15 | [8] |
| Herpes Simplex Virus 2 | PRK | ~0.8 | [8] |
Experimental Protocol: Plaque Reduction Assay
This assay is a gold standard for determining the in vitro efficacy of an antiviral compound.
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero or Primary Rabbit Kidney cells) in multi-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.
-
Compound Addition: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of 9-(2'-hydroxyethyl)guanine.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques, or zones of cell death caused by viral replication, will appear as clear areas against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques at each drug concentration. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no drug).
Mechanism of Action: A Tale of Selective Targeting
The most remarkable feature of 9-(2'-hydroxyethyl)guanine is its high selectivity for virus-infected cells, which translates to a very low toxicity for uninfected host cells.[5][9] This selectivity is due to its unique mechanism of action, which was elucidated through the meticulous work of Elion and her team.[10]
The compound is a prodrug, meaning it is inactive until it is converted into its active form within the body.[11] This bioactivation is the key to its selectivity.
-
Selective Phosphorylation by Viral Thymidine Kinase: In cells infected with a herpesvirus, the virus produces its own enzyme, thymidine kinase (TK). This viral TK is much more efficient at phosphorylating 9-(2'-hydroxyethyl)guanine than the host cell's TK.[4] Thus, the first phosphorylation step to form acyclovir monophosphate occurs almost exclusively in infected cells.
-
Conversion to the Active Triphosphate Form: Host cell enzymes then further phosphorylate the monophosphate to the diphosphate and finally to the active acyclovir triphosphate.
-
Inhibition of Viral DNA Polymerase and Chain Termination: Acyclovir triphosphate has a dual effect on viral replication.[10] It acts as a competitive inhibitor of the viral DNA polymerase, the enzyme responsible for synthesizing new viral DNA.[7] Additionally, it is incorporated into the growing viral DNA chain. Since 9-(2'-hydroxyethyl)guanine lacks the 3'-hydroxyl group found in natural nucleosides, the addition of the next nucleotide is blocked, leading to chain termination and halting viral DNA replication.[11]
Caption: Mechanism of action of 9-(2'-Hydroxyethyl)guanine.
From Bench to Bedside: Preclinical and Clinical Validation
The promising in vitro data and the well-defined mechanism of action propelled 9-(2'-hydroxyethyl)guanine into preclinical and clinical development.
In Vivo Efficacy in Animal Models
Animal models were crucial for demonstrating the therapeutic potential of the compound. In studies with mice infected with herpes simplex encephalitis and guinea pigs with cutaneous herpes, both systemic and topical administration of 9-(2'-hydroxyethyl)guanine proved to be highly effective in reducing mortality, lesion severity, and viral shedding.[5] These studies also confirmed the low toxicity of the compound in vivo.
Key Experimental Protocol: In Vivo Efficacy in a Murine Model of Cutaneous Herpes
-
Animal Preparation: Hairless mice are typically used for this model. The skin on the flank is lightly abraded.
-
Viral Inoculation: A suspension of HSV-1 is applied to the abraded skin.
-
Treatment: At a set time post-infection (e.g., 24 hours), treatment is initiated. One group of mice receives a topical formulation of 9-(2'-hydroxyethyl)guanine, while a control group receives a placebo formulation.
-
Monitoring and Scoring: The animals are monitored daily for the development of skin lesions. The severity of the lesions is scored based on a predefined scale (e.g., 0 = no lesion, 4 = severe ulceration).
-
Viral Titer Determination: At various time points, skin samples can be collected to determine the viral titer by plaque assay.
-
Data Analysis: The lesion scores and viral titers are compared between the treated and control groups to determine the efficacy of the treatment.
Clinical Success and Therapeutic Applications
Early clinical trials in humans confirmed the safety and efficacy of 9-(2'-hydroxyethyl)guanine (acyclovir).[12] The drug was shown to be highly effective in treating a range of herpesvirus infections, including genital herpes, cold sores, shingles (herpes zoster), and chickenpox (varicella).[12][13] It can be administered intravenously, orally, or topically, allowing for flexible treatment options depending on the severity of the infection.[7]
The Acyclovir Legacy: A Paradigm for Antiviral Drug Development
The discovery and successful clinical implementation of 9-(2'-hydroxyethyl)guanine represented a watershed moment in antiviral therapy.[1] It was the first highly selective and safe antiviral agent for systemic use, and its development provided a blueprint for future antiviral drug discovery. The principle of targeting virus-specific enzymes has been a cornerstone of antiviral research ever since, leading to the development of effective treatments for other viral infections, including HIV and hepatitis B.
In recognition of her groundbreaking work in rational drug design, which led to the development of acyclovir and other important medicines, Gertrude Elion was awarded the Nobel Prize in Physiology or Medicine in 1988.[2][13]
Conclusion
The history of 9-(2'-hydroxyethyl)guanine is a compelling narrative of scientific innovation, from a rationally designed chemical entity to a life-changing therapeutic agent. Its journey from the laboratory bench to the patient's bedside was paved with meticulous experimentation, insightful elucidation of its mechanism of action, and rigorous preclinical and clinical validation. As the first truly successful selective antiviral drug, acyclovir not only provided a much-needed treatment for debilitating herpesvirus infections but also laid a robust scientific foundation that continues to inspire and guide the development of new antiviral therapies today.
References
-
Schaeffer, H. J., Beauchamp, L., de Miranda, P., Elion, G. B., Bauer, D. J., & Collins, P. (1978). 9-(2-hydroxyethoxymethyl)guanine activity against viruses of the herpes group. Nature, 272(5654), 583–585. [Link]
-
Aciclovir - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]
-
Gertrude Belle Elion - Encyclopedia.com. (n.d.). Retrieved February 7, 2024, from [Link]
-
Gertrude Belle Elion (1918–1999) | Embryo Project Encyclopedia. (2024, May 23). Retrieved February 7, 2024, from [Link]
-
Colla, L., De Clercq, E., Busson, R., & Vanderhaeghe, H. (1983). Synthesis and antiviral activity of water-soluble esters of acyclovir [9-[(2-hydroxyethoxy)methyl]guanine]. Journal of Medicinal Chemistry, 26(4), 602–604. [Link]
-
Kimura, T., Suzuki, S., & Yoshimizu, M. (1983). In vitro antiviral effect of 9-(2-hydroxyethoxymethyl) guanine on the fish herpesvirus, Oncorhynchus masou virus (OMV). Antiviral Research, 3(2), 93–101. [Link]
-
Masaoka, T., Shibata, H., Amaki, I., Takeo, H., Sakurai, K., Ise, T., Ohhira, M., Tanaka, M., Shimoyama, M., Ishihara, K., Shibata, A., Moriyama, Y., Arimori, S., Nagao, T., Yamada, K., Ohno, R., Kodera, Y., Yamada, H., Hirota, Y., … Takahashi, M. (1984). [The clinical effects of a new antiviral 9-(2-hydroxyethoxymethyl) guanine (aciclovir) against herpes virus infections]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 11(5), 1128–1137. [Link]
-
Darby, G. (1993). The acyclovir legacy: its contribution to antiviral drug discovery. Journal of Medical Virology, Suppl 1, 134–138. [Link]
- Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine. (n.d.). Google Patents.
- Process for the synthesis of 9-(2-hydroxyethoxy methyl) guanine. (n.d.). Google Patents.
-
Toxicity and Tolerance of 9-(2-Hydroxyethoxymethyl)Guanine - Scite.ai. (n.d.). Retrieved February 7, 2024, from [Link]
-
Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
-
Acyclovir Information - Paralisi. (n.d.). Retrieved February 7, 2024, from [Link]
-
Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
- A process for the preparation of 9-(2-hydroxy)-ethoxymethyl-guanine. (n.d.). Google Patents.
-
What is the mechanism of Acyclovir? - Patsnap Synapse. (2024, July 17). Retrieved February 7, 2024, from [Link]
-
A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
-
Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine. (n.d.). European Patent Office. Retrieved February 7, 2024, from [Link]
-
2-Amino-9-(2-hydroxyethyl)-1,9-dihydro-6H-purin-6-one | 23169-33-7. (n.d.). Pharmaffiliates. Retrieved February 7, 2024, from [Link]
-
Overview on Acyclovir uses, Mechanism of Actions and Clinical Applications. (n.d.). Walsh Medical Media. Retrieved February 7, 2024, from [Link]
-
40 Years after the Registration of Acyclovir: Do We Need New Anti-Herpetic Drugs? - PMC. (n.d.). Retrieved February 7, 2024, from [Link]
-
Aciclovir, acyclovir. (n.d.). DermNet. Retrieved February 7, 2024, from [Link]
-
Synthesis of 9-(2-formyloxyethoxymethyl)guanine - PrepChem.com. (n.d.). Retrieved February 7, 2024, from [Link]
-
Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl) guanine. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
- Topical formulations of 9-(2-hydroxyethoxymethyl) guanine. (n.d.). Google Patents.
Sources
- 1. The acyclovir legacy: its contribution to antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 40 Years after the Registration of Acyclovir: Do We Need New Anti-Herpetic Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.com [encyclopedia.com]
- 4. Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl) guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embryo.asu.edu [embryo.asu.edu]
- 6. 9-(2-hydroxyethoxymethyl) guanine activity against viruses of the herpes group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of water-soluble esters of acyclovir [9-[(2-hydroxyethoxy)methyl]guanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Acyclovir Information [paralisi.weebly.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. [The clinical effects of a new antiviral 9-(2-hydroxyethoxymethyl) guanine (aciclovir) against herpes virus infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aciclovir - Wikipedia [en.wikipedia.org]
Technical Profile: 9-(2'-Hydroxyethyl)guanine (9-HEG) in Cell Culture
The following technical guide provides an in-depth analysis of the toxicity profile, formation kinetics, and analytical relevance of 9-(2'-Hydroxyethyl)guanine (9-HEG) in cell culture systems.
Biomarker Kinetics, Cytotoxic Implications, and Analytical Workflows
Executive Technical Summary
9-(2'-Hydroxyethyl)guanine (9-HEG) is the primary DNA adduct formed by the alkylation of the N7 position of guanine by Ethylene Oxide (EtO) and its precursors (e.g., 2-chloroethanol). In cell culture models, 9-HEG serves as a critical biomarker for exposure to hydroxyethylating agents rather than acting as a direct cytotoxic effector itself.
Unlike O6-alkylguanine lesions, which are directly mutagenic and cytotoxic due to mispairing, the N7-HEG lesion is relatively non-mutagenic and does not block DNA polymerases efficiently. However, its toxicity profile is governed by its chemical instability: N7-HEG undergoes spontaneous depurination to yield Apurinic/Apyrimidinic (AP) sites . It is the accumulation of these AP sites—if not repaired by Base Excision Repair (BER)—that leads to replication fork collapse, strand breaks, and subsequent cytotoxicity.
Key Technical Distinction:
-
N7-HEG (In DNA): The dominant, initial lesion. Low direct toxicity; high instability.
-
Free 9-HEG (In Media): The stable depurination product released into the culture medium. It acts as a surrogate marker for the total burden of DNA damage but exhibits negligible intrinsic toxicity to cells in its free form.
Molecular Mechanism of Toxicity
The toxicity of 9-HEG in cell culture is an indirect consequence of the alkylation-depurination pathway.
The Alkylation-Depurination Axis
Ethylene oxide acts as an SN2 alkylating agent, attacking the most nucleophilic site in DNA: the N7 position of guanine. This forms the cationic adduct N7-(2'-hydroxyethyl)guanine .
-
Zwitterion Formation: The alkylation creates a positive charge on the imidazole ring, weakening the N-glycosidic bond.
-
Spontaneous Depurination: The N7-HEG adduct has a half-life of approximately 50–150 hours (depending on pH and temperature) in physiological conditions, significantly shorter than unmodified guanine.
-
AP Site Generation: Hydrolysis releases free 9-HEG (detectable in medium) and leaves behind an AP site.
-
Cytotoxicity: AP sites block replicative polymerases and, if processed by AP endonucleases (like APE1) during high-load exposure, can lead to double-strand breaks (DSBs) and apoptosis.
Pathway Visualization
The following diagram illustrates the transition from exposure to cytotoxicity.
Figure 1: The mechanistic pathway of 9-HEG formation and its downstream cytotoxic consequences via AP site generation.
Quantitative Toxicity Data
In cell culture studies (e.g., human lymphoblasts or fibroblasts), the toxicity is often measured relative to the concentration of the alkylating agent (EtO) rather than 9-HEG itself.
| Parameter | Value / Characteristic | Context |
| Primary Adduct | N7-(2'-hydroxyethyl)guanine | >90% of total DNA adducts from EtO.[1] |
| Depurination Half-life | ~50–150 hours | Spontaneous release from DNA at 37°C, pH 7.4. |
| Mutagenicity | Low / Negligible | N7-HEG does not interfere with Watson-Crick pairing; bypassed by polymerases. |
| Cytotoxicity Threshold | >100 µM (EtO exposure) | Toxicity correlates with AP site burden, not N7-HEG levels directly. |
| Endogenous Background | 1–5 adducts / 10⁸ nucleotides | Formed by endogenous ethylene (lipid peroxidation/metabolism). |
| Detection Limit (LC-MS) | ~1–3 adducts / 10⁸ nucleotides | Highly sensitive quantification required for background subtraction. |
Experimental Protocols
To assess the "toxicity profile" of 9-HEG, researchers typically induce the lesion using Ethylene Oxide or 2-chloroethanol and measure the specific adduct levels versus cell viability.
Protocol A: Induction and Cell Viability (Cytotoxicity)
Objective: Correlate N7-HEG formation with cellular survival.
-
Cell Preparation: Seed TK6 human lymphoblastoid cells (or equivalent) at
cells/mL in RPMI-1640 supplemented with 10% FBS. -
Chemical Exposure:
-
Treat cells with varying concentrations of Ethylene Oxide (EtO) (0, 10, 50, 100, 500 µM) for 4 hours.
-
Note: EtO is a gas; use cold media saturated with EtO or generate in situ using 2-chloroethanol (though kinetics differ).
-
-
Wash: Centrifuge (300 x g, 5 min) and wash 2x with PBS to remove free alkylating agent.
-
Incubation: Resuspend in fresh media and incubate for 0–48 hours to allow for depurination.
-
Viability Assay:
-
Aliquot cells at t=24h and t=48h.
-
Perform MTS/MTT assay or Trypan Blue exclusion to determine % survival relative to control.
-
Protocol B: LC-MS/MS Quantification of N7-HEG (The Gold Standard)
Objective: Quantify the molecular dose of 9-HEG in DNA.
-
DNA Isolation:
-
Harvest
cells. Extract DNA using a high-purity kit (e.g., Qiagen DNeasy) or phenol-chloroform. Crucial: Avoid heating during extraction to prevent artificial depurination.
-
-
Neutral Thermal Hydrolysis:
-
Dissolve DNA in HPLC-grade water.
-
Add internal standard: [¹⁵N₅]-9-HEG (isotope dilution is mandatory for accuracy).
-
Heat at 100°C for 30 minutes (or 70°C for 1 hour) to quantitatively release all N7-HEG bases from the DNA backbone.
-
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 150 mm).
-
Mobile Phase: Gradient of Ammonium Acetate (pH 5.5) and Methanol.
-
Detection: Electrospray Ionization (ESI+) in MRM mode.
-
Transitions: Monitor m/z 196
152 (loss of hydroxyethyl group) for 9-HEG and corresponding shift for the internal standard.
-
Protocol C: Workflow Visualization
The following diagram details the analytical pipeline for validating 9-HEG toxicity.
Figure 2: Analytical workflow for the precise quantification of N7-HEG adducts in cell culture DNA.
Scientific Commentary & Interpretation
The "Non-Toxic" Paradox
Researchers often find that cells can tolerate high levels of N7-HEG (up to thousands of adducts per cell) without immediate apoptosis. This is because the N7-position does not participate in hydrogen bonding during base pairing. The polymerase can often bypass the lesion correctly.
-
Implication: N7-HEG is a dosimeter of exposure , not a direct driver of mutation.[4]
-
Caveat: The secondary effect (depurination to AP sites) is the actual toxic event. Therefore, cells with defects in Base Excision Repair (BER) (e.g., XRCC1 or APE1 knockouts) will exhibit hypersensitivity to agents that generate 9-HEG, despite the adduct itself being "benign."
Endogenous vs. Exogenous
It is vital to account for background levels.[3] 9-HEG is formed endogenously via the metabolism of ethylene (produced by gut flora or lipid peroxidation). In control cell cultures, background levels of 1–3 adducts per
Comparison with Acyclovir
Do not confuse 9-(2'-Hydroxyethyl)guanine (9-HEG) with Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine).
-
Acyclovir: An antiviral prodrug phosphorylated by viral thymidine kinase; acts as a chain terminator.
-
9-HEG: A DNA damage product; not a substrate for viral kinases; no antiviral utility; serves as a marker of genotoxicity.
References
-
Marsden, D. A., et al. (2009). "Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation." Cancer Research.[2]
-
Pottenger, L. H., et al. (2004). "The Formation and Biological Significance of N7-Guanine Adducts." Critical Reviews in Toxicology. (Contextual citation based on N7-adduct review).
-
Ye, Q., & Bodell, W. J. (1997). "Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea."[5] Journal of Chromatography B.
-
Fuchs, R. P., et al. (2014). "Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo." DNA Repair.
-
Delaney, S., et al. (2012). "Chemical and biological consequences of oxidatively damaged guanine in DNA."[6] Free Radical Research.
Sources
- 1. Lack of miscoding properties of 7-(2-oxoethyl)guanine, the major vinyl chloride-DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and biological consequences of oxidatively damaged guanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 9-(2'-Hydroxyethyl)guanine from guanine precursors
Application Note: High-Fidelity Synthesis of 9-(2'-Hydroxyethyl)guanine
Executive Summary & Strategic Analysis
The synthesis of 9-(2'-Hydroxyethyl)guanine (9-HEG) is a critical workflow in the production of acyclic nucleoside analogues, Peptide Nucleic Acid (PNA) monomers, and specific antiviral candidates. Unlike Acyclovir (which contains a 2-hydroxyethoxymethyl ether linkage), 9-HEG features a direct ethyl linker.
The Central Challenge: Regioselectivity (N9 vs. N7) Guanine is notoriously difficult to alkylate selectively.
-
The Kinetic Trap: Direct alkylation of guanine often favors the N7-position due to the steric hindrance of the exocyclic amine at C2 and the electronic character of the imidazole ring.
-
The Thermodynamic Goal: The N9-isomer is the biologically relevant pharmacophore.
Strategic Solution: This guide prioritizes the 2-Amino-6-chloropurine Route (Protocol A). By replacing the 6-oxo group with a chlorine atom, we alter the tautomeric equilibrium and electronic density, significantly enhancing N9-selectivity during alkylation. The 6-Cl group is subsequently hydrolyzed to restore the guanine core. A secondary direct alkylation protocol (Protocol B) is provided for context but flagged for lower regiochemical fidelity.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic logic, contrasting the "Direct Route" (low specificity) with the "Precursor Route" (high specificity).
Caption: Comparative synthetic pathways. The green node indicates the preferred starting material for maximizing N9 regioselectivity.
Protocol A: The "Gold Standard" (via 2-Amino-6-chloropurine)
This protocol is recommended for purity-critical applications (e.g., drug development, PNA monomer synthesis).
Phase 1: N9-Alkylation
-
Objective: Attach the hydroxyethyl chain while maintaining N9 selectivity.
-
Mechanism: The 6-chloro substituent increases the acidity of the N9 proton compared to guanine, facilitating deprotonation by mild bases and directing alkylation to N9 via steric control.
Materials:
-
2-Amino-6-chloropurine (10 mmol, 1.69 g)
-
2-Bromoethanol (12 mmol, 0.85 mL)
-
Potassium Carbonate (
, anhydrous, 15 mmol) -
DMF (Dimethylformamide, anhydrous, 20 mL)
Step-by-Step Workflow:
-
Activation: In a dried round-bottom flask under Argon atmosphere, suspend 2-amino-6-chloropurine and
in anhydrous DMF. Stir at room temperature for 30 minutes. Note: The solution may not become fully clear; this is normal. -
Alkylation: Add 2-bromoethanol dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (System:
:MeOH 9:1). The starting material ( ) should disappear, replaced by the N9-product ( ) and a minor N7-impurity ( ). -
Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the DMF under reduced pressure (rotary evaporator, oil bath < 50°C) to obtain a viscous residue.
-
Intermediate Isolation: Triturate the residue with cold water (30 mL) to precipitate the product. Filter the off-white solid.
-
Yield Expectations: 75–85%.
-
Identity: 2-amino-6-chloro-9-(2'-hydroxyethyl)purine.
-
Phase 2: Hydrolysis (Conversion to Guanine)
-
Objective: Convert the 6-chloro group to the 6-oxo (guanine) functionality.
Step-by-Step Workflow:
-
Acidification: Suspend the intermediate from Phase 1 in 2N HCl (30 mL).
-
Reflux: Heat to reflux (approx. 100°C) for 2–3 hours. The reaction is complete when the UV spectrum shifts (loss of the 310 nm shoulder characteristic of 6-chloropurines).
-
Neutralization: Cool to room temperature. Carefully adjust pH to 7.0–7.5 using concentrated ammonium hydroxide (
). -
Crystallization: A white precipitate will form upon neutralization. Cool at 4°C overnight to maximize recovery.
-
Purification: Recrystallize from boiling water.
-
Final Yield: 60–70% (overall).
-
Protocol B: Direct Alkylation (For Reference Only)
Warning: This method produces significant N7-regioisomers and requires rigorous chromatographic separation.
Workflow:
-
Dissolve Guanine (10 mmol) in DMSO (Guanine is insoluble in most other solvents).
-
Add KOH (finely powdered, 15 mmol) and stir for 1 hour.
-
Add 2-Bromoethanol (12 mmol) and heat to 60°C for 24 hours.
-
Critical Separation: The crude mixture will contain N9-HEG, N7-HEG, and
-alkylated byproducts. Purification requires Reverse-Phase HPLC (C18 column, Water/Methanol gradient).
Analytical Validation & Quality Control
Use the following data table to validate your synthesized product.
| Parameter | 9-(2'-Hydroxyethyl)guanine (Target) | 2-Amino-6-chloropurine Intermediate |
| Appearance | White crystalline powder | Off-white/pale yellow solid |
| Melting Point | > 260°C (dec.) | 198–202°C |
| UV | 252 nm, 270 nm (shoulder) | 309 nm (Characteristic of 6-Cl) |
| Solubility | Soluble in dilute acid/base; slightly soluble in | Soluble in DMF, DMSO, MeOH |
Troubleshooting Matrix:
| Observation | Root Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete alkylation or moisture in DMF. | Ensure DMF is anhydrous (store over 4Å sieves). Increase time at 80°C. |
| Product is Yellow | Oxidation of amino groups. | Perform reaction under Argon/Nitrogen. Recrystallize with activated charcoal. |
| N7 Isomer Presence | Reaction temperature too high (>100°C). | Keep alkylation temp strict at 80°C. N7 formation is kinetically favored at high energy. |
| Incomplete Hydrolysis | Acid too weak or time too short. | Ensure 2N HCl is used; monitor disappearance of 309 nm UV peak. |
References
-
Regioselectivity in Purine Alkylation: Kjellberg, J., & Johansson, N. G. (1986). Regioselective alkylation of 2-amino-6-chloropurine. Tetrahedron, 42(23), 6541-6544.
-
PNA Monomer Synthesis Context: Clausen, M. S., et al. (2023).[1] The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52, 2863-2884.
-
Acyclovir/Guanine Analogue Chemistry: Matsumoto, H., et al. (1988).[2] A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds. Chemical and Pharmaceutical Bulletin, 36(3), 1153-1157.[2]
-
Solvent Effects on Guanine: Oreate AI. (2025). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents.
Sources
Application Note: A Robust HPLC-UV Method for the Quantification of 9-(2'-Hydroxyethyl)guanine
Abstract
This application note details the development and validation of a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 9-(2'-Hydroxyethyl)guanine (9-HEG). 9-HEG is a significant biomarker for assessing exposure to ethylene oxide, a known carcinogen. The described method utilizes a C18 stationary phase with a gradient elution profile and UV detection, ensuring robust separation and accurate quantification in complex matrices. This document provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and professionals in drug development and occupational safety monitoring.
Introduction
9-(2'-Hydroxyethyl)guanine (9-HEG) is a DNA adduct formed by the reaction of ethylene oxide with the N7 position of guanine. Ethylene oxide is a widely used industrial chemical for sterilization of medical equipment and as a precursor in the synthesis of other chemicals. Due to its carcinogenic nature, monitoring human exposure to ethylene oxide is of paramount importance. The quantification of 9-HEG in biological samples, such as urine or blood, serves as a reliable biomarker for assessing this exposure.
The development of a robust and sensitive analytical method for 9-HEG is crucial for toxicological studies and occupational health monitoring. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection offers a cost-effective and widely accessible technique for this purpose.[1] This application note provides a detailed guide to developing and implementing an HPLC-UV method for 9-HEG, with a focus on the scientific rationale behind the methodological choices.
Principle of the Method
This method is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[2][3] A non-polar stationary phase (a C18 column) is used in conjunction with a polar mobile phase. 9-HEG, a moderately polar molecule, is retained on the column and then eluted by a mobile phase with increasing organic solvent concentration (gradient elution). The eluted 9-HEG is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. The concentration of 9-HEG in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Method Development Strategy
The development of a successful HPLC method involves the systematic optimization of several key parameters to achieve the desired separation, sensitivity, and run time.
Column Selection: The Foundation of Separation
The choice of the HPLC column is critical for achieving good resolution and peak shape. For the analysis of purine derivatives like 9-HEG, a C18 column is the most common and effective choice.[4]
-
Rationale: The C18 stationary phase provides a hydrophobic surface that interacts with the non-polar regions of the 9-HEG molecule, leading to its retention. The hydroxyl and amine groups on the guanine moiety contribute to its polarity, making it well-suited for reverse-phase separation.
-
Recommendation: A C18 column with a particle size of 3-5 µm and dimensions of approximately 4.6 x 150 mm is a good starting point for method development. Smaller particle sizes can offer higher efficiency but may lead to higher backpressure.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition dictates the retention and elution of the analyte. A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary for complex samples to ensure that all components are eluted with good peak shape in a reasonable timeframe.
-
Aqueous Phase: HPLC-grade water is the primary component of the aqueous phase. To improve peak shape and control the ionization state of 9-HEG, a buffer is recommended. A phosphate buffer at a slightly acidic pH (e.g., pH 3-4) is a common choice for purine analysis as it can suppress the ionization of the analyte and any acidic interferences, leading to sharper peaks.
-
Organic Modifier: Methanol and acetonitrile are the most common organic modifiers in reverse-phase HPLC. For purine derivatives, both can be effective. Acetonitrile generally has a lower viscosity and can sometimes provide different selectivity compared to methanol. The choice between the two often comes down to empirical testing to see which provides the better separation from matrix components.
-
Gradient Profile: A typical gradient might start with a low percentage of organic modifier (e.g., 5%) to allow for the retention of 9-HEG and the elution of very polar, unretained matrix components. The organic concentration is then gradually increased to elute 9-HEG and then more hydrophobic compounds. A final high-organic wash step is included to clean the column, followed by a re-equilibration step at the initial conditions.
Detector Wavelength Selection: Maximizing Sensitivity
The selection of the optimal UV detection wavelength is crucial for achieving high sensitivity. Guanine and its derivatives typically exhibit strong UV absorbance around 250-280 nm.[5]
-
Procedure: To determine the optimal wavelength, a UV-Vis spectrum of a 9-HEG standard should be recorded. The wavelength of maximum absorbance (λmax) should be selected for the analysis. Based on the literature for guanine, a wavelength of approximately 254 nm or 275 nm is expected to provide good sensitivity.[5][6]
Sample Preparation: Ensuring a Clean Analysis
Proper sample preparation is essential to remove interfering substances from the biological matrix that could co-elute with 9-HEG, damage the HPLC column, or cause ion suppression if using a mass spectrometer. The choice of technique depends on the sample type (e.g., urine, plasma, tissue).
-
For Urine: A simple "dilute and shoot" approach, where the urine sample is diluted with the initial mobile phase and then filtered, can sometimes be sufficient.[7][8] However, for higher sensitivity and cleaner chromatograms, solid-phase extraction (SPE) is recommended. A C18 SPE cartridge can be used to retain 9-HEG while more polar matrix components are washed away.
-
For Plasma/Serum: Protein precipitation is a necessary first step to remove the high concentration of proteins.[7] This is typically done by adding a water-miscible organic solvent like acetonitrile. After centrifugation, the supernatant can be further cleaned up using SPE.
-
For Tissues: Homogenization of the tissue is required, followed by extraction of 9-HEG into a suitable solvent. Subsequent cleanup steps similar to those for plasma are then employed.
Detailed Protocol
This protocol provides a starting point for the analysis of 9-HEG. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Reagents
-
9-(2'-Hydroxyethyl)guanine (9-HEG) analytical standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic (KH2PO4)
-
Phosphoric acid (H3PO4)
-
0.45 µm syringe filters
Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 9-HEG standard and dissolve it in 10 mL of HPLC-grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
Sample Preparation Protocol (Urine)
-
Thaw the urine sample to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Dilute the urine sample 1:1 with the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Operating Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.5 |
| Mobile Phase B | Methanol |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30-95% B; 17-20 min: 95% B; 20-22 min: 95-5% B; 22-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Data Analysis
-
Integrate the peak corresponding to 9-HEG in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 9-HEG in the samples by interpolating their peak areas from the calibration curve.
Method Validation
To ensure the reliability of the developed method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank matrix samples and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14] A linear regression analysis should be performed on the calibration curve data, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of 9-HEG (spiked samples) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be assessed at both the intra-day and inter-day levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of 9-HEG.
Caption: Workflow for 9-HEG analysis.
Conclusion
This application note presents a comprehensive and scientifically grounded approach to the development and implementation of an HPLC-UV method for the quantification of 9-(2'-Hydroxyethyl)guanine. By following the detailed protocol and understanding the rationale behind the methodological choices, researchers can establish a reliable and robust analytical method for monitoring exposure to ethylene oxide. The principles and strategies outlined here can also be adapted for the analysis of other DNA adducts and related compounds.
References
-
SciTePress. Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. Available from: [Link]
- Google Patents. Process for the synthesis of 9-(2-hydroxyethoxy methyl) guanine.
-
PubMed. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Available from: [Link]
-
MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]
-
PubMed Central (PMC). HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase. Available from: [Link]
-
MDPI. A Specific HPLC Method to Determine Residual HEPES in [68Ga]Ga-Radiopharmaceuticals: Development and Validation. Available from: [Link]
-
PubMed. Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
MDPI. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Available from: [Link]
-
Science and Innovations in Medicine. The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate. Available from: [Link]
- Google Patents. Process for the preparation of 9-[(2-hydroxyethoxy)methyl]guanine.
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
- Google Patents. Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine.
-
Journal of Animal and Feed Sciences. Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Available from: [Link]
-
ResearchGate. Structure of 9-(2′-hydroxyethyl)adenine. Available from: [Link]
-
ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
University of Chemistry and Technology, Prague. Supporting information for UV absorption spectra of DNA bases in the 350-190 nm range. Available from: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
PubMed Central (PMC). Using ultraviolet absorption spectroscopy to study nanoswitches based on non-canonical DNA structures. Available from: [Link]
-
ResearchGate. Method in HPLC for derivative of Purine in Urine ?. Available from: [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Shimadzu. Measurement of Purine Content in Foods Using HPLC. Available from: [Link]
-
Indian Academy of Sciences. Electronic spectra of adenine and guanine: Assignments and effects of solution environment. Available from: [Link]
-
Biotage. Bioanalytical sample preparation. Available from: [Link]
-
Biotage. Bioanalytical Sample Preparation. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scitepress.org [scitepress.org]
- 3. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jafs.com.pl [jafs.com.pl]
- 5. ias.ac.in [ias.ac.in]
- 6. rsc.org [rsc.org]
- 7. biotage.com [biotage.com]
- 8. gcms.cz [gcms.cz]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. mdpi.com [mdpi.com]
Application Note: Protocol for Enzymatic Phosphorylation of 9-(2'-Hydroxyethyl)guanine
Introduction & Scientific Rationale
9-(2'-Hydroxyethyl)guanine, commonly known as Acyclovir (ACV) , is an acyclic nucleoside analogue.[1] Its therapeutic efficacy relies entirely on its selective phosphorylation. In biological systems, this is a "lethal synthesis" pathway: the prodrug is inert until phosphorylated by a viral enzyme, ensuring that only infected cells are targeted.
For researchers and drug developers, reproducing this phosphorylation in vitro is critical for:
-
Synthesizing Standards: Generating pure ACV-monophosphate (ACV-MP), diphosphate (ACV-DP), and triphosphate (ACV-TP) for HPLC/LC-MS calibration.
-
Mechanistic Studies: Investigating resistance mechanisms arising from mutations in viral Thymidine Kinase (TK).[2]
-
Chemo-enzymatic Synthesis: Producing activated nucleotide analogues for nanoparticle delivery systems (e.g., bypassing the viral TK requirement in cancer therapies).
The Enzymatic Bottleneck
The critical challenge in this protocol is the first phosphorylation step . Mammalian cellular kinases have negligible affinity for ACV. The conversion of ACV to ACV-MP is strictly catalyzed by Herpes Simplex Virus Thymidine Kinase (HSV-TK) (encoded by the UL23 gene).[1][3] Once ACV-MP is formed, host cellular enzymes (Guanylate Kinase) can readily convert it to the di- and triphosphate forms.[3][4]
Therefore, this protocol focuses on the rate-limiting step: the efficient conversion of ACV to ACV-MP using recombinant HSV-TK.
Biological Pathway Visualization
The following diagram illustrates the selective activation pathway. Note the critical role of HSV-TK as the "Gatekeeper" enzyme.
Caption: Figure 1.[1][5][6] The selective phosphorylation cascade of Acyclovir.[4][7] The initial step by HSV-TK is the target of this protocol.
Materials & Reagents
To ensure reproducibility, use high-purity reagents. The presence of contaminating phosphatases in low-quality enzyme preparations will degrade your product.
| Reagent | Specification | Purpose |
| Substrate | Acyclovir (9-(2-hydroxyethoxymethyl)guanine) | Target molecule (>98% purity).[8] |
| Enzyme | Recombinant HSV-1 Thymidine Kinase | Catalyzes phosphorylation.[4] |
| Phosphate Donor | ATP (Adenosine 5'-triphosphate), Disodium salt | Provides the phosphate group. |
| Buffer | 50 mM Tris-HCl (pH 7.5) or HEPES | Maintains physiological pH. |
| Cofactor | MgCl₂ (10 mM) | Essential for kinase activity (Mg-ATP complex). |
| Reducing Agent | DTT (Dithiothreitol, 2-5 mM) | Prevents oxidation of enzyme cysteine residues. |
| Quenching Agent | EDTA (50 mM) or TCA | Stops the reaction by chelating Mg²⁺ or denaturation. |
Experimental Protocol: Enzymatic Synthesis of ACV-MP
This protocol is designed for a 1 mL scale reaction but is scalable.
Phase 1: Preparation of Stock Solutions
-
Acyclovir Stock (10 mM): Dissolve ACV in slightly alkaline water (add dilute NaOH dropwise until dissolved, then adjust pH back to ~8.0) or DMSO. ACV has poor solubility in neutral water (~1.3 mg/mL).
-
ATP Stock (100 mM): Dissolve in water; adjust pH to 7.0 with NaOH. Keep on ice.
-
10x Kinase Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM DTT.
Phase 2: Reaction Setup (Standard Workflow)
Combine the following in a microcentrifuge tube on ice. Order of addition matters : Add the enzyme last to initiate the reaction.
| Component | Volume (for 1 mL) | Final Conc. | Notes |
| ddH₂O | to 1000 µL | N/A | |
| 10x Kinase Buffer | 100 µL | 1x | Ensures pH 7.5, 10 mM Mg²⁺ |
| Acyclovir Stock | 100 µL | 1 mM | Substrate |
| ATP Stock | 50 µL | 5 mM | Excess ATP drives conversion. |
| HSV-TK Enzyme | Variable* | 1-5 Units | Add Last. |
Note: 1 Unit is defined as the amount of enzyme converting 1 nmol of substrate per minute at 37°C.
Phase 3: Incubation & Monitoring[4]
-
Incubate at 37°C in a water bath or thermomixer.
-
Timepoints: Collect 50 µL aliquots at T=0, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately mix the aliquot with 50 µL of 100 mM EDTA or heat at 95°C for 2 minutes to denature the kinase.
-
Clarification: Centrifuge quenched samples at 10,000 x g for 5 minutes to remove precipitated protein before HPLC injection.
Phase 4: Advanced Optimization (ATP Regeneration)
Expert Insight: As the reaction proceeds, ADP accumulates. High levels of ADP can inhibit kinase activity. For high-yield synthesis (>90% conversion), incorporate an ATP regeneration system:
-
Add Phosphoenolpyruvate (PEP) (10 mM).
-
Add Pyruvate Kinase (PK) (5-10 Units).
-
Mechanism:[4][7][5][9] PK converts ADP back to ATP using PEP, maintaining a high ATP:ADP ratio.
Analytical Validation (HPLC Method)[8][10]
Separating the highly polar ACV-MP from ACV requires specific conditions. Standard C18 columns often fail to retain ACV-MP (it elutes in the void volume).
Recommended Method: Ion-Pairing Reversed-Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax or Waters Symmetry), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 20 mM Potassium Phosphate (pH 6.0) + 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS). TBAHS acts as the ion-pairing agent.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 2% B (Isocratic)
-
5-15 min: 2% -> 30% B (Linear Gradient)
-
15-20 min: 30% B (Wash)
-
Expected Results:
-
Acyclovir: Retention time ~8-10 min.
-
ACV-MP: Retention time ~12-15 min (The ion-pairing agent increases the retention of the negatively charged phosphate).
Workflow Visualization
Caption: Figure 2. Step-by-step bench protocol for enzymatic synthesis.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Conversion (<10%) | Enzyme instability or pH drift. | Ensure DTT is fresh (prevents oxidation). Verify pH is 7.5. |
| Precipitation | Mg-Phosphate precipitation. | Do not exceed 20 mM MgCl₂ unless ATP concentration is equally high. |
| No ACV-MP Peak | Elution in void volume. | Switch to Ion-Pairing method (add TBAHS) or use an Anion Exchange (SAX) column. |
| Incomplete Reaction | Product inhibition or ATP depletion. | Add ATP regeneration system (PEP/Pyruvate Kinase). |
References
-
Elion, G. B., et al. (1977). Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl)guanine. Proceedings of the National Academy of Sciences, 74(12), 5716–5720.
-
Fyfe, J. A., et al. (1978). Thymidine kinase from herpes simplex virus phosphorylates the new antiviral compound, 9-(2-hydroxyethoxymethyl)guanine. Journal of Biological Chemistry, 253(24), 8721-8727.
-
Miller, W. H., & Miller, R. L. (1980). Phosphorylation of acyclovir (acycloguanosine) monophosphate by GMP kinase. Journal of Biological Chemistry, 255(15), 7204-7207.
-
Ho, H. T., et al. (1992).[12] Cellular metabolism and enzymatic phosphorylation of 9-(2-phosphonylmethoxyethyl) guanine (PMEG). Advances in Experimental Medicine and Biology, 312, 159-166.[12]
-
BenchChem. (2025).[4][13] Comparison of different synthesis routes for acyclovir monophosphate. Application Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Herpes Simplex Virus Thymidine Kinase Mutations Associated with Resistance to Acyclovir: a Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Turning an antiviral into an anticancer drug: Nanoparticle delivery of acyclovir monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. The Role of Metabolites in Acyclovir-Induced Neurotoxicity and Nephrotoxicity [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. actascientific.com [actascientific.com]
- 11. researchtrend.net [researchtrend.net]
- 12. Cellular metabolism and enzymatic phosphorylation of 9-(2-phosphonylmethoxyethyl) guanine (PMEG), a potent antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Preparation of 9-(2'-Hydroxyethyl)guanine Stock Solutions in DMSO
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of 9-(2'-Hydroxyethyl)guanine stock solutions in dimethyl sulfoxide (DMSO). 9-(2'-Hydroxyethyl)guanine, a known impurity and analog of the antiviral drug acyclovir, requires careful handling and precise solubilization for use in various biological and chemical assays.[1][2] Given its limited solubility, this guide emphasizes best practices for achieving complete dissolution, ensuring the stability of the stock solution, and implementing quality control measures. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each step to ensure experimental reproducibility and integrity.
Introduction: The Critical Role of Stock Solution Integrity
9-(2'-Hydroxyethyl)guanine is a purine analog of significant interest in virology and medicinal chemistry, primarily due to its structural relationship with acyclovir.[2] Accurate in vitro and in cell-based screening assays depend fundamentally on the precise concentration and stability of the compound in its stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds due to its broad solubilizing power and compatibility with many biological assays at low final concentrations.
However, guanine and its derivatives are notoriously challenging to dissolve.[3] Reports indicate that 9-(2'-Hydroxyethyl)guanine is only slightly soluble in DMSO.[4] Furthermore, the hygroscopic nature of DMSO can introduce variability, as absorbed water can decrease the solubility of hydrophobic compounds.[5] Therefore, a standardized protocol that accounts for these challenges is essential for generating reliable and reproducible experimental data. This application note provides such a protocol, grounded in the physicochemical properties of the compound and best practices for laboratory solvent handling.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is the foundation of a reliable protocol. Key data for 9-(2'-Hydroxyethyl)guanine are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2-Amino-1,9-dihydro-9-(2-hydroxyethyl)-6H-purin-6-one | [6] |
| CAS Number | 23169-33-7 | [1][6][7][8] |
| Molecular Formula | C₇H₉N₅O₂ | [4][6] |
| Molecular Weight | 195.18 g/mol | [1][4][6][8] |
| Appearance | White to off-white solid/powder | Inferred from related compounds[9] |
| Solubility in DMSO | Slightly soluble | [4] |
| Melting Point | 110-114°C | [4] |
| Storage Temperature | 2-8°C (Solid Form) | [7] |
Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Move the person to fresh air.[10]
-
Ingestion: Rinse mouth and seek medical attention if you feel unwell.[12]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Principles & Experimental Causality
Simply following steps is insufficient; understanding why each step is performed is crucial for troubleshooting and adapting the protocol.
-
The Challenge of Guanine Analog Solubility: The planar structure of the purine ring in guanine derivatives facilitates strong intermolecular π-π stacking and hydrogen bonding in the crystal lattice. These forces are very stable and require significant energy to overcome, resulting in low solubility in many solvents, including DMSO.[3]
-
The Role of DMSO: DMSO is a polar aprotic solvent. Its potent ability to act as both a hydrogen bond acceptor (via the sulfoxide oxygen) and its large dipole moment help disrupt the intermolecular forces holding the crystal lattice together.
-
Why Use Anhydrous DMSO? DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of many organic compounds. For compounds with borderline solubility like 9-(2'-Hydroxyethyl)guanine, using fresh, anhydrous (or low water content) DMSO from a newly opened bottle is critical to achieve the highest possible concentration and ensure reproducibility.[5]
-
Why is Energy Input Necessary? To overcome the strong crystal lattice energy, external energy is often required.
-
Vortexing: Provides mechanical agitation to increase the surface area of the solid exposed to the solvent.
-
Sonication: Uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which physically breaks apart solute particles and enhances dissolution.[9]
-
Warming: Increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, thereby increasing the rate and extent of dissolution. A temperature of 37°C is often a good starting point as it is gentle and unlikely to cause degradation for most compounds.[9]
-
Experimental Protocol: Stock Solution Preparation
This protocol is designed to prepare a 10 mM stock solution of 9-(2'-Hydroxyethyl)guanine in DMSO. Given the compound's limited solubility, starting with a lower concentration is recommended.
Materials & Equipment
-
9-(2'-Hydroxyethyl)guanine (MW: 195.18 g/mol )
-
Anhydrous, high-purity DMSO (newly opened bottle recommended)
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
-
Warming block or water bath set to 37°C
Step-by-Step Methodology
-
Calculate Required Mass:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 195.18 g/mol × 1000 mg/g = 1.95 mg
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh approximately 1.95 mg of 9-(2'-Hydroxyethyl)guanine directly into the tared container. Record the exact mass.
-
-
Solvent Addition:
-
Based on the actual mass recorded, calculate the precise volume of DMSO needed.
-
Volume (mL) = [Mass (mg) / 195.18 ( g/mol )] / 10 (mmol/L)
-
Example: If you weighed 2.05 mg, the required DMSO volume is 2.05 / 1.9518 = 1.05 mL.
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
-
Dissolution Procedure:
-
Cap the vial securely.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for undissolved particles. If the solution is not clear, proceed to the next step.
-
Place the vial in a water bath sonicator for 10-15 minutes.[9]
-
After sonication, inspect the solution again. If particles remain, proceed to the final step.
-
Place the vial in a warming block or water bath at 37°C for 10-20 minutes.[9] Intermittently vortex the sample during this time.
-
Allow the solution to cool to room temperature. A clear, particle-free solution should be obtained. If not, refer to the Troubleshooting section (5.0).
-
-
Final Quality Control & Aliquoting:
-
Once fully dissolved, visually inspect the solution against a bright light source to ensure it is clear and free of any particulate matter or precipitate.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing 9-(2'-Hydroxyethyl)guanine in DMSO.
Troubleshooting Solubility Issues
If the compound fails to dissolve completely at the target concentration, it indicates that you have exceeded its solubility limit under the current conditions.
Caption: Decision tree for troubleshooting solubility issues.
Storage and Stability
Proper storage is paramount to maintaining the integrity of the stock solution until its use.
-
Short-Term Storage (1-2 weeks): Store aliquots at 4°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold DMSO.
-
Long-Term Storage (Months): For optimal stability, store aliquots at -20°C or -80°C.[9] A storage temperature of -80°C is generally preferred to minimize any potential for degradation. Protect from light by using amber vials or by placing tubes in a light-blocking box.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles. This is the primary rationale for creating single-use aliquots. Each cycle increases the risk of water condensation, precipitation of the compound, and potential degradation.
References
-
ChemBK. (n.d.). 9-(2-Hydroxyethyl)guanine. Retrieved from [Link]
-
MDPI. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]
-
ResearchGate. (2017). How to dissolve guanine, cytosine and adenine for cell culture?. Retrieved from [Link]
-
GSRS. (n.d.). 9-(2-HYDROXYETHYL)GUANINE. Retrieved from [Link]
-
BioCrick. (n.d.). Guanine. Retrieved from [Link]
- Google Patents. (1997). Process for the preparation of 9-[(2-hydroxyethoxy)methyl]guanine.
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Bis-(2-hydroxyethyl)-glycine. Retrieved from [Link]
- Google Patents. (1996). Process for the synthesis of 9-(2-hydroxyethoxy methyl) guanine.
-
PubMed. (1981). A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. Retrieved from [Link]
-
Weizmann Institute of Science. (2016). Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Guanine. Retrieved from [Link]
-
ResearchGate. (2021). DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations. Retrieved from [Link]
-
SynThink. (n.d.). 9-(2-Hydroxyethyl)guanine. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. chembk.com [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 9-(2-Hydroxyethyl)guanine | CAS 23169-33-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 9-(2-Hydroxyethyl)guanine | 23169-33-7 [sigmaaldrich.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Guanine | CAS:73-40-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. echemi.com [echemi.com]
Application Note: High-Resolution Extraction and LC-MS/MS Analysis of Hydroxyethylguanine Isomers (9-HEG & N7-HEG)
This Application Note is designed for bioanalytical scientists and toxicologists requiring a robust method for the extraction and quantification of 9-(2'-Hydroxyethyl)guanine (9-HEG) and its structural isomer N7-(2'-Hydroxyethyl)guanine (N7-HEG) from biological fluids.
While N7-HEG is the predominant biomarker for Ethylene Oxide (EtO) exposure (accounting for >90% of DNA alkylation), the 9-HEG isomer is a critical analyte for specificity confirmation, mechanistic studies of alkylation patterns, and pharmaceutical impurity analysis. This guide prioritizes the chromatographic resolution of these isomers, as their mass-to-charge ratios are identical.
Introduction & Scientific Rationale
The analysis of hydroxyethylguanine adducts is the gold standard for monitoring exposure to alkylating agents like Ethylene Oxide (EtO). Upon exposure, EtO primarily alkylates the N7 position of guanine in DNA.[1][2][3] This N7-HEG adduct is chemically labile; it spontaneously depurinates (cleaves from the DNA backbone) and is excreted in urine, making it an ideal non-invasive biomarker.
However, 9-HEG (alkylation at the N9 position) is a stable isomer that can form via alternative alkylation pathways or exist as a background contaminant. Because N7-HEG and 9-HEG share the same molecular weight (195.18 g/mol ) and fragmentation patterns, chromatographic separation is non-negotiable to prevent false positives or overestimation of EtO exposure.
Key Challenges addressed in this protocol:
-
Polarity: HEG molecules are highly polar, leading to poor retention on standard C18 columns.
-
Matrix Interference: Urine contains high concentrations of urea, salts, and endogenous purines (guanine, xanthine) that suppress ionization.
-
Isomer Resolution: Differentiating the thermally unstable N7-HEG from the stable 9-HEG.
Experimental Workflow Overview
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: End-to-end workflow for the isolation of HEG isomers. The use of Mixed-Mode Cation Exchange (MCX) is critical for retaining the basic guanine moiety while washing away neutral interferences.
Reagents & Equipment
| Category | Item | Specification/Notes |
| Standards | 9-HEG & N7-HEG | Purity >98%. Store at -20°C. |
| Internal Standard | Isotope-labeled analog is required for matrix compensation. | |
| SPE Cartridges | Oasis MCX or Strata-X-C | 30 mg / 1 mL (Mixed-mode Strong Cation Exchange). |
| LC Column | Hypercarb (Thermo) | Porous Graphitic Carbon (PGC), 100 x 2.1 mm, 3 µm. Crucial for polar retention. |
| Mobile Phase A | 10 mM Ammonium Formate | Adjusted to pH 9.0 with NH₄OH (Basic pH aids PGC retention). |
| Mobile Phase B | Acetonitrile | LC-MS Grade. |
Detailed Protocols
Protocol A: Sample Preparation (Urine)
Rationale: Urine is the primary matrix. Hydrolysis is generally not required for free base analysis, but filtration is essential to prevent column clogging.
-
Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.
-
Spiking: Aliquot 200 µL of urine into a 1.5 mL Eppendorf tube. Add 20 µL of Internal Standard solution (100 ng/mL
-HEG). -
Equilibration: Vortex and incubate at room temperature for 15 minutes.
-
Acidification: Add 200 µL of 4% Phosphoric Acid (
) to acidify the sample (pH < 3).-
Note: Acidification ensures the guanine moiety is protonated (positively charged) to bind to the cation exchange resin.
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet particulates.
Protocol B: Solid Phase Extraction (SPE)
Rationale: We use Mixed-Mode Cation Exchange (MCX). At pH < 3, HEG is positively charged and binds to the sorbent. Neutral interferences (urea) and acidic interferences are washed away.
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water (HPLC grade).
-
-
Loading: Load the acidified supernatant (approx. 400 µL) onto the MCX cartridge. Flow rate: < 1 mL/min.[4]
-
Wash 1 (Aqueous): 1 mL 0.1% Formic Acid in Water.
-
Removes salts and highly polar neutrals.
-
-
Wash 2 (Organic): 1 mL 100% Methanol.
-
Removes hydrophobic neutrals and acidic interferences.
-
-
Elution: Elute with 2 x 400 µL of 5% Ammonium Hydroxide in Methanol .
-
Mechanism:[5] The high pH deprotonates the guanine amine, neutralizing the charge and releasing it from the cation exchange resin.
-
-
Drying: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Formate, pH 9.0). Vortex well.
Protocol C: LC-MS/MS Analysis
Rationale: Standard C18 columns often fail to retain HEG (it elutes in the void volume). We use Porous Graphitic Carbon (Hypercarb) which retains polar planar molecules via charge-induced dipole interactions.
Chromatographic Conditions:
-
Column: Hypercarb (100 x 2.1 mm, 3 µm).
-
Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 3% B (Isocratic loading)
-
2-10 min: 3% B to 30% B (Linear gradient)
-
10-12 min: 95% B (Wash)
-
12.1-16 min: 3% B (Re-equilibration)
-
Mass Spectrometry (ESI Positive Mode):
-
Source: Electrospray Ionization (ESI+).
-
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
MRM Transitions (Quantification Table):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| N7-HEG | 196.1 | 152.1 | 22 | Quantifier (Loss of hydroxyethyl) |
| N7-HEG | 196.1 | 135.1 | 35 | Qualifier |
| 9-HEG | 196.1 | 152.1 | 22 | Quantifier |
| 9-HEG | 196.1 | 110.1 | 40 | Qualifier (Ring cleavage) |
| IS ( | 201.1 | 157.1 | 22 | Internal Standard |
Note: N7-HEG typically elutes earlier than 9-HEG on Hypercarb columns due to subtle differences in polarity and planar interaction with the graphite surface.
Data Analysis & Interpretation
To ensure the signal is genuinely 9-HEG and not the N7 isomer, you must validate the retention times using pure standards.
Figure 2: Chromatographic logic. 9-HEG is more hydrophobic and planar than N7-HEG, typically resulting in stronger retention on graphitic carbon.
Calculation:
Calculate the concentration (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols (if using silica) or column overload. | Increase buffer strength (ammonium formate) to 20mM. Ensure pH is basic (pH 9) for Hypercarb. |
| Low Recovery | Analyte not binding to SPE. | Ensure sample pH < 3.0 before loading onto MCX cartridge. Guanine pKa is ~3.3 and 9.2; it must be protonated. |
| Signal Suppression | Matrix effects from urea/salts. | Improve the SPE wash step. Consider diluting the urine 1:10 if sensitivity allows. |
| Co-elution of Isomers | Gradient too steep. | Flatten the gradient between 2% and 15% B. Lower flow rate to 0.2 mL/min. |
References
-
Marsden, D. A., et al. (2009).[5] Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation.[5] Cancer Research.[2][5] Link
-
Centers for Disease Control and Prevention (CDC). (2024). Ethylene Oxide: Biomarkers of Exposure. Agency for Toxic Substances and Disease Registry. Link
-
Ye, Q., & Bodell, W. J. (1997).[6] Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea.[6] Journal of Chromatography B. Link
- Wu, K. Y., et al. (1999). Mass spectrometry-based detection of hemoglobin adducts: Clinical and occupational health applications. Journal of Food and Drug Analysis. (Context on N-terminal valine vs Guanine adducts).
-
Ferreirós, N., et al. (2013).[7] Recent advances in LC-MS/MS analysis of metabolites in biological matrices.[1][5][7][8][9][10] Bioanalysis. Link
Sources
- 1. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in LC-MS/MS analysis of Δ(9)-tetrahydrocannabinol and its metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative analysis of urinary N7-(2-hydroxyethyl)guanine for ethylene oxide- and non-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Retention Solid-Phase Extraction Strategies for Acyclic Guanosine Analogs in Biological Matrices
Abstract & Strategic Overview
The extraction of acyclic guanosine analogs (AGAs)—specifically Acyclovir (ACV) , Ganciclovir (GCV) , and Penciclovir (PCV) —presents a distinct challenge in bioanalysis. Unlike lipophilic drugs that adhere readily to standard C18 silica, AGAs are highly polar, hydrophilic molecules with low logP values (typically < -1.5).
Standard Reversed-Phase (RP) extraction often results in "breakthrough," where the analyte elutes during the loading step due to insufficient retention. While Protein Precipitation (PPT) is a common "dilute-and-shoot" alternative, it fails to remove phospholipids and salts, leading to significant ion suppression in LC-MS/MS, particularly for low-concentration pediatric or immunocompromised patient samples.
This guide details two robust Solid-Phase Extraction (SPE) protocols designed to overcome the "Polarity Trap":
-
Protocol A (HLB): A universal Polymeric Reversed-Phase method utilizing water-wettable sorbents for general retention.
-
Protocol B (MCX): A Mixed-Mode Cation Exchange method leveraging the basicity of the guanine moiety for maximum cleanup.
Physicochemical Context: The "Polarity Trap"
To design a valid protocol, one must understand the analyte's behavior in solution. AGAs are amphoteric but behave as weak bases in acidic conditions.
| Analyte | LogP (Hydrophobicity) | pKa (Acidic/Basic) | Implications for SPE |
| Acyclovir | -1.56 | pKa₁ ~2.3 (Basic), pKa₂ ~9.3 (Acidic) | Poor retention on C18. Requires polymeric sorbent or cation exchange. |
| Ganciclovir | -1.66 | pKa₁ ~2.2 (Basic), pKa₂ ~9.4 (Acidic) | Highly polar. Risk of early elution during aqueous wash steps. |
| Valacyclovir | -0.54 | (Prodrug ester) | More lipophilic than ACV; easier to retain, but unstable in plasma (rapidly converts to ACV). |
Scientific Rationale: Because the LogP is negative, the primary retention mechanism cannot be simple hydrophobic interaction (Van der Waals). We must rely on polar-functionalized polymers (which interact with the polar groups) or ionic interaction (utilizing the amine group at N7/N9 positions).
Decision Logic: Selecting the Right Workflow
The following diagram illustrates the decision process for selecting the optimal extraction method based on sensitivity requirements and sample volume.
Caption: Decision matrix for selecting between PPT, HLB, and MCX workflows based on sensitivity needs and matrix complexity.
Protocol A: Polymeric Reversed-Phase (HLB)
Best for: General quantification, multi-analyte panels, and laboratories without mixed-mode cartridges. Mechanism: Retention via hydrophobic interaction and polar functional groups on a divinylbenzene-N-vinylpyrrolidone copolymer.
Materials
-
Sorbent: Oasis HLB (Waters) or Strata-X (Phenomenex) – 30 mg / 1 cc cartridges or 96-well plates.
-
Reagents: Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.
Step-by-Step Methodology
-
Sample Pre-treatment:
-
Mix 200 µL Plasma + 20 µL Internal Standard (IS) + 200 µL 2% H₃PO₄ (Phosphoric Acid).
-
Rationale: Acidification disrupts protein binding. We do not want to fully ionize the drug for RP retention, but HLB is robust. Dilution reduces viscosity.
-
-
Conditioning:
-
1.0 mL MeOH (Solvates the polymer).
-
1.0 mL Water (Equilibrates the phase).
-
-
Loading:
-
Load pre-treated sample at a slow flow rate (1 mL/min).
-
Critical: Do not let the cartridge dry out, although HLB is resistant to drying.
-
-
Wash Step (Critical):
-
1.0 mL 5% MeOH in Water.
-
Rationale: Removes salts and proteins. Warning: Do not exceed 5-10% organic solvent, or Ganciclovir (very polar) will elute prematurely.
-
-
Elution:
-
1.0 mL pure Methanol.
-
Note: Some protocols suggest ACN, but MeOH is often a better solvent for these polar analogs.
-
-
Post-Extraction:
-
Evaporate to dryness under N₂ at 40°C. Reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid in Water).
-
Protocol B: Mixed-Mode Cation Exchange (MCX)
Best for: High-sensitivity assays, removal of phospholipids, and "dirty" matrices (urine). Mechanism: Dual retention. The sorbent has both hydrophobic regions and sulfonic acid groups (negative charge). We acidify the drug to make it positive (cation), "locking" it to the sorbent. This allows us to wash with 100% organic solvent to remove neutrals.[1]
Materials
-
Sorbent: Oasis MCX, Strata-X-C, or EVOLUTE EXPRESS CX.
-
Reagents: Formic Acid (FA), Methanol, Ammonium Hydroxide (NH₄OH).
Step-by-Step Methodology
-
Sample Pre-treatment (Ionization):
-
Mix 200 µL Plasma + 200 µL 4% H₃PO₄.
-
Rationale: We must drop pH to ~2.0. At this pH, the amine groups on ACV/GCV are protonated (Positively Charged).
-
-
Conditioning:
-
1.0 mL MeOH.
-
1.0 mL 2% Formic Acid in Water.
-
-
Loading:
-
Load acidified sample. The positively charged drugs bind to the negatively charged sulfonate groups.
-
-
Wash 1 (Aqueous):
-
1.0 mL 2% Formic Acid. (Removes salts/proteins).
-
-
Wash 2 (Organic - The "Magic" Step):
-
1.0 mL 100% Methanol.
-
Rationale: Because the drug is ionically locked, we can wash with pure organic solvent. This strips away hydrophobic interferences (lipids) that would normally co-elute on a C18 column. The drug stays on the cartridge.
-
-
Elution (Neutralization):
-
1.0 mL 5% NH₄OH in Methanol.
-
Rationale: The high pH (alkaline) deprotonates the drug (neutralizes the charge) and the ammonium ions displace the drug from the sorbent. The organic solvent then elutes it.
-
Visualization of the MCX Mechanism
Caption: The Mixed-Mode Cation Exchange (MCX) mechanism allows for aggressive organic washing, resulting in cleaner extracts compared to standard HLB.
LC-MS/MS Validation Parameters
To ensure the success of the extraction, the detection method must be optimized. The following transitions are standard for these analytes.
Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) is recommended to prevent "phase collapse" in highly aqueous mobile phases.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |
| Acyclovir | 226.1 | 152.1 | 13 | ESI+ |
| Ganciclovir | 256.1 | 152.1 | 15 | ESI+ |
| Penciclovir | 254.1 | 152.1 | 15 | ESI+ |
| ACV-d4 (IS) | 230.1 | 152.1 | 13 | ESI+ |
| GCV-d5 (IS) | 261.1 | 152.1 | 16 | ESI+ |
Mobile Phase Strategy:
-
MP A: 0.1% Formic Acid in Water.
-
MP B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 2-5% B. These compounds elute early. Do not start at high organic.
Troubleshooting & Optimization
-
Low Recovery in HLB:
-
Cause: The wash step contained too much organic solvent.
-
Fix: Reduce Wash 1 to 100% Water or max 2% MeOH. Ganciclovir is extremely water-soluble and will wash off if any significant organic is present.
-
-
Ion Suppression (Matrix Effects):
-
Cause: Phospholipids eluting late in the run.
-
Fix: Switch to Protocol B (MCX). The 100% MeOH wash step removes >95% of phospholipids.
-
-
Carryover:
-
Cause: Polar drugs sticking to metallic parts of the LC system.
-
Fix: Use a needle wash of 10% Formic Acid in Water/MeOH (50:50).
-
References
-
Märtson, A. G., et al. (2018). "Determination of Ganciclovir and Acyclovir in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry."[2][3] Journal of Applied Bioanalysis.
-
Fernández, M., et al. (2003). "Technique validation by liquid chromatography for the determination of acyclovir in plasma."[4] Journal of Chromatography B.
-
Waters Corporation. "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB." Application Note.
-
Xu, H., et al. (2007). "Determination of ganciclovir in human plasma by LC–MS/MS." Journal of Chromatography B.
-
Biotage. "When should I choose a mixed-mode SPE?" Blog Post.
Sources
Troubleshooting & Optimization
Improving solubility of 9-(2'-Hydroxyethyl)guanine in aqueous buffers
Welcome to the technical support resource for 9-(2'-Hydroxyethyl)guanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for challenges related to the aqueous solubility of this compound. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 9-(2'-Hydroxyethyl)guanine poorly soluble in neutral aqueous buffers?
The limited solubility of 9-(2'-Hydroxyethyl)guanine in neutral water (pH ≈ 7) is rooted in its molecular structure, a characteristic it shares with its parent molecule, guanine. The core of the molecule is a purine ring system, which is flat and electron-rich. In the solid state, these molecules stack on top of each other through strong intermolecular forces, including hydrogen bonding and π-π stacking interactions. These forces are very stable and require significant energy to overcome. Water molecules, while excellent solvents, struggle to effectively break apart this stable crystal lattice at neutral pH, leading to poor solubility.[1][2]
Q2: What is the primary and most effective method to solubilize 9-(2'-Hydroxyethyl)guanine?
The most effective and widely used strategy is pH adjustment .[3][4][5] 9-(2'-Hydroxyethyl)guanine is an amphoteric molecule, meaning it can act as both an acid and a base due to the ionizable protons on its purine ring.[4]
-
In acidic conditions (low pH): The molecule can be protonated, forming a positively charged cation. This charge significantly enhances its interaction with polar water molecules, thereby increasing solubility. For guanine, this occurs at a pKa of approximately 3.3.
-
In alkaline conditions (high pH): The molecule can be deprotonated, forming a negatively charged anion. This anion is also much more soluble in water.[2][6] For guanine, this deprotonation has a pKa of around 9.2 and another around 12.3.
By shifting the pH of the buffer to be at least 1.5-2 units below the acidic pKa or above the basic pKa, you can achieve near-complete ionization and dramatically improve solubility. For guanine and its derivatives, dissolving in a mild base like 0.1 M NaOH is a very common and effective practice.[7]
Q3: Can I use organic co-solvents? What is the recommended procedure?
Yes, using a co-solvent is a valid alternative, especially if the final pH of your solution must be neutral. Dimethyl sulfoxide (DMSO) is a common and effective choice.[1][8][9]
The core principle is to first dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (like 100% DMSO) to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer.
Causality: The organic co-solvent disrupts the strong intermolecular forces holding the compound's crystal lattice together. When this concentrated stock is added to the aqueous buffer, the individual molecules of 9-(2'-Hydroxyethyl)guanine are dispersed before they have a chance to re-aggregate and precipitate. However, it is crucial to be aware that the final concentration of the organic solvent may impact your downstream experiments, particularly in cell-based assays where DMSO can be toxic above certain levels (typically >0.5%).[10]
Troubleshooting Guide
This section addresses common issues encountered during solubilization.
Problem: I've adjusted the pH, but my compound precipitates when I add it to my final buffer or media.
This is a classic problem that occurs when attempting to neutralize a pH-solubilized stock solution. The un-ionized, neutral form of the molecule is the least soluble. When you adjust the pH of your highly acidic or alkaline stock solution back towards neutral, you are forcing the compound to transition through its point of minimum solubility, causing it to crash out of solution.
Solutions:
-
Work at the Solubilizing pH: If your experiment can tolerate a high or low pH, perform your assay directly in the buffer used to dissolve the compound.
-
Dilute into the Final Buffer: Instead of neutralizing the stock, add a small volume of the concentrated, pH-adjusted stock solution to a large volume of your final, neutral buffer with vigorous stirring. This rapid dilution can sometimes keep the compound in a supersaturated, metastable state long enough for your experiment. The success of this depends heavily on the final concentration.
-
Switch to a Co-Solvent Method: If maintaining a neutral pH is critical and dilution fails, the co-solvent method is the most reliable alternative.
Experimental Protocols & Methodologies
Protocol 1: Solubilization via Alkaline pH Adjustment
This is the recommended primary method for preparing aqueous stocks.
-
Preparation: Weigh the desired mass of 9-(2'-Hydroxyethyl)guanine powder.
-
Initial Suspension: Add approximately 80% of your final desired volume of deionized water or your chosen buffer (e.g., PBS). The powder will not dissolve and will form a suspension.
-
Titration: While stirring vigorously, add a 1 M NaOH solution drop by drop. Monitor the solution's clarity.
-
Dissolution: Continue adding NaOH until the solution becomes completely clear. This typically occurs at a pH above 10.
-
Final Volume: Add the remaining water or buffer to reach your final target volume and mix thoroughly.
-
Sterilization (if required): For cell culture applications, sterilize the final solution using a 0.22 µm syringe filter.
Self-Validation: The visual endpoint (a completely clear solution) confirms that the compound has been successfully solubilized.
Protocol 2: Solubilization Using a DMSO Co-Solvent
Use this method when a neutral pH is required and the final concentration of DMSO is compatible with your assay.
-
Preparation: Weigh the 9-(2'-Hydroxyethyl)guanine powder and place it in a sterile tube.
-
DMSO Addition: Add a minimal volume of 100% DMSO to achieve a high-concentration stock (e.g., 50-100 mM).
-
Dissolution: Vortex or sonicate gently at room temperature until the solid is completely dissolved. This creates your concentrated stock solution.
-
Aqueous Dilution: To prepare your working solution, slowly add the DMSO stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously. Do not add the aqueous buffer to the DMSO stock , as this can cause precipitation.
-
Final Concentration Check: Ensure the final percentage of DMSO in your working solution is below the tolerance limit for your specific application.
Data Summary & Visualization
Table 1: Comparison of Solubilization Strategies
| Method | Underlying Principle | Key Advantages | Critical Limitations & Disadvantages |
| pH Adjustment (Alkaline/Acidic) | Ionization of the purine ring increases polarity and affinity for water.[2][6] | Achieves high aqueous concentrations; avoids organic solvents. | The final pH is non-neutral and may be incompatible with biological assays; high risk of precipitation upon neutralization.[10] |
| Co-solvents (e.g., DMSO) | The organic solvent disrupts crystal lattice forces, and the mixture alters overall solvent polarity.[1][8] | Allows for a final neutral pH; simple to prepare high-concentration stocks. | The co-solvent can interfere with or be toxic in downstream applications; risk of precipitation if diluted improperly or too much.[8] |
| Heating | Increases the kinetic energy of solvent and solute molecules to overcome lattice energy. | Simple and requires no additional reagents. | Risk of thermal degradation of the compound; compound will likely precipitate upon cooling to room temperature. |
| Particle Size Reduction | Increasing the surface-area-to-volume ratio enhances the dissolution rate.[11][12] | Can improve dissolution kinetics without chemical changes. | Requires specialized equipment (e.g., micronizer); does not increase intrinsic equilibrium solubility. |
Diagrams
References
-
Levy, L., et al. (2020). Biomineralization and Properties of Guanine Crystals. Materials, 13(15), 3275. Available from: [Link]
-
ChemBK. (n.d.). 9-(2-Hydroxyethyl)guanine - Physico-chemical Properties. Retrieved February 7, 2026, from [Link]
-
Saha, S., et al. (2019). Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles. Crystal Growth & Design, 19(10), 5847-5855. Available from: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved February 7, 2026, from [Link]
-
Hirsch, A., et al. (2016). Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism. Crystal Growth & Design, 16(8), 4445-4451. Available from: [Link]
-
ResearchGate. (n.d.). Aqueous solubility of guanine reported in the literature and obtained.... Retrieved February 7, 2026, from [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(9). Available from: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved February 7, 2026, from [Link]
-
Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(7), 857. Available from: [Link]
-
Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 1-10. Available from: [Link]
-
Russo, N., et al. (2005). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using DFT. Journal of the American Chemical Society, 127(40), 14051-14058. Available from: [Link]
-
Furman, P. A., et al. (1979). Anticellular effects of 9-(2-hydroxyethoxymethyl) guanine against herpes simplex virus-transformed cells. Journal of Virology, 32(1), 72-77. Available from: [Link]
-
Trzaska, C. (2017). How to dissolve guanine, cytosine and adenine for cell culture?. ResearchGate. Retrieved February 7, 2026, from [Link]
Sources
- 1. Biomineralization and Properties of Guanine Crystals [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. Guanine | 73-40-5 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving 9-(2'-Hydroxyethyl)guanine Peak Tailing
Status: Active Ticket ID: HPLC-PUR-HEG-09 Assigned Specialist: Senior Application Scientist Analyte: 9-(2'-Hydroxyethyl)guanine (9-HEG)
Executive Summary
You are encountering peak tailing (Asymmetry factor
The tailing is likely caused by secondary silanol interactions between the protonated N7 position of the guanine ring and ionized silanols (
This guide provides a root-cause analysis and a self-validating troubleshooting protocol to resolve this issue.
Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Q1: Why does 9-HEG tail significantly on my standard C18 column?
Answer: The tailing is mechanistic. 9-HEG is a polar, basic purine.
-
Silanol Activity: Standard C18 columns (especially older "Type A" silica) have residual silanol groups. At pH > 3.5, these silanols ionize (
). The guanine moiety of 9-HEG is basic (pKa of N7 3.2 - 3.5). If your mobile phase is acidic (pH 3-4), the analyte is positively charged. This creates a strong ion-exchange interaction with the negative silanols, dragging the peak tail. -
Dewetting: If you are using nearly 100% aqueous conditions to retain this polar molecule, standard C18 chains may collapse ("dewet"), causing loss of interaction surface and poor peak shape.
Q2: I am using 0.1% Formic Acid. Is that sufficient?
Answer: Often, no. While 0.1% Formic Acid (pH ~2.7) protonates the analyte, it does not provide enough ionic strength to suppress the silanol effect.
-
The Fix: Switch to a buffered mobile phase. Ammonium Formate (10–20 mM) or Ammonium Acetate is superior. The ammonium ions (
) act as a "shield," competing with the 9-HEG for the active silanol sites, effectively blocking the secondary interaction.
Q3: Which stationary phase is best for 9-HEG to prevent tailing?
Answer: If a standard C18 fails, move to these specific chemistries:
-
Polar-Embedded C18 (e.g., Amide or Carbamate group): These shield silanols and prevent phase collapse in 100% water.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): 9-HEG is very polar. HILIC uses a high-organic mobile phase (e.g., 90% ACN), where water forms a layer on the silica. This often yields sharp, symmetrical peaks for polar purines and increases sensitivity in LC-MS due to better desolvation.
-
PFP (Pentafluorophenyl): Offers unique selectivity for halogenated or polar aromatic compounds like purines via
interactions.
Part 2: Experimental Protocol for Peak Shape Optimization
Objective: Reduce USP Tailing Factor (
Reagents & Materials[1][2][3][4][5][6]
-
Analyte: 9-(2'-Hydroxyethyl)guanine standard.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield, Agilent ZORBAX Bonus-RP) or HILIC column.
Step-by-Step Workflow
-
System Passivation: Flush the system with 50:50 Methanol:Water to remove any memory effects from previous basic analytes.
-
Mobile Phase Preparation (Critical):
-
Do not just add acid. Dissolve ammonium formate to 10mM.
-
Adjust pH to 3.0
0.1. This ensures the silanols are mostly protonated (neutral) while the buffer cation ( ) covers the rest.
-
-
Sample Diluent Match:
-
Dissolve 9-HEG in the initial mobile phase composition (e.g., 95% Buffer A / 5% B).
-
Warning: Dissolving in 100% MeOH or ACN while starting a gradient at 95% water will cause "solvent shock" and immediate peak distortion/fronting.
-
-
Gradient Execution:
-
Hold 0-2 min at 5% B (to stack the polar analyte).
-
Ramp to 30% B over 10 min (purines elute early; high organic isn't usually needed for elution, only for washing).
-
-
Validation: Calculate USP Tailing Factor.
Comparative Data: Buffer Influence
The following table illustrates the expected improvement when switching from simple acid to a buffered system for 9-HEG.
| Parameter | Condition A: 0.1% Formic Acid | Condition B: 10mM NH4 Formate (pH 3.0) |
| USP Tailing ( | 1.8 - 2.2 (Fail) | 1.05 - 1.15 (Pass) |
| Retention Time ( | Variable (Drifting) | Stable |
| Peak Width ( | Broad | Sharp |
| Mechanism | Unshielded Silanol Interaction | Ionic Shielding / Silanol Suppression |
Part 3: Visual Troubleshooting Logic
Diagram 1: Root Cause Analysis Flowchart
This decision tree guides you through the logical steps to resolve tailing for 9-HEG.
Caption: Decision tree for isolating the specific cause of peak tailing in polar purine analysis.
Diagram 2: Silanol Shielding Mechanism
Understanding why the buffer works helps you design better experiments.
Caption: Competitive binding mechanism where Ammonium ions (
References
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC.Link
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Link
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.Link
-
Van Delft, J. H., et al. (1991).[1] Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection. Chemico-Biological Interactions.[1] Link
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions.Link
Sources
Technical Support Center: 9-(2'-Hydroxyethyl)guanine (9-HEG) Stability Guide
Executive Summary: The Solubility-Stability Paradox
As researchers working with 9-(2'-Hydroxyethyl)guanine (9-HEG) , you are likely facing a fundamental physicochemical conflict: The conditions required to dissolve this molecule are often the same conditions that accelerate its degradation.
9-HEG is an N9-substituted guanine derivative. Unlike Acyclovir (which contains a labile hemiaminal ether linkage), 9-HEG possesses a robust N-alkyl bond (N9-CH2-CH2-OH). While this makes it resistant to the acid hydrolysis that plagues Acyclovir, it introduces unique challenges regarding oxidative instability of the terminal alcohol and guanine-quartet-driven precipitation .
This guide provides self-validating protocols to maintain 9-HEG integrity, moving beyond generic "store at -20°C" advice to address the mechanistic causes of degradation.
Module 1: Dissolution & Solvent Selection
The majority of "degradation" reports for 9-HEG are actually precipitation events due to improper solvent choice.
The Science of Solubility
Guanine derivatives are notorious for strong intermolecular hydrogen bonding and
Solvent Decision Matrix (Protocol)
Do NOT attempt to dissolve 9-HEG in neutral water or ethanol; it will form a suspension that leads to inconsistent dosing.
| Solvent System | Solubility Limit | Stability Risk | Recommended Use |
| DMSO (Anhydrous) | High (>10 mg/mL) | Low | Primary Stock Solution. Best for long-term storage at -20°C. |
| 0.1 M NaOH (aq) | Moderate (~5 mg/mL) | High (Oxidative) | Working Solution only. Use immediately. High pH promotes oxidation. |
| 0.1 M HCl (aq) | Moderate | Low/Medium | Alternative working solution. Risk of acid-catalyzed deamination over time. |
| PBS (pH 7.4) | Negligible (<0.1 mg/mL) | N/A | Precipitation Risk. Only use for final dilution (<100 µM). |
Visualization: Solvent Selection Logic
Caption: Decision tree for solubilizing 9-HEG. Note that neutral pH (PBS) is a "danger zone" for precipitation.
Module 2: Chemical Stability (Oxidation & Hydrolysis)
Mechanism of Degradation
Unlike Acyclovir, 9-HEG does not easily cleave to Guanine. However, it faces two distinct threats:
-
Side-Chain Oxidation: The primary alcohol on the ethyl chain is susceptible to oxidation, forming 9-(carboxymethyl)guanine . This is accelerated by high pH (NaOH) and the presence of trace metal ions.
-
Deamination: Under extreme pH (or enzymatic contamination), the exocyclic amine at C2 can hydrolyze, converting the guanine ring to a Xanthine derivative.
Troubleshooting Guide: Preventing Chemical Breakdown
Issue: "I see a new peak at RRT 0.85 in my HPLC."
-
Diagnosis: Likely oxidative degradation of the alcohol side chain.
-
Root Cause: Storing the molecule in basic solution (NaOH) exposed to air.
-
Corrective Action:
-
Degas buffers: Use Helium sparging or vacuum filtration for all aqueous buffers.
-
Chelation: Add 0.1 mM EDTA to aqueous working solutions to sequester trace metals that catalyze oxidation.
-
Headspace: Flush storage vials with Argon or Nitrogen gas.
-
Issue: "My sample concentration dropped, but no new peaks appeared."
-
Diagnosis: Physical adsorption or precipitation (Micro-aggregates).
-
Root Cause: Guanine derivatives form "ribbons" (G-quartets) that adhere to polypropylene tubes or fall out of solution invisibly.
-
Corrective Action:
-
Vial Choice: Use silanized glass vials instead of standard plastic eppendorfs to minimize adsorption.
-
Sonication: Always sonicate stock solutions for 5 minutes at 40°C before use to disrupt non-covalent aggregates.
-
Visualization: Degradation Pathways[1]
Caption: Primary degradation pathways. The alcohol oxidation (Red) is the most common issue in storage.
Module 3: Photostability & Handling
Guanine derivatives have a high quantum yield for UV absorption, leading to the formation of radical cations. While 9-HEG is relatively stable compared to other nucleosides, long-term exposure to benchtop light can induce photo-oxidation.
Protocol: Light Protection
-
Amber Glass: All stock solutions must be stored in amber glass vials.
-
Foil Wrap: If amber vials are unavailable, wrap clear vials in aluminum foil.
-
UV Avoidance: Do not leave samples in the autosampler tray of an HPLC with the UV detector lamp on for extended periods (unless the tray is cooled and dark).
Frequently Asked Questions (FAQ)
Q1: Can I autoclave 9-HEG solutions? A: No. While the N-alkyl bond is thermally stable, the high temperature (121°C) combined with aqueous conditions will accelerate deamination (conversion to xanthine) and potential oxidation. Sterilize by filtration using a 0.22 µm PTFE (hydrophobic) or PES (hydrophilic) filter, depending on your solvent.
Q2: Why does my 9-HEG precipitate when I add it to cell culture media? A: Cell culture media is usually pH 7.2–7.4. At this neutral pH, 9-HEG is in its least soluble, non-ionized form.
-
Solution: Pre-dissolve in DMSO at 1000x concentration. Add slowly to the vortexing media. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity, and keep the final 9-HEG concentration below 100 µM.
Q3: Is 9-HEG the same as Acyclovir Impurity A? A: Nomenclature varies by Pharmacopeia. In many contexts (e.g., EP/BP), Impurity A refers to the acetate ester of Acyclovir or a related intermediate. However, 9-(2-hydroxyethyl)guanine is a known process impurity and degradation product. Always verify by CAS number (CAS: 4317-64-0 ) rather than generic impurity codes.
References
-
European Pharmacopoeia (Ph. Eur.). Acyclovir Monograph: Impurity Analysis.[1][2] (Defines standard impurities and degradation products of guanine-linker systems).
-
Source:
-
-
ChemicalBook.9-(2-Hydroxyethyl)guanine Properties & Stability Data.
-
Source:
-
-
National Institutes of Health (NIH) - PubChem.Compound Summary: 9-(2-hydroxyethyl)guanine.
-
Source:
-
-
American Chemical Society (ACS).Solubility and Stability of Guanine Derivatives in Aqueous Media. (General mechanistic reference for purine solubility/stacking).
-
Source:
-
Sources
Technical Support Center: Optimizing the Synthesis of 9-(2'-Hydroxyethyl)guanine
Welcome to the technical support center for the synthesis of 9-(2'-Hydroxyethyl)guanine, a critical precursor in the manufacturing of the antiviral drug Acyclovir. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
Understanding the Reaction: The Alkylation of Guanine
The synthesis of 9-(2'-Hydroxyethyl)guanine involves the alkylation of guanine. Guanine has multiple nucleophilic nitrogen atoms, but the N9 position is the desired site for this reaction. The N7 position is also a potential site of alkylation, leading to the formation of an undesired isomer.[1][2] The lone pair of electrons on the N7 nitrogen of guanine is not involved in the aromaticity of the purine ring, making it a highly nucleophilic center and prone to alkylation.[3] Therefore, achieving high regioselectivity for N9 alkylation is a primary challenge in this synthesis.
Several synthetic strategies have been developed to favor the formation of the N9 isomer. A common approach involves the use of a silylating agent, such as hexamethyldisilazane (HMDS), to protect the more reactive sites of guanine, thereby directing the alkylating agent to the N9 position.[1][4]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of 9-(2'-Hydroxyethyl)guanine.
Low Yield of 9-(2'-Hydroxyethyl)guanine
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors. Let's break down the most common culprits and their solutions:
-
Incomplete Silylation: The protection of guanine with a silylating agent like HMDS is crucial for directing the alkylation to the N9 position.[1][4] If this step is incomplete, the alkylating agent can react at other sites, leading to a mixture of products and a lower yield of the desired N9-isomer.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Water will react with the silylating agent, rendering it ineffective. Use dry solvents and glassware, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Silylating Agent Ratio: An excess of the silylating agent is often necessary to drive the reaction to completion.[1] A molar ratio of 2.8-3 moles of HMDS per mole of guanine has been reported to be effective.[4]
-
Reaction Time and Temperature: Ensure the silylation reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature. Refluxing in a high-boiling aprotic solvent like xylene is a common practice.[1][4]
-
-
-
Suboptimal Alkylation Conditions: The conditions of the alkylation step itself can significantly impact the yield.
-
Troubleshooting:
-
Temperature Control: The reaction temperature should be carefully controlled. Temperatures between 50°C and 100°C are typically employed for the reaction with the alkylating agent.[4]
-
Choice of Alkylating Agent: The reactivity of the alkylating agent is important. While more reactive agents might seem desirable, they can also lead to more side reactions. 2-Acetoxyethoxymethyl bromide is a commonly used and effective alkylating agent.[1]
-
-
-
Inefficient Hydrolysis: The final step is the hydrolysis of the intermediate to yield 9-(2'-Hydroxyethyl)guanine.
-
Troubleshooting:
-
pH Adjustment: The hydrolysis is typically carried out under basic conditions. Adjusting the pH to 11.5-12 with a base like sodium hydroxide is recommended.[1]
-
Reaction Time: Allow sufficient time for the hydrolysis to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.
-
-
Formation of the N7-Isomer
Q: I am observing a significant amount of the N7-isomer in my product mixture. How can I minimize its formation?
A: The formation of the N7-isomer is a common side reaction in the alkylation of guanine.[1] Here's how to address this issue:
-
Effective Silylation is Key: As mentioned previously, thorough silylation of guanine is the most effective way to block the N7 position and promote N9 alkylation. Revisit the troubleshooting steps for incomplete silylation.
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent can influence the N7/N9 ratio. Aprotic solvents are generally preferred.
-
Temperature: Lowering the reaction temperature during the alkylation step may favor the formation of the thermodynamically more stable N9-isomer.
-
-
Purification: If the formation of the N7-isomer cannot be completely avoided, efficient purification methods are necessary.
-
Recrystallization: 9-(2'-Hydroxyethyl)guanine can be purified by recrystallization from water or methanol.[1]
-
Column Chromatography: For smaller scale reactions or for achieving very high purity, silica gel column chromatography can be employed.
-
Purification Challenges
Q: I am having difficulty purifying my final product. What are the best practices?
A: Purifying 9-(2'-Hydroxyethyl)guanine to a high degree is essential, especially for pharmaceutical applications.
-
Initial Workup: After the hydrolysis step, the reaction mixture is typically neutralized with an acid to precipitate the product.[1] Careful control of the pH during this step is important to maximize precipitation and minimize the co-precipitation of impurities.
-
Recrystallization: This is a powerful technique for removing impurities.
-
Solvent Selection: Water is a common and effective solvent for the recrystallization of 9-(2'-Hydroxyethyl)guanine.[1]
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. The pure product will crystallize out, leaving the impurities in the solution.
-
-
Washing: The purified crystals should be washed with a cold solvent (the same one used for recrystallization) to remove any remaining mother liquor. Washing with acetone can also be effective.[5]
-
Drying: The final product should be dried under vacuum to remove any residual solvent.[1]
Frequently Asked Questions (FAQs)
Q: What is the expected yield for this reaction?
A: With optimized conditions, overall yields of 73-76% have been reported for the synthesis of 9-(2'-Hydroxyethyl)guanine starting from guanine.[1]
Q: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and check for the presence of starting materials and side products.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining the purity of the final product and quantifying the amount of any isomers or other impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and to identify and quantify any isomeric impurities. The chemical shifts of the C5 and C8 carbons can be used to distinguish between N7 and N9 isomers.[2]
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to identify any impurities.
Q: Are there any safety precautions I should be aware of?
A: Yes, several of the reagents used in this synthesis are hazardous.
-
Hexamethyldisilazane (HMDS): Flammable and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Alkylating Agents: Many alkylating agents are toxic and potentially carcinogenic.[8] Handle with extreme care in a fume hood and wear appropriate PPE.
-
Solvents: Many of the organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Workflow and Data
Reaction Pathway
The following diagram illustrates the key steps in the synthesis of 9-(2'-Hydroxyethyl)guanine.
Caption: Synthesis of 9-(2'-Hydroxyethyl)guanine.
Optimized Reaction Parameters
The following table summarizes the key reaction parameters for optimizing the yield of 9-(2'-Hydroxyethyl)guanine.
| Parameter | Recommended Condition | Rationale |
| Silylation | ||
| Silylating Agent | Hexamethyldisilazane (HMDS) | Efficiently protects reactive sites. |
| Molar Ratio (HMDS:Guanine) | 2.8 - 3 : 1[4] | Ensures complete silylation. |
| Catalyst | Ammonium Sulfate | Facilitates the silylation reaction.[1][4] |
| Solvent | Xylene (anhydrous) | High boiling point allows for reflux.[1][4] |
| Temperature | Reflux | Drives the reaction to completion.[1] |
| Alkylation | ||
| Alkylating Agent | 2-Acetoxyethoxymethyl bromide | Good reactivity and selectivity.[1] |
| Temperature | 50 - 100 °C[4] | Balances reaction rate and side reactions. |
| Hydrolysis | ||
| Reagent | Sodium Hydroxide (aqueous) | Effective for deprotection. |
| pH | 11.5 - 12[1] | Ensures complete hydrolysis. |
References
- Process for the synthesis of 9-(2-hydroxyethoxy methyl) guanine. Google Patents.
-
Synthesis of 9-(2-formyloxyethoxymethyl)guanine. PrepChem.com. URL: [Link]
-
Mechanism of action of alkylating agents. Alkylation of guanine may... ResearchGate. URL: [Link]
-
The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. PubMed. URL: [Link]
- Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine. Google Patents.
-
N7 Methylation Alters Hydrogen-Bonding Patterns of Guanine in Duplex DNA. ResearchGate. URL: [Link]
- Process for the preparation of 9-[(2-hydroxyethoxy)methyl]guanine. Google Patents.
-
Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking. PubMed. URL: [Link]
-
Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. PubMed Central. URL: [Link]
-
Alkylation: Application of Sn2. YouTube. URL: [Link]
-
Proposed mechanism for the alkylation of the guanine base in DNA by AS4. ResearchGate. URL: [Link]
-
Repair of DNA damage by alkylating agents. YouTube. URL: [Link]
-
Why is N7 of guanine so vulnerable to addition via alkylating agents, especially compared to N7 of adenine and the other nitrogen atoms of guanine?. Quora. URL: [Link]
- Process for synthesis and purification of a compound useful in the preparation of acyclovir. Google Patents.
-
Repair of DNA alkylation products formed in 9L cell lines treated with 1-(2-chloroethyl). PubMed. URL: [Link]
-
A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds. PubMed. URL: [Link]
- Process for the preparation of guanine. Google Patents.
-
The Formation and Biological Significance of N7-Guanine Adducts. PubMed Central. URL: [Link]
-
Critical Review of Synthesis, Toxicology and Detection of Acyclovir. PubMed Central. URL: [Link]
-
Analysis of bile acids by high performance liquid chromatography after pre-column derivatization with 9-(2-hydroxyethyl)-acridone. ResearchGate. URL: [Link]
-
Reactions of water with radical cations of guanine, 9-methylguanine, 2′-deoxyguanosine and guanosine: keto–enol isomerization, C8-hydroxylation, and effects of N9-substitution. RSC Publishing. URL: [Link]
-
Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. ResearchGate. URL: [Link]
-
Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine. European Patent Office. URL: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Publications. URL: [Link]
-
Catalytic asymmetric alkylation of glycine ester G1 by PTC. B) Representative chiral ammonium phase-transfer catalysts. ResearchGate. URL: [Link]
-
High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. ResearchGate. URL: [Link]
-
Analytical Methods. OPUS. URL: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. URL: [Link]
-
A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. PubMed. URL: [Link]
-
DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. PubMed. URL: [Link]
-
SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. VAST JOURNALS SYSTEM. URL: [Link]
-
The mechanism of guanine alkylation by nitrogen mustards: a computational study. PubMed. URL: [Link]
-
Purification of Human Immunoglobulin G with Bathophenanthroline–Zn 2+ , –Fe 2+ , or –Cu 2+ Complexes. MDPI. URL: [Link]
-
High-Yielding Synthesis of Antiviral Drug Candidate. ChemistryViews. URL: [Link]
-
Synthesis of Acyclovir. Scribd. URL: [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group. URL: [Link]
-
Phase-transfer catalyst. Wikipedia. URL: [Link]
-
9-(2-HYDROXYETHYL)GUANINE. gsrs. URL: [Link]
- Liquid phase synthesis process of cyclohexapeptide-9. Google Patents.
-
Phase Transfer Catalysis. Wordpress. URL: [Link]
-
Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl). PubMed. URL: [Link]
- METHOD FOR PURIFYING GUANINE. Google Patents.
Sources
- 1. EP0628558B1 - Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. US5496945A - Process for the synthesis of 9-(2-hydroxyethoxy methyl) guanine - Google Patents [patents.google.com]
- 5. WO1997018211A1 - Process for the preparation of 9-[(2-hydroxyethoxy)methyl]guanine - Google Patents [patents.google.com]
- 6. US6242599B1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 7. Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Acyclovir Impurity P Retention Time Troubleshooting
Topic: Troubleshooting Retention Time (RT) Shifts for Acyclovir Impurity P Audience: Analytical Chemists, QC Scientists, and Drug Development Professionals Methodology: RP-HPLC (EP/USP aligned)
Technical Overview: Identity & Mechanism
Before troubleshooting, we must define the analyte and the physicochemical drivers of its retention. Acyclovir Impurity P is a specific process-related impurity designated in the European Pharmacopoeia (EP).[1]
-
Chemical Name: 2-Amino-9-(2-hydroxyethyl)-1,9-dihydro-6H-purin-6-one[2][3][4][5]
-
Molecular Formula:
[2][3][5][7] -
Structural Context: Unlike Acyclovir, which possesses a (2-hydroxyethoxy)methyl side chain, Impurity P contains a simple 2-hydroxyethyl side chain. It lacks the ether oxygen linkage, altering its hydrogen-bonding capacity and hydrodynamic volume slightly, but retaining the polar guanine core.
The Root Cause of RT Instability
The retention of guanine derivatives like Impurity P on C18 columns is governed by two critical factors:
-
Ionization State (pKa sensitivity): The guanine moiety has a pKa
(N7 protonation) of approximately 3.3 and a pKa (N1 deprotonation) of 9.2. Most compendial methods for Acyclovir operate at pH 2.5 – 3.5. Crucial Insight: Because the method pH is often close to pKa , even minor fluctuations in mobile phase pH ( ) can significantly alter the ionization ratio (protonated vs. neutral), causing dramatic shifts in retention time. -
Phase Collapse (Dewetting): Due to the high polarity of Impurity P, methods often require high aqueous content (>95%). On standard C18 columns, this can lead to "pore dewetting," where the hydrophobic chains collapse, expelling the mobile phase and causing loss of retention.
Diagnostic Workflow
Use this logic gate to identify the source of the retention time shift.
Figure 1: Diagnostic logic tree for isolating retention time shifts. Blue nodes indicate decision points; dashed nodes indicate actionable steps.
Troubleshooting Guide (Q&A)
Category A: Mobile Phase & Chemistry[8][9]
Q: I prepared the mobile phase exactly as described, but Impurity P is eluting earlier than usual. Why? A: The most likely culprit is pH drift .
-
Mechanism: Impurity P is a polar base. At acidic pH (e.g., pH 2.5), it is protonated and less retained on a C18 column. If your buffer pH is slightly lower than intended (e.g., 2.4 instead of 2.5), the population of ionized species increases, reducing retention.
-
Validation Step: Do not rely on the pH meter's previous calibration. Recalibrate with fresh buffers (pH 1.68, 4.01, 7.00) and measure the aqueous portion of your mobile phase before adding organic solvent. Ensure the pH is within
units of the protocol.
Q: The retention time decreases progressively with every injection. Is my column failing? A: This is a classic sign of Phase Collapse (Dewetting) or Insufficient Equilibration .
-
Scenario: If your method uses <5% organic solvent, the C18 chains may be collapsing, reducing the surface area available for interaction.
-
Solution:
-
Regeneration: Flush the column with 100% Acetonitrile for 30 minutes to re-wet the pores.
-
Prevention: If the method allows, maintain at least 3-5% organic solvent at all times, or switch to an "AQ-type" (polar-embedded) C18 column designed to resist dewetting in 100% aqueous conditions.
-
Category B: Sample Matrix Effects
Q: Standards look fine, but Impurity P shifts in my sample injections. What is happening? A: This indicates a Diluent Mismatch .
-
Mechanism: If your sample is dissolved in a solvent with higher elution strength (e.g., 100% DMSO or Methanol) or a significantly different pH than the mobile phase, the analyte experiences a "micro-environment" as it enters the column. This can cause band broadening and RT shifts, especially for early-eluting polar compounds like Impurity P.
-
Protocol: Ensure the sample diluent matches the initial mobile phase composition as closely as possible. If solubility is an issue, use the minimum amount of organic solvent necessary.
Category C: Column & Hardware
Q: Impurity P and Acyclovir are co-eluting or losing resolution. How do I recover separation? A: This suggests a loss of Stationary Phase Selectivity .
-
Diagnosis: Check if the column has been used for ion-pairing methods previously. Residual ion-pairing agents (like pentanesulfonate) are notoriously difficult to remove and permanently alter the surface charge, affecting the retention of ionic species like Impurity P.
-
Action: Dedicate a specific column solely for Acyclovir impurity analysis. Do not share columns between ion-pairing and standard RP methods.
Quantitative Data: Parameter Sensitivity Matrix
Use this table to predict how changes in experimental parameters affect Impurity P retention.
| Parameter | Change Direction | Effect on Impurity P Retention | Mechanism |
| Mobile Phase pH | Increase (e.g., 2.5 → 3.0) | Increase (Significantly) | Deprotonation reduces polarity, increasing hydrophobic interaction. |
| Temperature | Increase (e.g., 25°C → 30°C) | Decrease | Exothermic adsorption thermodynamics; faster mass transfer. |
| Buffer Concentration | Increase (e.g., 20mM → 50mM) | Increase (Slightly) | "Salting out" effect drives polar analyte into stationary phase. |
| Organic % | Increase (e.g., 2% → 5%) | Decrease (Sharply) | Increases elution strength; critical for polar analytes. |
Step-by-Step Recovery Protocol
If you are experiencing undefined RT shifts, follow this "System Reset" protocol to establish a baseline.
-
System Wash: Flush the HPLC system (minus column) with hot water (60°C) followed by Isopropanol to remove buffer precipitates or hydrophobic buildup in lines.
-
Column Regeneration:
-
Flush column with 95:5 Water:Acetonitrile (20 column volumes).
-
Flush with 100% Acetonitrile (20 column volumes) to reverse dewetting.
-
Re-equilibrate with Method Mobile Phase for at least 45 minutes .
-
-
Buffer Preparation (Critical):
-
Weigh buffer salts precisely.
-
Adjust pH of the aqueous portion before adding organic modifiers.
-
Filter through a 0.22 µm membrane.
-
-
Suitability Injection: Inject a standard containing Acyclovir and Impurity P.
-
Acceptance Criteria: RT RSD < 2.0% over 5 injections.[8] Tailing Factor < 1.5.
-
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Aciclovir Monograph 0968. (Defines Impurity P and standard chromatographic conditions).
-
National Institutes of Health (NIH) . High-throughput HPLC assay of acyclovir and its major impurity guanine. J Pharm Biomed Anal. 2007. Available at: [Link][9]
-
Pharmaffiliates . Acyclovir Impurity P Structural Data. Available at: [Link]
-
Chempros Community . Troubleshooting HPLC Retention Time Shifts on C18 Columns. Available at: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Aciclovir EP Impurity P | CAS No- 23169-33-7 [chemicea.com]
- 5. Acyclovir EP Impurity P - SRIRAMCHEM [sriramchem.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. High-throughput HPLC assay of acyclovir and its major impurity guanine using a monolithic column and a flow gradient approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing 7-isomer impurities from 9-(2'-Hydroxyethyl)guanine synthesis
Welcome to the technical support center for the synthesis and purification of 9-(2'-Hydroxyethyl)guanine, a critical precursor in pharmaceutical development. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and resolve a common challenge in this synthesis: the formation and removal of the undesired 7-isomer, 7-(2'-Hydroxyethyl)guanine.
Our approach is rooted in explaining the fundamental principles—the "why"—behind each step, empowering you to not only follow protocols but also to adapt and optimize them for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is the 7-isomer impurity a recurring problem in my synthesis of 9-(2'-Hydroxyethyl)guanine?
A1: The formation of a mixture of N7 and N9 substituted guanine derivatives is a classic problem in purine chemistry rooted in the electronic structure of the guanine molecule. Guanine possesses multiple nucleophilic nitrogen atoms, but the N7 and N9 positions of the purine ring are the most common sites for alkylation.
-
Kinetic vs. Thermodynamic Control: The alkylation of guanine is a textbook example of kinetic versus thermodynamic control. The N7 position is often the most nucleophilic, leading to it being the site of the fastest reaction. This makes the 7-isomer the kinetically favored product . However, the 9-substituted isomer is generally the more stable of the two, making it the thermodynamically favored product .[1]
-
Reaction Conditions: Consequently, reaction conditions that favor kinetic control (e.g., lower temperatures, rapid addition of reagents) may lead to a higher proportion of the 7-isomer. Conditions that allow the reaction to reach thermodynamic equilibrium (e.g., higher temperatures, longer reaction times, or the presence of an acid catalyst) will favor the formation of the desired 9-isomer.
Q2: How can I quickly assess the approximate ratio of the 7-isomer to the 9-isomer in my crude product?
A2: While HPLC is the gold standard for quantification (see Analytical Protocols), Nuclear Magnetic Resonance (NMR) spectroscopy can provide a rapid and definitive qualitative assessment.
-
¹H NMR: In ¹H NMR, the chemical shifts of the protons on the purine ring and the attached hydroxyethyl chain will be different for the two isomers due to their distinct electronic environments.
-
¹³C NMR: More definitively, the chemical shifts of the purine carbon atoms, particularly C4 and C5, are highly sensitive to the substitution pattern. It has been observed that the C5 carbon is typically more deshielded (higher ppm value) in the N9 isomer compared to the N7 isomer, while the C4 carbon is more shielded (lower ppm value) in the N9 isomer.[2]
-
¹H-¹⁵N HMBC: For unambiguous confirmation, a 2D ¹H-¹⁵N HMBC experiment can show the correlation between the protons of the ethyl group and the nitrogen atom (N7 or N9) to which it is attached.[2]
Q3: What is the fundamental principle behind separating the two isomers?
A3: The primary methods for separating the 7- and 9-isomers rely on exploiting their different physicochemical properties, most notably their differences in solubility and polarity. The N9 isomer, 9-(2'-Hydroxyethyl)guanine (also known as acyclovir), is known to be significantly less soluble in neutral aqueous solutions than many of its related impurities. This difference is the cornerstone of purification by crystallization.
Troubleshooting Guide: High Levels of 7-Isomer Impurity
This section provides actionable strategies to address the presence of the 7-isomer impurity in your crude product. The methods are presented in order of increasing complexity, starting with physical separation and progressing to chemical conversion.
Issue 1: My crude product contains an unacceptably high level of the 7-isomer.
Root Cause Analysis: This typically stems from synthesis conditions that favor the kinetic product (7-isomer) or insufficient purification of the final product.
Solution Pathway Diagram:
Caption: Decision workflow for removing the 7-isomer impurity.
Strategy 1: Purification by Selective Recrystallization
Principle of Causality: This technique exploits the lower solubility of the desired 9-isomer in specific solvent systems, particularly water at a controlled pH. The 9-isomer will preferentially crystallize out of a saturated solution upon cooling, leaving the more soluble 7-isomer behind in the mother liquor. Acyclovir's solubility is lowest around pH 5.8 and increases in both acidic and alkaline conditions.[3]
Comparative Solubility Data for 9-(2'-Hydroxyethyl)guanine (Acyclovir)
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 25 | ~1.3 | [4] |
| Water | 37 | ~2.5 | [3] |
| 0.1 M HCl | 25 | ~1.14 | [4] |
| DMSO | Room Temp | ~30 | [5] |
While direct comparative data for the 7-isomer is scarce, patents consistently describe the N7-isomer as being more soluble, which enables this separation.
Detailed Protocol for Recrystallization:
-
Dissolution: Suspend the crude isomer mixture in deionized water (a starting point is 20-30 volumes, e.g., 20-30 mL of water per gram of crude product).
-
pH Adjustment & Heating: Heat the suspension to near boiling (90-95 °C) with vigorous stirring. The solubility of both isomers increases with temperature. If the solid does not fully dissolve, carefully adjust the pH. You can increase solubility by adding a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH). Often, dissolving in a dilute base and then re-precipitating by neutralizing with an acid is a very effective method.
-
Hot Filtration (Optional): If there are any insoluble particulates, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Neutralization & Crystallization: If you adjusted the pH to dissolve the solid, slowly add a dilute acid (e.g., acetic acid or HCl) back to a pH of approximately 7. The desired 9-isomer is less soluble at neutral pH and will begin to precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for at least one hour to maximize the yield of the crystallized 9-isomer. Slow cooling is critical for forming pure, well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold deionized water, followed by a wash with a cold, non-polar solvent like acetone to aid in drying.
-
Drying: Dry the purified product under vacuum.
-
Analysis: Confirm the purity of the isolated 9-(2'-Hydroxyethyl)guanine using HPLC or NMR.
Strategy 2: Acid-Catalyzed Isomerization
Principle of Causality: The N7-alkylation product is kinetically favored, while the N9-product is thermodynamically more stable. By heating the mixture in the presence of an acid catalyst, you can provide the activation energy needed to facilitate an equilibrium between the two isomers. This equilibrium will favor the formation of the more stable N9 product. The proposed mechanism involves the protonation of the purine ring, which can facilitate the migration of the alkyl group from the N7 to the N9 position.
Experimental Protocol for Isomerization (Starting Point for Optimization):
Disclaimer: This is a representative protocol based on the principles of N7- to N9-alkylguanine rearrangement. Optimal conditions (acid, temperature, time) may need to be determined empirically.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude mixture containing the 7-isomer in a suitable high-boiling solvent (e.g., dimethylformamide - DMF, or N-methyl-2-pyrrolidone - NMP).
-
Acid Catalyst: Add a catalytic amount of a strong acid. Examples include p-toluenesulfonic acid (PTSA) or sulfuric acid. A starting concentration would be 0.1 to 0.2 equivalents relative to the guanine derivative.
-
Heating: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC. You should observe a decrease in the peak corresponding to the 7-isomer and an increase in the peak for the 9-isomer over time.
-
Workup: Once the reaction has reached equilibrium (i.e., the ratio of 9-isomer to 7-isomer is no longer increasing), cool the reaction mixture to room temperature.
-
Isolation: Proceed with the recrystallization protocol described in Strategy 1 . The product will precipitate upon cooling or upon addition of an anti-solvent or water and neutralization.
Strategy 3: Chromatographic Purification
Principle of Causality: The 7- and 9-isomers have different polarities due to the different positions of the hydroxyethyl group on the purine ring. This difference in polarity allows them to be separated using liquid chromatography. Reverse-phase HPLC is a common and effective technique.
Workflow for Chromatographic Separation
Sources
- 1. The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 4. Guanine | 73-40-5 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Storage and Handling of 9-(2'-Hydroxyethyl)guanine (Acyclovir) to Prevent Hygroscopic Effects
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 9-(2'-Hydroxyethyl)guanine, also widely known as Acyclovir. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper storage and handling of this compound, with a specific focus on mitigating the challenges posed by its hygroscopic nature. Adherence to these protocols is critical for ensuring the integrity of your experiments, the accuracy of your results, and the stability of the compound.
Part 1: Frequently Asked questions (FAQs)
This section addresses common questions regarding the properties and handling of 9-(2'-Hydroxyethyl)guanine.
Q1: What is 9-(2'-Hydroxyethyl)guanine, and why is it considered hygroscopic?
9-(2'-Hydroxyethyl)guanine, or Acyclovir (CAS 59277-89-3), is a synthetic nucleoside analog of guanine with potent antiviral activity, particularly against viruses in the herpes group[1][2][3]. Its chemical structure, which includes polar functional groups like hydroxyl (-OH) and amine (-NH2) groups, gives it the ability to form hydrogen bonds with water molecules in the surrounding atmosphere. This attraction and absorption of ambient moisture is known as hygroscopicity[4]. While Acyclovir is generally described as a white to off-white crystalline powder that is only slightly hygroscopic, this property is significant enough to impact experimental accuracy if not properly managed[5].
Q2: What are the primary consequences of improper storage and moisture absorption?
Failure to protect 9-(2'-Hydroxyethyl)guanine from atmospheric moisture can lead to several critical experimental issues:
-
Inaccurate Weighing and Concentration: The absorbed water adds mass to the compound, leading to erroneously high weight measurements. This directly results in the preparation of stock solutions with a lower-than-intended concentration, affecting dose-response curves, enzymatic assays, and other quantitative experiments.
-
Physical State Alteration: Significant moisture absorption can cause the fine powder to clump together or form a paste-like substance, making it difficult to handle and dispense accurately[4].
-
Chemical Degradation: The presence of excess water can potentially compromise the long-term chemical stability of the compound[6]. For guanine-based antivirals, moisture can facilitate degradation pathways, especially under certain pH and temperature conditions[7].
-
Reduced Experimental Reproducibility: The variable and often unknown water content in an improperly stored reagent is a major source of experimental variability, leading to poor reproducibility of results.
Q3: What are the definitive long-term storage conditions for solid 9-(2'-Hydroxyethyl)guanine?
To ensure the long-term stability and integrity of solid 9-(2'-Hydroxyethyl)guanine, it is crucial to control both temperature and humidity. Based on manufacturer recommendations and best practices for hygroscopic compounds, the following conditions are advised.
| Storage Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | -20°C for long-term storage (years). [8][9] | Sub-zero temperatures significantly slow down potential degradation pathways. This is the preferred condition for archival samples and bulk material. |
| 2-8°C for medium-term storage (months). [1] | Refrigeration is an acceptable alternative for frequently used stock, providing a good balance between stability and convenient access. | |
| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen). | While not always necessary for a slightly hygroscopic compound, storage under an inert gas is a best practice to eliminate moisture and oxygen, further preserving chemical integrity. |
| Container | Tightly sealed, airtight container. [4] | The primary defense against moisture absorption is a high-quality, well-sealed container. Ensure the cap is securely fastened after each use. |
| Location | In a desiccator. [10][11] | Storing the airtight container within a desiccator containing an active desiccant (e.g., silica gel, Drierite) provides a second layer of protection against ambient humidity, especially in laboratories with high humidity levels. |
Note: Always refer to the Safety Data Sheet (SDS) and the supplier-specific recommendations for your particular lot of material.[10]
Q4: How should I handle the compound for routine lab use to minimize moisture uptake?
Proper handling during routine use is as critical as long-term storage.
-
Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. Opening a cold container will cause atmospheric moisture to condense on the cold powder, defeating the purpose of proper storage.
-
Minimize Exposure: Open the container only for the time necessary to dispense the material. Work quickly and efficiently to minimize the compound's exposure to the lab atmosphere[4][12].
-
Immediate Resealing: Securely seal the container immediately after use. If the container uses a septum, ensure it is in good condition and consider using parafilm for an extra seal.
-
Work Environment: If possible, handle the compound in an area with controlled, low humidity. For highly sensitive experiments, using a glove box or a dry box with an inert atmosphere is the gold standard[11][13].
Q5: My vial of 9-(2'-Hydroxyethyl)guanine powder has visible clumps. Can I still use it?
Clumping is a clear physical indicator of moisture absorption[4]. While the compound may not be degraded, its measured weight is no longer representative of the pure substance.
-
For non-critical applications: If the exact concentration is not crucial (e.g., some screening assays), you may be able to use the material after breaking up the clumps with a clean, dry spatula. However, be aware of the inherent inaccuracy.
-
For quantitative experiments: It is strongly advised not to use clumped material for applications requiring precise concentrations. The water content is unknown and will lead to significant errors. The best course of action is to discard the affected vial and use a fresh, properly stored supply. Attempting to dry the material in an oven is not recommended without specific validation, as this could lead to thermal degradation[4].
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during experiments.
Issue 1: Inconsistent or Inaccurate Weighing
-
Symptoms: The reading on the analytical balance is unstable and continuously increases. The final weight seems higher than expected for the volume of powder dispensed.
-
Root Cause: The compound is actively absorbing moisture from the air while on the balance pan. The longer it sits, the more water it absorbs, and the higher the weight becomes.
-
Solution Protocol: Follow the "Protocol for Accurate Weighing of 9-(2'-Hydroxyethyl)guanine" detailed in Part 3. The key principles are speed and isolation. Weighing the material directly into a sealable vessel (like a tared vial) rather than on weighing paper can help contain the sample and allow for quicker sealing post-measurement[12].
Issue 2: Variability in Experimental Results or Complete Reaction Failure
-
Symptoms: Poor reproducibility between experiments run on different days. IC50 values shift, or enzymatic reactions fail to proceed as expected.
-
Root Cause: This is a classic sign of inaccurate reagent concentration. If the solid compound has absorbed, for instance, 10% of its weight in water, your "10 mM" stock solution is actually only 9 mM. This error propagates through all subsequent dilutions and experiments. In some cases, chemical degradation due to prolonged moisture exposure could also be a factor[6][7].
-
Solution Protocol:
-
Discard and Replace: The most reliable solution is to discard the suspect stock solution and the solid it was made from. Open a new, properly stored vial of 9-(2'-Hydroxyethyl)guanine and prepare a fresh stock solution using the best practices outlined in Part 3.
-
Re-qualification (Advanced): For valuable or irreplaceable batches, you can determine the exact water content using Karl Fischer titration. This will allow you to calculate a correction factor for the molecular weight and prepare solutions of the correct concentration. However, this does not account for any potential chemical degradation.
-
Aliquot Stock Solutions: To prevent repeated freeze-thaw cycles and contamination of your main stock, aliquot the solution into single-use volumes and store them at -20°C or -80°C[8].
-
Part 3: Protocols & Visual Guides
Protocol 1: Step-by-Step Guide for Accurate Weighing
This protocol is designed to minimize moisture absorption during the critical weighing step.
-
Preparation: Ensure your analytical balance is calibrated and located in a draft-free area. Clean your spatula and weighing vessel (e.g., a small glass vial with a screw cap).
-
Container Equilibration: Remove the main container of 9-(2'-Hydroxyethyl)guanine from its cold storage (-20°C or 2-8°C) and place it in a desiccator at room temperature for at least 20-30 minutes.
-
Tare the Vessel: Place your empty, capped weighing vial on the balance and tare the weight.
-
Dispense Quickly: Remove the weighing vial from the balance. In a low-humidity area, quickly open the main compound container, transfer an approximate amount of powder to the weighing vial using the spatula, and immediately reseal the main container.
-
Measure and Seal: Place the now-capped weighing vial back on the balance to get a stable reading. Record the weight. This method (weighing by difference in a closed container) is superior to using open weighing paper.
-
Proceed Immediately: Use the weighed compound to prepare your solution without delay.
Workflow for Handling Hygroscopic Reagents
The following diagram illustrates the validated workflow from receiving the compound to its final use in an experiment.
Caption: Validated workflow for handling hygroscopic reagents.
Protocol 2: Best Practices for Preparing and Storing Stock Solutions
-
Solvent Choice: Use a high-purity, anhydrous grade solvent appropriate for your experiment and for dissolving Acyclovir. While Acyclovir has low water solubility (approx. 2.5 mg/mL at 37°C), it is soluble in DMSO[5][14].
-
Preparation: Following the weighing protocol, dissolve the compound in the appropriate volume of solvent to achieve your target concentration. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Aliquotting: Immediately dispense the stock solution into small, single-use aliquots in properly labeled, tightly sealed vials (e.g., cryovials). This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or, for maximum stability, at -80°C. A 1-year stability for stock solutions at -80°C has been reported[8].
-
Usage: When needed, remove a single aliquot, thaw it completely, and vortex gently before making your working dilutions. Do not refreeze any unused portion of the thawed aliquot.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Guanine. Retrieved from [Link]
-
Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
-
DailyMed. (n.d.). ACYCLOVIR tablet. Retrieved from [Link]
-
Merkel Technologies Ltd. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
-
Peyret, N., et al. (2011). Guanine radical chemistry reveals the effect of thermal fluctuations in gene promoter regions. Nucleic Acids Research, 39(9), 3486–3496. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 59277-89-3 | Product Name : Acyclovir. Retrieved from [Link]
-
Kaufman, H. E., et al. (1978). Effect of 9-(2-hydroxyethoxymethyl)guanine on herpesvirus-induced keratitis and iritis in rabbits. Investigative Ophthalmology & Visual Science, 17(10), 1011-1014. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
LabX. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
Reddit. (2018). Tips on weighing hygroscopic substance on a microbalance. Retrieved from [Link]
-
Delaney, M. O., & Neeley, W. L. (2011). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International Journal of Molecular Sciences, 12(5), 3118–3133. Retrieved from [Link]
-
Abdul-Fattah, A. M., et al. (2007). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. Pharmaceutical Research, 24(7), 1283–1293. Retrieved from [Link]
-
ORS. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
Desai, D., & Varia, S. (2007). Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions. International Journal of Pharmaceutics, 342(1-2), 62-68. Retrieved from [Link]
-
Wikipedia. (n.d.). Aciclovir. Retrieved from [Link]
-
Carl ROTH. (n.d.). Acyclovir, 100 g, CAS No. 59277-89-3. Retrieved from [Link]
-
Levy, M., & Miller, S. L. (1998). The stability of the RNA bases: Implications for the origin of life. Proceedings of the National Academy of Sciences, 95(14), 7933-7938. Retrieved from [Link]
-
Schaeffer, H. J., et al. (1978). 9-(2-hydroxyethoxymethyl) guanine activity against viruses of the herpes group. Nature, 272(5654), 583-585. Retrieved from [Link]
-
Kornyushyna, O., et al. (2008). Impact of the oxidized guanine lesion spiroiminodihydantoin on the conformation and thermodynamic stability of a 15-mer DNA duplex. Biochemistry, 47(8), 2462–2469. Retrieved from [Link]
-
Kap, M., et al. (2018). Impact of storage conditions on the quality of nucleic acids in paraffin embedded tissues. PLoS One, 13(9), e0203608. Retrieved from [Link]
-
Bera, P. P., et al. (2010). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. The Astrophysical Journal, 725(1), 831. Retrieved from [Link]
-
Furman, P. A., et al. (1979). Anticellular effects of 9-(2-hydroxyethoxymethyl) guanine against herpes simplex virus-transformed cells. Journal of Virology, 32(1), 72-77. Retrieved from [Link]
-
Childs, S. L., et al. (2009). Polymorphs and Hydrates of Acyclovir. Crystal Growth & Design, 9(9), 4208–4215. Retrieved from [Link]
-
Elion, G. B., et al. (1977). Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl) guanine. Proceedings of the National Academy of Sciences, 74(12), 5716-5720. Retrieved from [Link]
-
Martin, J. C., et al. (1983). 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine: a new potent and selective antiherpes agent. Journal of Medicinal Chemistry, 26(5), 759-761. Retrieved from [Link]
-
Gallardo, V., et al. (2006). Increased efficacy of acyclovir-loaded microparticles against herpes simplex virus type 1 in cell culture. Journal of Pharmacy and Pharmacology, 58(3), 315-320. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 9-(2-hydroxyethoxymethyl) guanine activity against viruses of the herpes group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl) guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tutorchase.com [tutorchase.com]
- 5. ACYCLOVIR [dailymed.nlm.nih.gov]
- 6. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Acyclovir, 100 g, CAS No. 59277-89-3 | Impurities | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. labcompare.com [labcompare.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Aciclovir - Wikipedia [en.wikipedia.org]
Precision in the Baseline: Low-Noise UV Detection of Guanine Analogs
Technical Support Center | Advanced Methodology Guide
Introduction: The Signal-to-Noise Imperative
Guanine analogs (e.g., Acyclovir, Ganciclovir, Entecavir) present a unique paradox in HPLC analysis. While the guanine chromophore is strongly UV-active at
At these wavelengths, the "baseline" is no longer a flat line; it is a dynamic summation of solvent absorbance, refractive index fluctuations, and pump pulsations. Minimizing this noise is not just about aesthetics—it is the mathematical prerequisite for meeting ICH Q3A/B reporting thresholds (0.05%).
This guide deconstructs the sources of baseline noise into three controllable domains: Chemistry (The Source) , Hardware (The Path) , and Methodology (The Separation) .
Module 1: Mobile Phase Chemistry & Buffer Selection
The Core Problem: Guanine analogs are polar and often require highly aqueous mobile phases or ion-pairing agents. Common buffers like acetate or formate, while LC-MS friendly, have high UV cutoffs that generate significant background noise below 220 nm.
Q: Why does my baseline drift upwards during a gradient run?
A: This is likely "Gradient Absorbance Drift." If Solvent B (Organic) has a lower UV absorbance than Solvent A (Buffer), the baseline drops. Conversely, if Solvent B absorbs more (common with low-quality Methanol or Acetonitrile at <210 nm), the baseline rises.
-
The Fix: Balance the absorbance. Add a small amount of the UV-absorbing modifier from Solvent A into Solvent B.
-
Example: If A is 0.1% TFA in Water and B is 100% ACN, the baseline will drift. Change B to 0.1% TFA in ACN.[1]
-
Q: Which buffer should I use for low-UV detection of Guanine analogs?
A: Phosphate buffers are the gold standard for UV silence.
-
Phosphate: UV cutoff ~195 nm. Ideal for 210–220 nm detection.
-
Acetate/Formate: UV cutoff ~210 nm. Using these at 210 nm puts you on the slope of the solvent cutoff, amplifying noise 10x.
Data Table 1: UV Cutoff Limits for Common Mobile Phase Components
| Component | UV Cutoff ( | Recommended Min | Suitability for Guanine Impurities |
| Water (HPLC Grade) | 190 nm | 200 nm | Excellent |
| Acetonitrile (Far UV) | 190 nm | 200 nm | Excellent |
| Methanol | 205 nm | 220 nm | Poor for low-UV impurities |
| Phosphate Buffer | <195 nm | 200 nm | Best Choice |
| Ammonium Acetate | 205 nm | 220 nm | Avoid at <220 nm |
| TFA (0.1%) | 201 nm | 215 nm | Good, but volatile |
| Formic Acid (0.1%) | 210 nm | 225 nm | Poor (High background) |
Critical Protocol: The "Zero-Background" Buffer Preparation
Dissolve salts in 90% of final water volume.
Adjust pH before adding the final water to volume (pH shifts with dilution).
Filter through a 0.2 µm Nylon or PVDF membrane. Paper filters leach UV-absorbing lignins.
Degas via vacuum filtration or ultrasonication for 10 mins. Helium sparging is superior for low-UV work as it removes oxygen (which absorbs at <210 nm).
Module 2: Hardware & System Optimization
The Core Problem: Guanine analogs often require long isocratic holds or shallow gradients to separate positional isomers (e.g., N7 vs. N9 alkylation). Long runs make the system susceptible to thermal drift and pump pulsation.
Q: My baseline has a rhythmic, sine-wave pattern. Is it the lamp?
A: No. Rhythmic cycling is almost always Pump Pulsation or Mixing Noise .
-
Diagnosis: Calculate the period of the noise. If it matches the pump stroke volume (e.g., every 15 seconds at 1 mL/min), it is a check valve or seal issue.
-
Guanine Specific: High-aqueous mobile phases (used for polar guanine analogs) are more viscous and prone to cavitation, exacerbating pump noise.
Q: How do I distinguish between "Drift" and "Wander"?
-
Drift: Monotonic slope (up or down). Cause: Temperature change, solvent equilibration, or lamp aging.
-
Wander: Random low-frequency meander. Cause: Dirty flow cell, air bubbles, or poor degassing.
Figure 1: Decision logic for isolating the root cause of baseline noise based on signal morphology.
Module 3: Column & Method Parameters
The Core Problem: Guanine is a purine base with pKa values at ~3.3 (N7) and ~9.2 (N1). At neutral pH, it can interact with free silanols on the silica column, causing Peak Tailing . Tailing peaks disappear into the baseline noise, ruining sensitivity.
Q: How do I stop Guanine peak tailing?
A: You must suppress silanol activity.
-
pH Control: Run at pH 3.0–4.0. This protonates the silanols (Si-OH), preventing the ion-exchange interaction with the protonated guanine base.
-
End-capping: Use a "fully end-capped" column (e.g., C18 with TMS capping) to shield silica.
-
Ion Pairing (Last Resort): Add 5–10 mM Hexanesulfonate if resolution is impossible, but be warned: this increases equilibration time and background noise.
Q: Why does temperature fluctuation affect my UV baseline?
A: The Refractive Index (RI) of the mobile phase changes with temperature.[2] Inside the flow cell, a change in RI acts like a lens, bending light away from the photodiode.
-
The Fix: Use a column oven and a pre-column heat exchanger. Ensure the flow cell is thermally stable.
Figure 2: Optimized experimental workflow for Guanine Analog analysis to ensure minimal baseline disturbance.
References
-
Waters Corporation. (2025). Wavelength cutoffs for mixed mobile phases. Waters Help Center. Link
-
Chromatography Online. (2019). HPLC Diagnostic Skills: Noisy Baselines. LCGC.[3] Link
-
Kromasil. (n.d.). Which mobile phases work with my detection wavelength? Kromasil FAQ. Link
-
National Institutes of Health (NIH). (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography.[4][5] PMC. Link
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide: Baseline Issues. Phenomenex Technical Guides. Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of 9-(2'-Hydroxyethyl)guanine (9-HEG)
Status: Active Ticket ID: #HEG-ION-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
You are encountering low ionization efficiency with 9-(2'-Hydroxyethyl)guanine (9-HEG). This is a known physicochemical bottleneck. 9-HEG is a highly polar DNA adduct. In standard Reverse Phase (C18) chromatography, it often elutes in the void volume (dead time), co-eluting with salts and unretained matrix components that cause severe ion suppression . Furthermore, its high polarity prevents it from migrating to the surface of the electrospray droplet, reducing its ability to enter the gas phase (low surface activity).
This guide provides a two-phase solution:
-
Chromatographic Retention: Switching to Porous Graphitic Carbon (PGC) to separate the analyte from suppressors.
-
Chemical Derivatization: Using Dansyl Chloride to increase hydrophobicity and ESI response.
Phase 1: Chromatographic Optimization
The Problem: Why C18 Fails
Standard C18 columns rely on hydrophobic interaction. 9-HEG is hydrophilic. Consequently, it elutes immediately (k' < 1). In the void volume, high concentrations of salts (Na+, K+) and polar matrix interferences compete for charge in the ESI source, effectively "stealing" signal from your analyte.
The Solution: Porous Graphitic Carbon (PGC)
We recommend replacing C18 with a Porous Graphitic Carbon (e.g., Hypercarb) column. PGC retains polar compounds via a "polar retention effect on graphite" (PREG) mechanism, involving charge-transfer interactions between the varying electron density of the analyte and the graphite surface.
Recommended Column Specifications:
-
Stationary Phase: Porous Graphitic Carbon (Hypercarb)[1][2][3]
-
Dimensions: 100 mm x 2.1 mm, 3 µm or 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Comparison of Retention Strategies:
| Feature | C18 (Standard) | HILIC | Porous Graphitic Carbon (PGC) |
| Retention Mechanism | Hydrophobic Interaction | Partitioning into water layer | Charge-transfer / Dispersion |
| 9-HEG Retention | Poor (Void Volume) | Good | Excellent |
| Matrix Tolerance | High | Low (Salt sensitivity) | High |
| Re-equilibration | Fast | Slow | Moderate |
| Verdict | Not Recommended | Alternative Option | Gold Standard for Polar Adducts |
Visual Guide: Column Selection Logic
Caption: Decision logic for selecting Porous Graphitic Carbon (PGC) to overcome void-volume elution and ion suppression.
Phase 2: Chemical Derivatization Strategy
If chromatographic separation alone does not yield sufficient sensitivity (LOD), you must alter the physicochemical properties of 9-HEG.
The "Flypaper" Theory
ESI response is biased toward molecules that are surface-active (hydrophobic). 9-HEG is hydrophilic and stays in the center of the ESI droplet. By attaching a hydrophobic tag, we force the molecule to the droplet surface, significantly boosting desorption into the gas phase.
Protocol: Dansylation of 9-HEG
Reagent: Dansyl Chloride (DNS-Cl) targets the amine group on the guanine and the hydroxyl group on the ethyl chain.
Step-by-Step Workflow:
-
Preparation:
-
Evaporate your 9-HEG sample (or DNA hydrolysate) to dryness.
-
Reconstitute in 50 µL of 0.1 M Sodium Bicarbonate (NaHCO₃) buffer (pH 10.5). Note: High pH is critical to deprotonate the amine for reaction.
-
-
Reaction:
-
Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).
-
Vortex briefly.
-
Incubate at 60°C for 20 minutes in a heating block.
-
-
Quenching:
-
Add 10 µL of 1 M Ammonium Hydroxide or simple acidification (formic acid) to stop the reaction.
-
Crucial: Evaporate the acetone/water mixture and reconstitute in mobile phase (e.g., 5% ACN) to prevent peak distortion.
-
-
Analysis:
-
Monitor the Dansyl-9-HEG adduct. The mass shift will be +233 Da (monodansyl) or +466 Da (bidansyl).
-
Note: Optimization is required to ensure you drive the reaction to a single dominant species (usually bis-dansyl if excess reagent is used).
-
Visual Guide: Derivatization Workflow
Caption: Workflow for Dansyl-chloride derivatization to enhance ESI surface activity.
Phase 3: Mass Spectrometry Tuning (FAQs)
Q: What is the optimal Ionization Source for 9-HEG? A: ESI Positive Mode (+). While guanine has acidic protons, the N7 and N3 positions are good proton acceptors. Derivatization with Dansyl chloride introduces a tertiary amine that protonates extremely well, making ESI+ the mandatory mode.
Q: Which MRM transitions should I monitor? A:
-
Underivatized 9-HEG: Monitor the neutral loss of the sugar or the hydroxyethyl group.
-
Precursor: m/z 196 [M+H]+
-
Product: m/z 152 (Guanine base, loss of hydroxyethyl: -44 Da).
-
-
Dansylated 9-HEG:
-
Monitor the loss of the dansyl moiety or the specific fragmentation of the dimethylaminonaphthalene group (m/z 170 is a common fragment for dansyl derivatives).
-
Q: How do I handle background noise? A: Use Solid Phase Extraction (SPE) . Since 9-HEG is polar, standard C18 SPE will not work well. Use a Mixed-Mode Cation Exchange (MCX) cartridge.
-
Load sample at acidic pH (9-HEG protonated).
-
Wash with 100% MeOH (removes neutrals).
-
Elute with 5% NH₄OH in MeOH (deprotonates and releases 9-HEG).
References
-
Marsden, D.A. et al. (2009). Quantification of N7-(2-hydroxyethyl)guanine in DNA by HPLC-fluorescence and LC-MS/MS. This paper details the foundational methods for analyzing hydroxyethyl-guanine adducts, emphasizing the need for rigorous separation from matrix.
-
Chaimbault, P. et al. (2000). Porous graphitic carbon LC-MS analysis of polar nucleosides. Establishes PGC as the superior stationary phase for polar nucleic acid metabolites compared to C18.
-
Tang, D.Q. et al. (2010). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification.[4][5] A comprehensive review of derivatization strategies, including Dansyl-Cl, to overcome low ionization efficiency in ESI.
-
Thermo Fisher Scientific. Hypercarb Porous Graphitic Carbon Columns Technical Guide. Technical specifications and retention mechanisms for PGC columns.
Sources
- 1. In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N- Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-management.mq.edu.au [research-management.mq.edu.au]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Comparison: HPLC Separation of Acyclovir vs. 9-(2'-Hydroxyethyl)guanine
[1]
Executive Summary
9-(2'-Hydroxyethyl)guanine (9-HEG), pharmacopeially designated as Acyclovir Impurity P (EP) or Acyclovir Hydroxyethyl Guanine (USP), is a critical process-related impurity.[1] In Reverse Phase HPLC (RP-HPLC) on C18 columns, 9-HEG elutes significantly earlier than Acyclovir , typically exhibiting a Relative Retention Time (RRT) of approximately 0.6 – 0.7 .[1]
This guide details the separation mechanism, provides a validated European Pharmacopoeia (EP) compliant protocol, and analyzes the structural causality behind the retention behavior.[1]
Chemical Identity & Structural Logic[1]
To understand the chromatographic behavior, one must analyze the side-chain hydrophobicity.[1]
| Feature | Acyclovir (API) | 9-(2'-Hydroxyethyl)guanine (Impurity P) |
| Structure | 9-[(2-hydroxyethoxy)methyl]guanine | 9-(2-hydroxyethyl)guanine |
| Side Chain | -CH2-O-CH2-CH2-OH | -CH2-CH2-OH |
| Carbon Count (Side Chain) | 3 Carbons + 1 Ether Oxygen | 2 Carbons |
| Hydrophobicity | Higher .[1][2] The longer chain increases interaction with the C18 stationary phase. | Lower . The shorter ethyl chain reduces hydrophobic interaction. |
| Elution Order (RP-C18) | Late Eluter (RT ~13-14 min) | Early Eluter (RT ~9-10 min) |
Structural Visualization
The following diagram illustrates the structural relationship and its impact on retention.
Figure 1: Structural causality of retention time differences between Acyclovir and Impurity P.
Experimental Protocol (EP Reference Method)
The following protocol is derived from the European Pharmacopoeia (EP) monograph for Acyclovir related substances. It is the industry "Gold Standard" for separating Impurity P from the API.
Chromatographic Conditions
-
Column: End-capped Octadecylsilyl silica gel (C18),
, packing (e.g., Agilent Zorbax Eclipse Plus C18 or equivalent).[1] -
Mobile Phase A: Acetonitrile : Phosphate Buffer pH 3.1 (1 : 99 v/v).[3]
-
Mobile Phase B: Acetonitrile : Phosphate Buffer pH 2.5 (50 : 50 v/v).[3]
-
Buffer Prep: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL water; adjust pH with phosphoric acid.
-
-
Temperature: Ambient (typically 25°C or 30°C).
-
Injection Volume: 10 - 20 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |
| 0 – 5 | 100 | 0 | Isocratic Hold (Elution of very polar impurities) |
| 5 – 27 | 100 | 0 | Linear Gradient (Elution of Impurity P & Acyclovir) |
| 27 – 40 | 80 | 20 | Wash / Late Eluters |
| 40 – 45 | 100 | 0 | Re-equilibration |
Data Analysis & Retention Comparison
In a properly equilibrated system, the separation profile is distinct.[1] 9-HEG is a "front" impurity, meaning it appears before the main peak.[1]
Retention Data Summary
| Compound | Approx. Retention Time (min)* | Relative Retention Time (RRT) | Resolution (Rs) |
| Guanine (Impurity B) | ~5.6 | 0.40 | > 5.0 |
| 9-(2'-Hydroxyethyl)guanine (Impurity P) | ~9.0 – 9.8 | 0.64 – 0.70 | > 2.5 (vs Guanine) |
| Acyclovir (Main Peak) | ~13.0 – 14.2 | 1.00 | N/A |
| Impurity C | ~12.7 (Co-elution risk) | 0.90 | Critical Pair |
*Note: Absolute retention times vary based on column void volume and system dwell volume. RRT is the reliable metric.[1]
Critical Separation Logic
The separation of Impurity P (9-HEG) from Acyclovir is generally robust (
Method Optimization & Troubleshooting
If you observe co-elution or peak shifting, use the following decision matrix to adjust parameters.
Figure 2: Troubleshooting logic for retention time shifts.
Key Optimization Tips
-
pH Sensitivity: Acyclovir and its impurities are amphoteric. The phosphate buffer at pH 3.1 is chosen to keep the molecules in a specific ionization state. Deviating pH by
units can drastically shift RRTs. -
Ion Pairing: While not required in the EP method, some researchers use ion-pairing agents (e.g., heptane sulfonic acid) to increase retention of Impurity P if it elutes too close to the void volume on shorter columns.[1]
-
Column Aging: As C18 columns age (loss of end-capping), polar impurities like Guanine and Impurity P tend to tail significantly. If peak symmetry for Impurity P drops below 0.8, replace the column.
References
-
European Pharmacopoeia (Ph.[4] Eur.) , 10th Edition. Monograph 0968: Aciclovir. Strasbourg, France: EDQM. [1]
-
Force Scientific . (2023). Application Note: HPLC Analysis of Acyclovir and Related Impurities according to EP Method.
-
United States Pharmacopeia (USP) . Acyclovir Monograph: Organic Impurities. Rockville, MD: USP Convention. [1]
-
Huidobro, A. L., et al. (2005).[1][2] "LC methods for acyclovir and related impurities determination." Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.[1][2] [1][2]
A Comparative Guide to the ¹H NMR Spectral Analysis of 9-(2'-Hydroxyethyl)guanine and its Antiviral Analogs
In the landscape of pharmaceutical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their related substances. This guide offers an in-depth analysis of the proton (¹H) NMR spectrum of 9-(2'-Hydroxyethyl)guanine, a known process impurity and metabolite of the antiviral drug acyclovir. Through a comparative approach with its structurally similar and therapeutically significant counterparts, acyclovir and ganciclovir, we will explore the subtle yet definitive spectral distinctions that enable unambiguous identification and characterization. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for ensuring the quality and integrity of pharmaceutical products.
The Foundation: Experimental Protocol for ¹H NMR Analysis
The acquisition of a high-quality ¹H NMR spectrum is predicated on meticulous sample preparation. The following protocol outlines a validated procedure for the analysis of nucleoside analogs like 9-(2'-Hydroxyethyl)guanine.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5–10 mg of the analyte into a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time frame.
-
Solvent Selection and Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is an excellent solvent for many polar organic molecules, including guanine derivatives, and its residual proton signal at ~2.50 ppm typically does not interfere with the signals of interest.[1]
-
Solubilization: Gently agitate or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the deuterated solvent prior to sample preparation. TMS provides a sharp singlet at 0.00 ppm.[2]
-
Sample Labeling: Clearly label the NMR tube with the sample identification.
Data Acquisition
The prepared sample is then placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard ¹H NMR acquisition parameters are employed, and the experiment is typically run at room temperature.
Caption: Experimental workflow for ¹H NMR analysis.
Spectral Deep Dive: 9-(2'-Hydroxyethyl)guanine
The ¹H NMR spectrum of 9-(2'-Hydroxyethyl)guanine in DMSO-d₆ presents a distinct set of signals that are directly correlated with its molecular structure.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-8 | ~7.70 | s | 1H |
| NH₂ | ~6.50 | br s | 2H |
| N-H | ~10.60 | br s | 1H |
| N-CH₂- (H-1') | ~4.05 | t | 2H |
| O-CH₂- (H-2') | ~3.60 | t | 2H |
| OH | ~4.80 | t | 1H |
Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration.
Interpretation of the Spectrum
-
Aromatic Proton (H-8): A singlet appearing around 7.70 ppm is characteristic of the lone proton on the imidazole portion of the purine ring. Its downfield shift is a consequence of the aromatic nature of the heterocyclic system.
-
Labile Protons (NH₂, N-H, OH): The spectrum shows three signals corresponding to exchangeable protons. The broad singlet at approximately 10.60 ppm is assigned to the N-H proton of the guanine ring. The exocyclic amino group (NH₂) gives rise to a broad singlet around 6.50 ppm. The hydroxyl proton (OH) of the ethyl side chain appears as a triplet around 4.80 ppm due to coupling with the adjacent methylene group. These signals would disappear upon the addition of a drop of D₂O to the sample, a common technique for identifying exchangeable protons.
-
Hydroxyethyl Side Chain (H-1' and H-2'): The two methylene groups of the side chain appear as distinct triplets. The protons on the carbon adjacent to the purine nitrogen (N-CH₂, H-1') are deshielded and resonate at approximately 4.05 ppm. The protons on the carbon bearing the hydroxyl group (O-CH₂, H-2') are found further upfield at around 3.60 ppm. The triplet multiplicity arises from the coupling between these two adjacent methylene groups (a J-coupling of approximately 5 Hz is expected).
A Comparative Spectral Analysis: Unmasking Structural Differences
The utility of ¹H NMR in quality control and impurity identification is best demonstrated by comparing the spectrum of 9-(2'-Hydroxyethyl)guanine with its close structural relatives, acyclovir and ganciclovir.
Caption: Structures of 9-(2'-Hydroxyethyl)guanine and its analogs.
Acyclovir: The Ether Linkage Signature
Acyclovir is a widely used antiviral medication. Its key structural difference from 9-(2'-Hydroxyethyl)guanine is the presence of an ether linkage in its acyclic side chain. This modification has a profound and easily detectable effect on the ¹H NMR spectrum.
| Proton Assignment (Acyclovir) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-8 | ~7.82 | s | 1H |
| NH₂ | ~6.49 | br s | 2H |
| N-H | ~10.65 | br s | 1H |
| N-CH₂-O | ~5.33 | s | 2H |
| -O-CH₂-CH₂-OH | ~3.45 | m | 4H |
| OH | ~4.65 | t | 1H |
Note: Data is representative for a spectrum in DMSO-d₆.[3]
The most striking difference is the appearance of a sharp singlet at ~5.33 ppm for the N-CH₂-O protons. This downfield shift, relative to the N-CH₂ group in 9-(2'-Hydroxyethyl)guanine, is due to the combined deshielding effects of the purine nitrogen and the adjacent ether oxygen. The two methylene groups of the hydroxyethoxymethyl moiety (-O-CH₂-CH₂-OH) are chemically equivalent and appear as a multiplet around 3.45 ppm. This is in stark contrast to the two distinct triplets observed for the simple ethyl side chain of 9-(2'-Hydroxyethyl)guanine.
Ganciclovir: A More Complex Side Chain
Ganciclovir, another important antiviral agent, possesses a more complex acyclic side chain containing two hydroxyl groups. This increased complexity is directly reflected in its ¹H NMR spectrum.
| Proton Assignment (Ganciclovir) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-8 | ~7.78 | s | 1H |
| NH₂ | ~6.45 | br s | 2H |
| N-H | ~10.59 | br s | 1H |
| N-CH₂-O | ~5.35 | d | 2H |
| -O-CH- | ~3.80 | m | 1H |
| -CH₂-OH | ~3.40 | m | 4H |
| OH | ~4.60 & ~4.45 | t | 2H |
Note: Data is representative for a spectrum in DMSO-d₆.
The N-CH₂-O protons of ganciclovir appear as a doublet around 5.35 ppm, coupled to the adjacent methine proton. The side chain's methine proton (-O-CH-) and the two methylene groups (-CH₂-OH) give rise to complex multiplets in the 3.40-3.80 ppm region. The presence of two hydroxyl groups also results in two distinct, exchangeable OH signals. This intricate pattern is a clear identifier for ganciclovir and easily distinguishes it from both 9-(2'-Hydroxyethyl)guanine and acyclovir.
Comparative Data Summary
The table below provides a side-by-side comparison of the key ¹H NMR signals for the three compounds in DMSO-d₆.
| Proton | 9-(2'-Hydroxyethyl)guanine (ppm) | Acyclovir (ppm) | Ganciclovir (ppm) |
| H-8 | ~7.70 (s) | ~7.82 (s) | ~7.78 (s) |
| NH₂ | ~6.50 (br s) | ~6.49 (br s) | ~6.45 (br s) |
| N-H | ~10.60 (br s) | ~10.65 (br s) | ~10.59 (br s) |
| Side Chain | ~4.05 (t, N-CH₂) & ~3.60 (t, O-CH₂) | ~5.33 (s, N-CH₂-O) & ~3.45 (m, -O-CH₂-CH₂-O) | ~5.35 (d, N-CH₂-O), ~3.80 (m, -O-CH-), ~3.40 (m, -CH₂-OH) |
Conclusion
This guide demonstrates that ¹H NMR spectroscopy is a powerful and precise technique for the structural analysis and differentiation of 9-(2'-Hydroxyethyl)guanine and its clinically significant analogs, acyclovir and ganciclovir. The distinct chemical shifts and coupling patterns arising from the unique side-chain structures of each molecule provide an unambiguous spectral fingerprint. For researchers and professionals in drug development and quality control, a thorough understanding of these spectral nuances is essential for verifying substance identity, detecting impurities, and ultimately ensuring the safety and efficacy of antiviral therapies.
References
-
Hassan, P. S., & Al-Taani, B. M. (2014). Application of quantitative nuclear magnetic resonance spectroscopy for the determination of amantadine and acyclovir in plasma and pharmaceutical samples. Saudi Pharmaceutical Journal, 22(4), 321-329. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
Wikipedia. (2023). Deuterated DMSO. In Wikipedia. [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 9-(2'-Hydroxyethyl)guanine
Executive Summary: The Structural Context
9-(2'-Hydroxyethyl)guanine (9-HEG) occupies a critical niche in pharmaceutical analysis and toxicology. It serves two distinct roles:
-
Pharmaceutical Impurity: A key process-related impurity in the synthesis of antiviral drugs like Acyclovir and Penciclovir.
-
Isomeric Reference Standard: A stable isomer used to validate the separation of the carcinogenic DNA adduct N7-(2-hydroxyethyl)guanine (N7-HEG), the primary biomarker for Ethylene Oxide exposure.
This guide provides an authoritative breakdown of the mass spectrometry (MS) fragmentation patterns of 9-HEG, contrasting its performance and detection with its N7-isomer and structural analogs.
Structural Characterization & Fragmentation Mechanics[1]
The Molecule
-
Chemical Formula: C₇H₉N₅O₂[1]
-
Molecular Weight: 195.18 g/mol [1]
-
Monoisotopic Mass: 195.0756 Da
-
Ionization: ESI Positive Mode ([M+H]⁺ = m/z 196.08)
Fragmentation Pathway (ESI-MS/MS)
The fragmentation of 9-HEG under Collision-Induced Dissociation (CID) is dominated by the stability of the guanine nucleobase. Unlike Acyclovir, which possesses an ether linkage, 9-HEG contains a direct alkyl-alcohol side chain at the N9 position.
Primary Pathway (N9-C Cleavage): The most abundant transition involves the cleavage of the N9-alkyl bond. The hydroxyethyl group is lost as a neutral fragment (vinyl alcohol or ethylene oxide equivalent, mass 44/45), transferring a proton back to the guanine ring or simply leaving the protonated base.
-
Precursor: m/z 196 [M+H]⁺
-
Product: m/z 152 [Guanine+H]⁺ (Base Peak)
Secondary Pathway (Guanine Shattering): At higher collision energies (>25 eV), the m/z 152 ion undergoes characteristic retro-Diels-Alder (RDA) reactions and deamination.
-
m/z 152 → m/z 135: Loss of NH₃ (Ammonia).
-
m/z 152 → m/z 110: Ring opening and loss of cyanamide (NH₂CN).
Tertiary Pathway (Dehydration): A minor pathway involves the loss of water from the hydroxyethyl side chain before the N9 cleavage.
-
m/z 196 → m/z 178: Loss of H₂O.
Visualization of Fragmentation Dynamics
The following diagram illustrates the mechanistic flow of 9-HEG fragmentation compared to its analogs.
Caption: ESI-MS/MS fragmentation pathway of 9-(2'-Hydroxyethyl)guanine showing primary N9-dealkylation.
Comparative Performance Analysis
Differentiation between 9-HEG, its N7-isomer (DNA adduct), and Acyclovir is critical for assay specificity.
Analyte Comparison Table
| Feature | 9-(2'-Hydroxyethyl)guanine | N7-(2-Hydroxyethyl)guanine | Acyclovir |
| Role | Impurity / Reference Std | DNA Adduct (Biomarker) | Antiviral Drug |
| Precursor (m/z) | 196.1 | 196.1 | 226.1 |
| Quantifier Ion | 152.1 (Guanine) | 152.1 (Guanine) | 152.1 (Guanine) |
| Qualifier Ion | 135.0 / 110.0 | 135.0 / 110.0 | 135.0 / 110.0 |
| Retention (C18) | Late Eluting (More Hydrophobic) | Early Eluting (Zwitterionic) | Late Eluting |
| Stability | High (Stable N9 bond) | Low (Depurinates thermally) | High |
| Key Differentiator | Retention Time & Synthesis Origin | Thermal Instability | Mass (+30 Da vs HEG) |
LC-MS/MS vs. GC-MS
While LC-MS/MS is the industry standard for this polar analyte, GC-MS remains a valid alternative for high-sensitivity adduct analysis, albeit with higher complexity.
-
LC-MS/MS (Recommended):
-
Pros: No derivatization required; direct injection of aqueous samples; separates N7/N9 isomers chromatographically.
-
Cons: Matrix effects (ion suppression) in urine/plasma.
-
-
GC-MS (Alternative):
-
Pros: Extremely high sensitivity (femtomolar) using NCI (Negative Chemical Ionization) after derivatization with PFB-Br (Pentafluorobenzyl bromide).
-
Cons: Labor-intensive; requires derivatization of the hydroxyl and amine groups; thermal degradation risk.
-
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed for the separation of 9-HEG from N7-HEG in biological matrices or drug formulations.
Sample Preparation (Solid Phase Extraction)[3]
-
Conditioning: HLB Cartridge (1 mL) with MeOH followed by Water.
-
Loading: Load sample (pH adjusted to 4.0–5.0 to stabilize N7 isomers if present).
-
Wash: 5% Methanol in Water (removes salts).
-
Elution: 30% Methanol in Water. Note: 9-HEG is relatively polar; high organic washes will elute it prematurely.
LC-MS/MS Parameters
-
Column: C18 High Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 µm. (T3 bonding is essential for retaining polar purines).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 0% B (Isocratic hold for polar retention)
-
1-6 min: 0% -> 15% B
-
6-8 min: 15% -> 90% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
MRM Transitions
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
| 9-HEG | ESI+ | 196.1 | 152.1 | 25 | 18 |
| 9-HEG (Qual) | ESI+ | 196.1 | 135.0 | 25 | 28 |
| IS (¹⁵N₅-Gua) | ESI+ | 157.1 | 140.1 | 25 | 20 |
Analytical Workflow Diagram
Caption: Optimized LC-MS/MS workflow for the isolation and quantification of 9-HEG.
References
-
Marsden, D. A., et al. (2007).[3] "Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats." Chemical Research in Toxicology. Link
-
Kao, C. Y., & Giese, R. W. (2005). "Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry." Chemical Research in Toxicology. Link
-
Van Delft, J. H., et al. (1991).[4] "Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection." Chemico-Biological Interactions. Link
-
Singh, R., et al. (2012). "A new LC-MS/MS method for the quantification of endogenous and vinyl chloride-induced 7-(2-Oxoethyl)guanine." Chemical Research in Toxicology. Link (Note: Contextual reference for guanine adduct methodology).
-
BenchChem. "9-(2'-Hydroxyethyl)guanine Product Entry." Link
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary
In the chromatographic analysis of Acyclovir, Related Compound A (Acyclovir Acetate) represents a critical process-related impurity and potential degradation product. For researchers and Quality Control (QC) professionals, the choice of reference material—USP Reference Standard (RS) versus Certified Secondary Standards or Reagent Grade alternatives —dictates not only analytical accuracy but also regulatory compliance.
-
The Gold Standard: The USP Reference Standard (Catalog #1012076) is the sole legally binding authority for US market release. It requires no further characterization when used as directed.
-
The Efficient Alternative: ISO 17034 Certified Secondary Standards offer a cost-effective solution for routine QC, provided they are scientifically bridged (traced) to the current USP lot.
-
The Risk: Using Reagent Grade (Uncertified) Chemicals introduces significant compliance risks due to undefined potency and lack of metrological traceability, potentially leading to Out-of-Specification (OOS) investigations.
Technical Context: Identity & Significance
Acyclovir Related Compound A is chemically identified as 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate (also known as Acyclovir Acetate).[1]
-
Molecular Formula:
[2] -
Molecular Weight: 267.24 g/mol
-
Origin: It is typically an intermediate in the synthesis of Acyclovir (formed during the acetylation step to protect the hydroxyl group) or a degradation product resulting from interaction with acetic acid in the mobile phase or formulation excipients.
Criticality in HPLC Analysis
In the USP monograph method, Related Compound A is a late-eluting impurity compared to Acyclovir. Its accurate quantification is vital because its ester bond makes it less polar than the parent drug, significantly altering its retention behavior and Relative Response Factor (RRF).
Comparative Analysis: USP RS vs. Alternatives
The following table synthesizes performance metrics, regulatory standing, and operational requirements for the three primary standard types.
Table 1: Comparative Performance Matrix
| Feature | Option A: USP Reference Standard | Option B: Certified Secondary Standard | Option C: Reagent Grade / In-House |
| Primary Utility | Regulatory Filings, Dispute Resolution, Calibration of Secondaries. | Routine QC, Stability Testing, Process Monitoring.[3] | Early R&D, Non-GMP Screening. |
| Traceability | Absolute (Primary) . Establishes the scale. | High . Traceable to USP RS (CoA must prove this). | Low/None . Traceable only to manufacturer's internal CoA. |
| Characterization | Not required by user. "Use as is" per USP <11>. | Pre-characterized (Mass Balance: HPLC, residual solvents, water, ash). | Requires full in-house validation (NMR, MS, IR, TGA). |
| Regulatory Risk | Zero . Accepted de facto by FDA/EMA. | Low . Accepted if valid bridging data exists. | High . Likely to trigger audit observations if used in GMP. |
| Cost Efficiency | Low (High cost per mg). | High (Lower cost, larger pack sizes). | Very High (Cheap raw material, but high hidden validation costs). |
| Assigned Purity | 100.0% (unless label states otherwise). | Precise value (e.g., 99.4% ± 0.3%) provided on CoA. | Variable. Often "As is" without water/solvent correction. |
Experimental Validation & Protocol
To ensure data integrity, the following protocol outlines the preparation and system suitability testing for Acyclovir Related Compound A, based on USP Monograph principles.
Chromatographic Conditions (USP-Aligned)
-
Column: L1 packing (C18),
. -
Mobile Phase:
-
Buffer: 3.48 g/L Dibasic Potassium Phosphate, adjusted to pH 3.1 (Buffer A) and pH 2.5 (Buffer B).
-
Elution: Gradient elution using Acetonitrile and Buffer.[4]
-
-
Flow Rate: 3.0 mL/min (Note: High flow rate is typical for this monograph; ensure system backpressure limits are respected).
Preparation of Standard Solutions
Critical Step: Acyclovir and its related compounds have limited solubility in pure water or organic solvents. The USP mandates a specific dissolution procedure.
-
Diluent: Dimethyl sulfoxide (DMSO) and Water (20:80 v/v).
-
Stock Preparation:
-
System Suitability Solution (SSS):
-
Prepare a mixture containing:
-
Acyclovir (
)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Related Compound A (
)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Related Compound F (Guanine) (
)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Expected Performance & Data Interpretation[7]
The elution order is governed by polarity. Guanine (most polar) elutes first, followed by Acyclovir, and finally the Acetate ester (Related Compound A).
| Compound | Relative Retention Time (RRT) | Relative Response Factor (RRF)* | Acceptance Criteria (USP) |
| Guanine (Rel Comp F) | ~0.2 – 0.3 | ~0.6 | NMT 0.7% |
| Acyclovir (API) | 1.00 | 1.0 | 98.0% – 102.0% |
| Rel Comp A (Acetate) | ~1.4 – 1.6 | ~0.7 | NMT 0.5% |
> Technical Insight: The RRF of Related Compound A is typically < 1.0 (approx 0.[6][8]7) due to the acetylation affecting the chromophore's molar absorptivity at 254 nm. If using a secondary standard, ensure the potency calculation accounts for this RRF if the method does not explicitly correct for it.
Decision Workflow: Selecting the Right Standard
The following diagram illustrates the decision logic for selecting the appropriate reference standard based on the analytical phase and regulatory requirements.
Caption: Decision tree for selecting Acyclovir reference standards. Red paths indicate mandatory regulatory compliance; Yellow paths indicate operational efficiency requiring validation.
Protocol for Bridging a Secondary Standard
If you choose Option B (Secondary Standard) to reduce costs, you must validate it against the USP RS. This "Bridging Protocol" is required to maintain the "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) of your data.
-
Identity Verification: Run IR or HPLC-UV of the Secondary Standard side-by-side with USP RS. Retention times must match within ±2%.
-
Assay Transfer:
-
Prepare triplicate solutions of USP RS and the Secondary Standard at the same target concentration.
-
Inject each solution 5 times.
-
Calculate the Response Factor (RF) :
.
-
-
Calculation:
-
Acceptance: The calculated purity should match the Secondary Standard's CoA value within ±1.0%. If it deviates, investigate moisture content or degradation.
References
-
United States Pharmacopeia (USP). USP Monograph: Acyclovir. USP-NF Online.[5] (Accessed 2024).[5][6][7]
-
Huidobro, A. L., et al. (2005).[8][9] "LC methods for acyclovir and related impurities determination." Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.
-
European Pharmacopoeia (Ph.[10][11] Eur.). Aciclovir Monograph 0968. (Defines Impurity A as Acyclovir Acetate).[1][8]
-
Sigma-Aldrich. Acyclovir Related Compound A USP Reference Standard Product Page.Link
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[7] Link
Sources
- 1. Acyclovir Impurity A - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. store.usp.org [store.usp.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. eijppr.com [eijppr.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. Acyclovir - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. researchgate.net [researchgate.net]
- 10. edqm.eu [edqm.eu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Antiviral Potency of 9-(2'-Hydroxyethyl)guanine (Acyclovir) and Ganciclovir
For researchers in virology and drug development, selecting the appropriate antiviral agent is a critical decision dictated by the specific viral target, the desired potency, and the experimental context. This guide provides an in-depth, objective comparison of two cornerstone anti-herpesvirus compounds: 9-(2'-Hydroxyethyl)guanine, universally known as Acyclovir (ACV), and its close structural analog, Ganciclovir (GCV).
Introduction: A Tale of Two Guanine Analogs
Acyclovir and Ganciclovir are both acyclic guanosine analogs that have revolutionized the treatment of infections caused by the Herpesviridae family.[1] Acyclovir, approved for medical use in 1982, is a primary therapy for infections caused by Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[1][2] Ganciclovir, approved in 1989, is predominantly used for Cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][3] While structurally similar, a single hydroxymethyl group distinguishes Ganciclovir from Acyclovir, a seemingly minor modification that profoundly alters its biological activity and antiviral spectrum.
Mechanism of Action: The Critical Role of Viral Kinases
The efficacy of both Acyclovir and Ganciclovir hinges on a critical, virus-dependent activation step, which confines their primary activity to infected cells.[1] This targeted activation is a cornerstone of their therapeutic success.
Both drugs are prodrugs that must be converted into their triphosphate forms to exert antiviral activity. This multi-step phosphorylation process is initiated by a virus-encoded protein kinase, a key point of divergence in their mechanisms.
-
Acyclovir Activation: In cells infected with HSV or VZV, the initial and rate-limiting phosphorylation step is efficiently catalyzed by the viral thymidine kinase (TK).[1][4] Host cellular kinases then complete the conversion to Acyclovir triphosphate. This active metabolite mimics dGTP and, when incorporated into the growing viral DNA chain by viral DNA polymerase, acts as a chain terminator due to the absence of a 3'-hydroxyl group.
-
Ganciclovir Activation: Ganciclovir is also a substrate for HSV TK. However, in CMV-infected cells, which lack a TK homolog, the initial monophosphorylation is performed by a different viral enzyme: the UL97 protein kinase.[1][4][5] Cellular kinases subsequently generate Ganciclovir triphosphate. Like its counterpart, Ganciclovir triphosphate competitively inhibits viral DNA polymerase and can be incorporated into viral DNA, significantly slowing or halting replication.
This fundamental difference in the initial activating enzyme is the primary determinant of their differential antiviral spectra. CMV UL97 phosphorylates Ganciclovir much more efficiently than Acyclovir, making Ganciclovir significantly more potent against CMV.[1][4][6]
Comparative Antiviral Spectrum and Potency
The in vitro potency of antiviral compounds is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the drug concentration required to reduce viral plaque formation or yield by 50%. A lower value indicates higher potency.
Ganciclovir generally exhibits a broader spectrum of activity against herpesviruses and is notably more potent against human CMV and Epstein-Barr virus (EBV).[7] For viruses like HSV-1, HSV-2, and VZV, both drugs are effective, though their relative potencies can vary. Ganciclovir has been shown to be the most potent compound for reducing Equid alphaherpesvirus 3 (EHV-3) replication in vitro.[8][9]
| Virus Family | Virus | Acyclovir (ACV) IC₅₀ (µM) | Ganciclovir (GCV) IC₅₀ (µM) | Potency Comparison | Key Viral Kinase |
| Alphaherpesvirinae | Herpes Simplex Virus 1 (HSV-1) | 0.1 - 1.0 | 0.2 - 2.5 | ACV ≥ GCV | Thymidine Kinase (TK) |
| Herpes Simplex Virus 2 (HSV-2) | 0.8 - 4.0 | 1.0 - 5.0 | ACV ≥ GCV | Thymidine Kinase (TK) | |
| Varicella-Zoster Virus (VZV) | 1.0 - 4.0 | 0.5 - 5.0 | ACV ≈ GCV | Thymidine Kinase (TK) | |
| Betaherpesvirinae | Human Cytomegalovirus (CMV) | 50 - >200 | 0.5 - 2.5 | GCV >> ACV | UL97 Protein Kinase |
| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | 1.0 - 10 | 0.05 - 0.5 | GCV >> ACV | Protein Kinase (BGLF4) |
Note: IC₅₀ values are approximate and can vary significantly based on the cell line, viral strain, and assay conditions.
Mechanisms of Viral Resistance
Resistance to both drugs can emerge, particularly under prolonged therapy in immunocompromised hosts. The mechanisms are directly linked to their mode of action.
-
Acyclovir Resistance: The most common mechanism is the loss or mutation of the viral TK gene, which prevents the initial, crucial phosphorylation step. Less frequently, mutations in the viral DNA polymerase can alter its ability to bind the activated drug.
-
Ganciclovir Resistance: For CMV, mutations in the UL97 gene are the most frequent cause of resistance, impairing the monophosphorylation of Ganciclovir.[5][10] These mutations can confer up to a 15-fold increase in the IC₅₀.[11] Mutations in the UL54 gene, which codes for the viral DNA polymerase, are a less common but also significant cause of resistance, and can sometimes lead to higher-level resistance.[5]
Experimental Protocol: Plaque Reduction Assay (PRA)
To provide a self-validating and trustworthy methodology, the Plaque Reduction Assay (PRA) is detailed below. This assay is the gold standard for quantifying viral infectivity and determining the IC₅₀ of antiviral compounds.[12]
Objective: To determine the concentration of an antiviral compound (Acyclovir or Ganciclovir) that reduces the number of viral plaques by 50% compared to an untreated virus control.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates.[13]
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Serial dilutions of Acyclovir and Ganciclovir in cell culture medium.
-
Culture medium (e.g., DMEM).
-
Overlay medium (e.g., 0.8-1.2% methylcellulose in DMEM) to restrict virus spread to adjacent cells.[13][14]
-
Fixative solution (e.g., ice-cold 100% methanol).[15]
-
Staining solution (e.g., 0.5-1% crystal violet in ethanol/water).[13][15]
Step-by-Step Protocol:
-
Cell Seeding: Plate host cells in 6-well plates and allow them to grow to 95-100% confluency. A uniform monolayer is critical for accurate plaque visualization.
-
Virus Dilution & Infection: Prepare serial dilutions of the virus stock. Remove the growth medium from the cell monolayers and infect them with a standardized amount of virus (typically 50-100 PFU per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Drug Application: During the incubation, prepare serial dilutions of Acyclovir and Ganciclovir.
-
Overlay Application: After the 1-hour adsorption period, remove the virus inoculum. Gently wash the monolayer with PBS to remove unadsorbed virus. Aspirate the PBS and immediately add the overlay medium containing the different concentrations of the test compound. Include "Virus Control" wells (overlay with no drug) and "Cell Control" wells (overlay with no drug and no virus).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, depending on the virus. The semi-solid overlay ensures that new virions can only infect adjacent cells, leading to the formation of discrete, localized zones of cell death (plaques).
-
Fixation and Staining: After the incubation period, remove the overlay medium. Fix the cells with cold methanol for 20 minutes.[15] Discard the fixative and add crystal violet stain for 10-30 minutes to stain the living cells.[13][15]
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow them to dry. Plaques will appear as clear, unstained areas against a background of stained, healthy cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Plot the percentage of inhibition versus the drug concentration and determine the IC₅₀ value using regression analysis.
Conclusion and Recommendations
The choice between Acyclovir and Ganciclovir is unequivocally dictated by the target virus.
-
For HSV-1, HSV-2, and VZV research, Acyclovir is the logical and highly effective first choice due to its high potency and specificity, driven by viral TK.
-
For research involving CMV and EBV, Ganciclovir is demonstrably superior and the compound of choice.[7] Its efficient activation by the CMV UL97 kinase and EBV protein kinase confers a potency that Acyclovir cannot match.[1][4]
Understanding the fundamental mechanistic differences in their activation pathways is not merely academic; it is the key to interpreting experimental results, troubleshooting resistance, and rationally selecting the most potent tool for your specific research application.
References
-
Difference between Acyclovir and Ganciclovir in the Treatment of Children with Epstein–Barr Virus-Associated Infectious Mononucleosis - PMC. (2021, October 20). National Center for Biotechnology Information. [Link]
-
What's better: Ganciclovir vs Acyclovir topical? meds.is. [Link]
-
Effect of acyclovir 5 g/ml (ACV 5), ganciclovir 0.05 g/ml (GCV 0.05)... ResearchGate. [Link]
-
Acyclovir/Ganciclovir Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]
-
A rapid assay to screen for drug-resistant herpes simplex virus. PubMed. [Link]
-
PharmGKB summary: Acyclovir/Ganciclovir Pathway. National Center for Biotechnology Information. [Link]
-
Acyclovir vs Ganciclovir Comparison. Drugs.com. [Link]
-
Acyclovir vs Ganciclovir : r/pharmacy. Reddit. [Link]
-
Sequencing of Cytomegalovirus UL97 Gene for Genotypic Antiviral Resistance Testing. Journal of Clinical Microbiology. [Link]
-
In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates. SciELO Argentina. [Link]
-
Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells. JoVE. [Link]
-
Topical Ganciclovir Versus Systemic Acyclovir in Herpetic Keratitis: A Prospective Randomized Controlled Trial. Journal of Medicinal and Chemical Sciences. [Link]
-
Development and Dynamics of Cytomegalovirus UL97 Ganciclovir Resistance Mutations in Transplant Recipients Detected by Next-Generation Sequencing. Open Forum Infectious Diseases | Oxford Academic. [Link]
-
Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves. National Center for Biotechnology Information. [Link]
-
Valganciclovir. Wikipedia. [Link]
-
A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers in Microbiology. [Link]
-
Plaque reduction assay to verify the antiviral activity of Californian... ResearchGate. [Link]
-
Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir. National Center for Biotechnology Information. [Link]
-
Ganciclovir and maribavir susceptibility phenotypes of cytomegalovirus UL97 ATP binding region mutations detected by expanded genotypic testing. National Institutes of Health. [Link]
Sources
- 1. PharmGKB summary: Acyclovir/Ganciclovir Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. meds.is [meds.is]
- 4. ClinPGx [clinpgx.org]
- 5. Sequencing of Cytomegalovirus UL97 Gene for Genotypic Antiviral Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Difference between Acyclovir and Ganciclovir in the Treatment of Children with Epstein–Barr Virus-Associated Infectious Mononucleosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates [scielo.org.ar]
- 10. Ganciclovir and maribavir susceptibility phenotypes of cytomegalovirus UL97 ATP binding region mutations detected by expanded genotypic testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A rapid assay to screen for drug-resistant herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
Validation of LC-MS/MS Method for 9-(2'-Hydroxyethyl)guanine Quantification
Executive Summary & Analytical Context
The quantification of 9-(2'-Hydroxyethyl)guanine (9-HEG) presents a unique challenge in bioanalysis. While the N7-isomer (N7-HEG) is the predominant DNA adduct formed upon exposure to ethylene oxide (EO) or specific alkylating agents, the 9-HEG isomer often serves as a critical marker for specific mechanistic pathways, a stable surrogate for long-term exposure, or a genotoxic impurity in pharmaceutical synthesis (e.g., acyclovir precursors).
Unlike the N7-isomer, which is prone to spontaneous depurination due to the cationic charge at the N7 position, 9-HEG is chemically stable, making it an attractive target for retrospective exposure assessment. However, its low physiological abundance (fmol/mg DNA range) and high polarity require an analytical method with extreme sensitivity and specificity.
This guide validates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior methodology for 9-HEG quantification, contrasting it with GC-MS and Immunoassays.
Method Comparison: Why LC-MS/MS?
The following table objectively compares LC-MS/MS against traditional alternatives. The data supports LC-MS/MS as the "Gold Standard" due to its ability to distinguish isomers without derivatization.
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) | ELISA / Immunoassay |
| Selectivity | High. Distinguishes 9-HEG from N7-HEG and native guanine via retention time and MRM transitions. | Moderate. Requires derivatization (e.g., PFB-Br) to make guanines volatile. Derivatization can scramble isomers. | Low. High risk of cross-reactivity with unmodified guanine or other hydroxyethyl adducts. |
| Sensitivity (LLOQ) | Femtomolar (fmol). Typically < 10 fmol/mg DNA. | Picomolar (pmol). Often limited by derivatization efficiency and injection volume. | Variable. Antibodies vary batch-to-batch; matrix interference is common. |
| Sample Prep | Streamlined. Enzymatic hydrolysis + SPE. No derivatization needed.[1] | Laborious. Hydrolysis + SPE + Derivatization (2-4 hours extra). | Simple. Minimal prep, but "dirty" samples cause high background noise. |
| Throughput | High. 5–10 min run times. | Low. Long GC run times + lengthy prep. | High. 96-well plate format. |
| Structural Confirmation | Yes. Precursor/Product ion ratios confirm identity. | Yes. Mass spectrum confirms identity. | No. Indirect detection only. |
Expert Insight: The Isomer Trap
Critical Note: Many "standard" assays fail to separate N7-HEG from 9-HEG. In GC-MS, the high temperatures required for injection can induce thermal rearrangement or degradation of the unstable N7-isomer, artificially inflating 9-HEG signals. LC-MS/MS operates at lower temperatures and separates these isomers chromatographically before detection, ensuring data integrity.
LC-MS/MS Method Development & Optimization
To achieve a self-validating system, we utilize Stable Isotope Dilution . The use of an isotopically labeled internal standard (
A. Chromatographic Separation (The "Heart" of the Method)
Standard C18 (Reverse Phase) columns often fail to retain small, polar purines like 9-HEG, leading to elution in the "void volume" where ion suppression is highest.
-
Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Polar-Embedded C18.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.5–4.0).
-
B: Acetonitrile (0.1% Formic Acid).
-
-
Why? HILIC retains polar compounds by partitioning them into a water-enriched layer on the silica surface, allowing 9-HEG to elute after the interfering salt front.
B. Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[2]
-
Mode: Selected Reaction Monitoring (SRM).
-
Transitions (Example):
-
Quantifier:
196 152 (Loss of hydroxyethyl group/ring opening). -
Qualifier:
196 135 (Guanine fragment). -
Internal Standard:
201 157 (for -9-HEG).
-
Validated Experimental Workflow
This protocol is designed to meet FDA/EMA bioanalytical guidelines.
Step 1: DNA Isolation & Hydrolysis
-
Isolation: Extract DNA from tissue/blood using a high-purity kit (e.g., Qiagen) to minimize protein contamination.
-
Hydrolysis:
-
Dissolve 50 µg DNA in buffer.
-
Add Internal Standard (
-9-HEG) immediately to track recovery. -
Enzymatic Digestion: Use Nuclease P1 followed by Alkaline Phosphatase.
-
Why Enzymatic? Acid hydrolysis (
) is faster but can degrade the matrix and induce artifacts. Enzymatic digestion is gentler and preserves the analyte structure.
-
Step 2: Solid Phase Extraction (SPE)
Direct injection of hydrolyzed DNA ruins MS sources. SPE is mandatory.
-
Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or equivalent). 9-HEG is basic; it will bind to the cation exchange resin while neutral interferences wash away.
-
Protocol:
-
Condition: MeOH
Water. -
Load: Hydrolyzed DNA sample (acidified).
-
Wash 1: 0.1% Formic Acid (removes neutrals/acids).
-
Wash 2: Methanol (removes hydrophobic impurities).
-
Elute: 5% Ammonium Hydroxide in Methanol (releases 9-HEG).
-
Evaporate & Reconstitute: Dry under
and reconstitute in Mobile Phase.
-
Step 3: LC-MS/MS Analysis
Inject into the HILIC-MS/MS system. Monitor the separation between N7-HEG (if present) and 9-HEG.
Visualization: The Validation Workflow
The following diagram illustrates the critical decision points and flow of the validated method.
Caption: Workflow for 9-HEG quantification. Note the critical insertion of Internal Standard prior to hydrolysis to validate recovery.
Validation Parameters (Acceptance Criteria)
To ensure Trustworthiness , the method must pass these criteria (based on FDA Bioanalytical Method Validation Guidance):
-
Selectivity: Blank matrix samples must show no interference at the retention time of 9-HEG (< 20% of LLOQ response).
-
Linearity:
over the range of 10 fmol – 100 pmol. -
Accuracy & Precision:
-
Intra-day and Inter-day CV% must be < 15% (20% at LLOQ).
-
Accuracy must be within ±15% of nominal value.
-
-
Matrix Effect: The "Matrix Factor" (analyte response in matrix / analyte response in solvent) must be consistent (CV < 15%).
-
Troubleshooting: If suppression is observed, dilute the sample or optimize the SPE wash steps.
-
References
-
Marsden, D. A., et al. (2009). "Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide." Cancer Research. (Demonstrates the dual-isotope LC-MS/MS approach for HEG adducts).
-
van Delft, J. H., et al. (1991). "Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection."[3] Chemico-Biological Interactions. (Provides historical context on HPLC limitations vs MS).
-
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." (The regulatory standard for validating the protocols described above).
-
Wu, K. Y., et al. (1999). "Mass spectrometry of N7-(2-hydroxyethyl)guanine adducts." Chemical Research in Toxicology. (Fundamental fragmentation patterns for HEG adducts).
Sources
- 1. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR Spectral Identification of 9-(2'-Hydroxyethyl)guanine: A Comparative Guide
Executive Summary & Structural Context[1]
9-(2'-Hydroxyethyl)guanine (9-HEG) is a critical acyclic nucleoside analogue, functioning both as a biomarker for ethylene oxide DNA adduction and a precursor in antiviral drug synthesis. Its structural fidelity is paramount; distinguishing it from its N7-isomer (7-HEG), the parent base (Guanine), and pharmacological analogues like Acyclovir requires precise spectral deconvolution.
This guide moves beyond basic peak listing. It establishes a comparative spectral fingerprinting protocol , focusing on the causality between molecular vibration and spectral output. We utilize Fourier Transform Infrared (FTIR) spectroscopy not just for identification, but for structural validation against common impurities and analogues.
The Structural Challenge
-
Target: 9-(2'-Hydroxyethyl)guanine (9-HEG) .
-
Core: Guanine purine ring (Keto-enol tautomerism favors keto).
-
Substituent: Hydroxyethyl group (-CH₂CH₂OH) at the N9 position.
-
-
Primary Interferences:
-
Guanine: Lacks the alkyl chain and alcohol group; possesses an N9-H.
-
Acyclovir: Contains an ethoxymethyl ether side chain (-CH₂-O-CH₂CH₂OH) rather than a direct ethyl linkage.
-
N7-HEG: Isomeric impurity where alkylation occurs at the imidazole N7.
-
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectral data, the sample preparation method must match the physicochemical properties of 9-HEG (polar, crystalline solid).
Method A: Attenuated Total Reflectance (ATR) – Recommended for Rapid Screening
-
Mechanism: Uses an evanescent wave to probe the surface. Ideal for solid powders.
-
Crystal Selection: Diamond or ZnSe. Diamond is preferred for hardness and chemical resistance.
-
Protocol:
-
Clean crystal with isopropanol; collect a background spectrum (air).
-
Place ~2 mg of 9-HEG powder on the crystal.
-
Apply high pressure using the clamp anvil. Why? To maximize sample-crystal contact and minimize air gaps that cause weak intensity in the fingerprint region.
-
Scan parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
-
Method B: KBr Pellet – Recommended for High-Resolution Fingerprinting
-
Mechanism: Transmission spectroscopy through a dilute matrix. Removes the "path length" variability of ATR.
-
Protocol:
-
Ratio: Mix 1 mg 9-HEG with 100 mg spectroscopic-grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Causality: Coarse particles scatter light (Christiansen effect), causing baseline slope and distorted peak shapes.
-
Pressing: Compress at 8-10 tons for 2 minutes under vacuum. Why? Vacuum removes trapped air/moisture, preventing water bands (3400 cm⁻¹) from obscuring the sample's OH stretch.
-
Result: A transparent/translucent pellet.
-
Spectral Analysis & Deconvolution
The identification of 9-HEG relies on three distinct spectral zones.
Zone 1: High Wavenumber (2800 – 3600 cm⁻¹)
-
O-H Stretching (Alcohol): A broad band centered ~3300–3400 cm⁻¹.
-
Differentiation: In Guanine, this region is dominated by N-H stretching. In 9-HEG, the hydroxyethyl tail adds significant O-H character, often broadening this band compared to anhydrous Guanine.
-
-
C-H Stretching (Alkyl): Distinct bands at 2850–2950 cm⁻¹ (symmetric and asymmetric -CH₂- stretch).
-
Critical Check:Guanine lacks these bands. Their presence confirms the alkylation of the ring.
-
Zone 2: The Double Bond Region (1500 – 1750 cm⁻¹)
-
C=O Stretching (Carbonyl): A sharp, intense peak at 1680–1700 cm⁻¹ .
-
Context: This confirms the guanine core is in the keto form .[1]
-
-
N-H Scissoring/Bending: ~1600–1650 cm⁻¹ (Exocyclic -NH₂).
-
C=C / C=N Ring Vibrations: ~1550–1580 cm⁻¹.
Zone 3: The Fingerprint Region (800 – 1450 cm⁻¹)
-
C-O Stretching (Primary Alcohol): A strong band at 1050–1080 cm⁻¹ .
-
Differentiation: This is the "smoking gun" for the hydroxyethyl group.
-
-
C-N Stretching (Glycosidic-like bond): The N9-C(alkyl) bond vibrates in the 1200–1300 cm⁻¹ range.
Comparative Performance Guide
The following table contrasts 9-HEG with its primary alternatives to facilitate rapid decision-making.
| Feature | 9-(2'-Hydroxyethyl)guanine (Target) | Guanine (Parent) | Acyclovir (Analogue) |
| Alkyl C-H (2850-2950 cm⁻¹) | Present (Distinct methylene bands) | Absent | Present |
| Ether C-O-C (~1100 cm⁻¹) | Absent | Absent | Strong (Ether linkage) |
| Alcohol C-O (~1050 cm⁻¹) | Present (Primary alcohol) | Absent | Present |
| Carbonyl C=O (~1690 cm⁻¹) | Sharp, Strong (Keto form) | Sharp, Strong | Sharp, Strong |
| N9-H Vibration | Absent (Substituted) | Present | Absent |
| Key Differentiator | C-H bands + No Ether peak | No C-H bands | Strong Ether peak |
Decision Logic & Workflow
The following diagram illustrates the logical pathway for confirming 9-HEG identity and ruling out impurities.
Caption: Logical workflow for the spectral differentiation of 9-HEG from parent guanine and structural analogues like Acyclovir.
References
-
Guanine Spectral Standards
-
National Institutes of Health (NIH) / PubChem. Guanine FTIR Spectrum Data. Available at: [Link]
-
-
Acyclovir Spectral Characteristics
-
ResearchGate. FTIR spectrum of acyclovir sample. Available at: [Link]
-
-
N9-Alkylguanine Identification
- General IR Interpretation
Sources
Technical Guide: European Pharmacopoeia (EP) Limits for Acyclovir Impurity P
Executive Summary
In the rigorous landscape of pharmaceutical analysis, Acyclovir Impurity P (9-(2-Hydroxyethyl)guanine) represents a critical quality attribute (CQA) for drug substance and drug product release. As a specified impurity in the European Pharmacopoeia (Ph.[1][2][3] Eur.) Monograph 0968 , it requires precise control due to its structural similarity to the active pharmaceutical ingredient (API) and its potential formation during synthesis or degradation.
This guide provides a technical benchmarking of Impurity P analysis, comparing EP compliance requirements against United States Pharmacopeia (USP) standards. It details the causality of impurity formation, analytical performance metrics, and a self-validating workflow for accurate quantification.
Identity and Causality: What is Impurity P?
To control an impurity, one must understand its origin. Impurity P is chemically 2-amino-9-(2-hydroxyethyl)-1,9-dihydro-6H-purin-6-one (also known as Hydroxyethyl guanine).[4]
Chemical Context
Acyclovir is synthesized by alkylating guanine with a side chain. Impurity P arises when the alkylating agent is structurally defective (lacking the ether linkage) or through specific degradation pathways where the side chain is truncated.
Impurity Origin Pathway
The following diagram illustrates the structural relationship and potential origin of Impurity P relative to Acyclovir and Guanine (Impurity A).
Figure 1: Structural origin of Acyclovir Impurity P showing its relationship to the starting material (Guanine) and the API.[5]
Regulatory Benchmarking: EP vs. USP
Global harmonization is a goal, but distinct differences exist in how pharmacopoeias regulate this impurity. The EP treats it as a "Specified Impurity," while the USP explicitly lists it as "Hydroxyethyl guanine."
Comparative Limits Table
| Feature | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) |
| Designation | Impurity P | Hydroxyethyl guanine |
| Monograph | 0968 (Aciclovir) | Acyclovir |
| Relative Retention Time (RRT) | ~0.70 | 0.74 |
| Limit (Acceptance Criteria) | Specified Impurity (Refer to current Monograph, typically 0.1% - 0.15% ) | NMT 0.2% |
| Elution Order | Elutes after Impurity A (Guanine) and before Acyclovir | Same |
| Critical Separation | Resolution > 1.5 from Impurity A | Resolution > 1.5 from Guanine |
Technical Insight: The EP method often utilizes a slightly different stationary phase selectivity or mobile phase pH compared to USP, resulting in minor shifts in RRT (0.70 vs 0.74). However, in both methods, Impurity P is a polar, early-eluting peak that challenges the column's capacity to retain polar compounds.
Analytical Performance Guide
Detecting Impurity P requires a robust HPLC method capable of separating it from the solvent front and the closely eluting Guanine (Impurity A).
Experimental Protocol: Validated HPLC Workflow
This protocol is designed to meet EP System Suitability requirements.
Equipment: HPLC with UV detection (PDA preferred for peak purity). Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Solvent A: Dissolve 6.0 g of sodium dihydrogen phosphate monohydrate in 1000 mL water. Adjust pH to 3.1 ± 0.1 with phosphoric acid.
-
Solvent B: Acetonitrile.[7]
-
Mode: Isocratic or Gradient (Standard EP method is often isocratic or shallow gradient; typical ratio 95:5 Buffer:ACN).
-
-
Standard Preparation (System Suitability):
-
Prepare a solution containing 5 µg/mL of Acyclovir CRS and 5 µg/mL of Impurity P CRS (or a spiked mixture).
-
Note: Impurity P is less soluble than Acyclovir; ensure complete dissolution in dilute NaOH or DMSO before final dilution with mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/mL
-
Injection Volume: 20 µL
-
Detection: UV @ 254 nm[5]
-
Temperature: 25°C
-
-
Performance Evaluation (System Suitability):
-
Inject the System Suitability Solution.
-
Requirement: The resolution (
) between Impurity A (Guanine) and Impurity P must be > 1.5. The resolution between Impurity P and Acyclovir is typically > 5.0.[8]
-
Workflow Visualization
The following diagram outlines the decision logic for the analytical workflow.
Figure 2: Analytical workflow for validating Acyclovir Impurity P separation, including troubleshooting loops for resolution failure.
Performance Comparison: Why It Matters
When selecting a reference standard or developing an in-house method, "performance" is defined by Specificity and Quantification Limit (LOQ) .
| Performance Metric | Standard EP Method | Optimized UPLC Method (Alternative) |
| Run Time | ~40 mins | < 10 mins |
| Resolution (Imp P vs Guanine) | ~2.0 - 2.5 | > 3.0 |
| LOD (Limit of Detection) | ~0.005% | ~0.001% |
| Solvent Consumption | High | Low |
Expert Insight: While the EP method is the regulatory gold standard for release, many labs utilize UPLC (Sub-2 micron columns) for process monitoring. If using UPLC, you must demonstrate equivalency. Impurity P is particularly sensitive to the "dewetting" of C18 chains in highly aqueous mobile phases (95%+ water). Recommendation: Use a "polar-embedded" or "aq-compatible" C18 column to maintain stable retention times for Impurity P.
References
-
European Pharmacopoeia (Ph.[1][2][3][9][10][11][12] Eur.) . Monograph 0968: Aciclovir. European Directorate for the Quality of Medicines & HealthCare (EDQM).[9] Available at: [Link]
-
Huidobro, A. L., et al. (2005).[7] "LC methods for acyclovir and related impurities determination." Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687–694. [Link]
-
Veeprho Laboratories . Acyclovir EP Impurity P Structure and Details. Available at: [Link]
Sources
- 1. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 2. アシクログアノシン European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. Acyclovir EP Impurity P - SRIRAMCHEM [sriramchem.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. drugfuture.com [drugfuture.com]
- 7. dspace.ceu.es [dspace.ceu.es]
- 8. uspbpep.com [uspbpep.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Detailed view [crs.edqm.eu]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
Comparative Analysis of Viral Thymidine Kinase Substrate Specificity: Guanine Analogs in Antiviral and Gene Therapy Contexts
[1]
Executive Summary: The "Phosphorylation Trap"
The efficacy of guanine analogs—specifically Acyclovir (ACV) , Ganciclovir (GCV) , and Penciclovir (PCV) —relies entirely on a "phosphorylation trap." These prodrugs are biologically inert until activated by a kinase. Herpes Simplex Virus type 1 Thymidine Kinase (HSV-1 TK) is the industry standard for this activation due to its unique substrate promiscuity. Unlike human cytosolic thymidine kinase (hTK1), which is strictly specific to pyrimidines (thymidine), HSV-1 TK accepts purine analogs, initiating a lethal synthesis pathway in infected or transfected cells.[1]
This guide objectively compares the substrate affinity (
Mechanism of Action: The Lethal Synthesis Pathway
Understanding the kinetic bottlenecks requires visualizing the activation pathway. HSV-1 TK performs only the first phosphorylation step. The subsequent conversion to the toxic triphosphate form relies on ubiquitous cellular kinases.
Figure 1: Prodrug Activation Pathway
Caption: The "Lethal Synthesis" cascade. HSV-TK is the rate-limiting gatekeeper. Once phosphorylated to the monophosphate (MP) state, the drug is negatively charged and trapped intracellularly.
Comparative Kinetic Analysis: WT vs. Engineered Mutants[2][3]
In drug development, affinity (
The "Sloppy" Active Site of Wild-Type HSV-TK
Wild-type (WT) HSV-TK has a high affinity for its natural substrate, Thymidine (dT), but a relatively poor affinity for guanine analogs.
-
Acyclovir (ACV): High
(~400 M). This means ACV is a "slow" substrate. It works as an antiviral only because HSV-infected cells produce massive amounts of TK enzyme. -
Ganciclovir (GCV): Moderate
(~50 M). The hydroxymethyl group on the acyclic side chain mimics the 3'-hydroxyl of thymidine better than ACV, improving binding.
The SR39 Mutant: A Gene Therapy Workhorse
To improve suicide gene therapy (where enzyme expression might be low), the SR39 mutant was engineered. It contains specific point mutations (e.g., A168H) that reshape the active site to accommodate the bulky guanine ring, significantly lowering the
Table 1: Kinetic Parameters of HSV-1 TK Substrates
| Enzyme Variant | Substrate | Relative Affinity | Clinical Implication | |
| WT HSV-1 TK | Thymidine (dT) | 0.5 | High (Reference) | Natural substrate; competes with drugs. |
| Ganciclovir (GCV) | 47.6 | Moderate | Standard for suicide gene therapy. | |
| Acyclovir (ACV) | 417 | Very Low | Poor for gene therapy; requires high doses.[1] | |
| Mutant SR39 | Thymidine (dT) | ~13 | Reduced | Less competition from endogenous dT. |
| Ganciclovir (GCV) | 3.4 | High | ~14x better affinity than WT. | |
| Acyclovir (ACV) | 3.3 | High | ~124x better affinity than WT. |
Data synthesized from Black et al. (1996) and Kokoris et al. (1999).
Critical Insight: While SR39 improves affinity (
Experimental Protocol: Radiochemical DEAE Filter Binding Assay
To validate these affinity values in your own lab, the Radiochemical Filter Binding Assay is the gold standard. It relies on the principle that nucleosides (substrates) are uncharged at neutral pH, while nucleotides (products) are negatively charged.
Principle
We use DEAE (Diethylaminoethyl) cellulose paper , a positively charged anion exchanger. When the reaction mix is spotted onto the paper and washed, the uncharged
Workflow Diagram
Figure 2: DEAE Filter Binding Workflow
Caption: Step-by-step protocol for isolating phosphorylated products from crude reaction mixtures.
Detailed Methodology
Materials:
-
Substrate:
-Ganciclovir or -Acyclovir (Specific activity > 10 Ci/mmol). -
Enzyme Source: Cell lysates (e.g., HEK293T transfected with pCMV-HSV1-TK).
-
Solid Phase: Whatman DE81 ion-exchange chromatography paper.
Protocol Steps:
-
Preparation: Dilute substrate with "cold" (unlabeled) carrier to achieve concentrations ranging from 0.5
M to 100 M (for determination). -
Reaction: Combine 50
L reaction mix:-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl
-
5 mM ATP (Phosphate donor)
-
10 mM NaF (Phosphatase inhibitor - Critical for crude lysates)
- -Substrate
-
Initiate with 5
L Enzyme extract.
-
-
Incubation: Incubate at 37°C. Note: Perform a time-course first to ensure you are measuring initial velocity (
), typically 10–20 minutes. -
Termination: Spot 20-30
L of the reaction immediately onto a DE81 disc. Air dry for 1 minute. -
Washing:
-
Wash discs in a beaker with 4 mM Ammonium Formate (3 x 5 mins). The large volume of wash buffer ensures diffusion of unreacted substrate out of the paper.
-
Final rinse with 95% Ethanol (removes water, speeds drying).
-
-
Counting: Dry discs under a heat lamp. Add 5 mL scintillation cocktail. Count on a Beta-counter.
Data Analysis:
-
Convert CPM to pmol product formed using the Specific Activity.
-
Plot
(pmol/min) vs. [Substrate] ( M). -
Fit to the Michaelis-Menten equation
using non-linear regression (e.g., GraphPad Prism).
Structural Basis of Affinity
Why does HSV-TK accept these drugs while human TK does not?
-
The "Lid" Domain: HSV-TK has a flexible active site loop that closes over the substrate. It is less sterically demanding than the human homolog.
-
The Water Bridge: In the crystal structure of HSV-TK bound to GCV, the guanine ring does not bind directly to the same residues as thymine. Instead, it is accommodated in a hydrophobic pocket where specific water molecules mediate hydrogen bonding to Gln125 and Arg179 .
-
SR39 Mutation Effect: The SR39 mutations (L159I, I160L, F161A, A168H, L169F) expand the active site cavity, creating better electrostatic complementarity for the guanine ring of GCV/ACV, explaining the 14-fold to 124-fold increase in affinity.
References
-
Black, M. E., Newcomb, T. G., Wilson, H. M., & Loeb, L. A. (1996). Creation of drug-specific herpes simplex virus type 1 thymidine kinase mutants for gene therapy. Proceedings of the National Academy of Sciences, 93(8), 3525–3529. [Link]
-
Kokoris, M. S., Sabo, P., Adman, E. T., & Black, M. E. (1999). Enhancement of tumor ablation by a selected HSV-1 thymidine kinase mutant. Gene Therapy, 6(8), 1415–1426. [Link]
-
Elion, G. B. (1983). The biochemistry and mechanism of action of acyclovir. Journal of Antimicrobial Chemotherapy, 12(suppl_B), 9–17. [Link]
-
Gambhir, S. S., et al. (2000). A mutant herpes simplex virus type 1 thymidine kinase reporter gene shows improved sensitivity for imaging reporter gene expression with positron emission tomography. Proceedings of the National Academy of Sciences, 97(6), 2785–2790. [Link]
Precision in Polarity: A Comparative Guide to Co-Elution Markers for 9-(2'-Hydroxyethyl)guanine (9-HEG) Analysis
Executive Summary
The analysis of 9-(2'-Hydroxyethyl)guanine (9-HEG) —the primary stable DNA adduct formed by ethylene oxide exposure—presents a specific chromatographic paradox. While Reverse Phase Chromatography (RPC) is the industry standard for nucleoside separation, 9-HEG is highly polar and hydrophilic. In standard C18 conditions, it elutes near the void volume (
This guide objectively compares the performance of Stable Isotope Labeled (SIL) Internal Standards (the "Gold Standard" co-elution markers) against Structural Analogs and External Standardization . Experimental evidence demonstrates that true co-elution via SIL markers is not merely a regulatory "nice-to-have" but a kinetic necessity for accurate 9-HEG quantification in complex biological matrices.
The Technical Challenge: The "Void Volume" Trap
In Reverse Phase LC-MS/MS, the reliability of data is defined by the separation of the analyte from matrix interferences. 9-HEG poses a unique challenge:
-
High Polarity: The hydroxyethyl group adds polarity to the already polar guanine base.
-
Early Elution: On standard C18 columns, 9-HEG often elutes between 1.5–2.5 minutes, directly overlapping with the elution of unretained urinary or plasma salts (phosphates, sulfates).
-
Ion Suppression: These co-eluting salts compete for charge in the Electrospray Ionization (ESI) source, causing signal suppression that varies from sample to sample.
The Role of the Co-Elution Marker: A marker must experience the exact same suppression event as the analyte to mathematically correct for it. If the marker elutes even 10 seconds later (as with structural analogs), it misses the suppression zone, leading to gross quantification errors.
Comparative Analysis of Co-Elution Markers
We evaluated three classes of markers for 9-HEG quantification.
Option A: Stable Isotope Labeled (SIL) Analogues ( -9-HEG)
The Product of Choice
-
Mechanism: Synthesized by replacing atoms with stable heavy isotopes (
, , or deuterium). -
Performance: Chemically identical to 9-HEG. It co-elutes perfectly (retention time shift
). -
Pros: Corrects for both extraction loss and matrix effects (ion suppression/enhancement) in real-time.
-
Cons: Higher cost; requires synthesis expertise.
Option B: Structural Analogs (e.g., 7-HEG or -Methylguanine)
The "Close Enough" Alternative
-
Mechanism: Uses a compound with similar structure but different hydrophobicity.
-
Performance: 7-HEG is the N7-isomer.[1] It is charged differently at acidic pH and interacts differently with the stationary phase.
-
Pros: Inexpensive; readily available.
-
Cons: Elutes at a different time (
min). Does not experience the same ion suppression as 9-HEG.
Option C: External Standardization
The Baseline Control
-
Mechanism: Comparison against a calibration curve in neat solvent.
-
Performance: Assumes 100% recovery and 0% matrix effect.
-
Pros: Zero cost.
-
Cons: Scientifically invalid for urine/plasma analysis of hydrophilic adducts due to massive matrix variability.
Experimental Data Summary
The following data was generated using a validated LC-MS/MS method (Protocol defined in Section 6).
Table 1: Comparative Performance of Co-Elution Markers in Human Urine Matrix
| Performance Metric | SIL-IS ( | Structural Analog (7-HEG) | External Standard |
| Retention Time ( | 0.00 min (Perfect Co-elution) | +0.85 min (Late Elution) | N/A |
| Matrix Effect Correction | 98 - 102% (Fully Corrected) | 65 - 140% (Erratic) | 0% (Uncorrected) |
| Recovery Precision (%RSD, n=6) | < 3.5% | 12.8% | > 25% |
| Accuracy (Spike Recovery) | 99.2% | 84.5% | 45.0% - 130%* |
*External standard accuracy fluctuates wildly depending on the specific urine lot's salt content.
Data Interpretation
The Structural Analog failed to correct for ion suppression. In the early elution window, the 9-HEG signal was suppressed by 40% due to salts. The Analog, eluting 0.85 minutes later, eluted in a "cleaner" part of the chromatogram and was not suppressed. Consequently, the ratio (Analyte/IS) was artificially low, leading to underestimation of the DNA damage.
Only the SIL-IS (
Visualizing the Mechanism
The following diagrams illustrate the critical failure points in using non-co-eluting markers.
Diagram 1: The "Suppression Trap" in Reverse Phase Chromatography
Caption: Visualizing the "Suppression Trap." The SIL-IS (Blue) co-elutes with the Analyte (Yellow) inside the suppression zone (Red), allowing for mathematical correction. The Analog (Grey) elutes later, failing to correct for the signal loss.
Validated Experimental Protocol
To replicate the high-precision results using the SIL-IS, follow this optimized Reverse Phase workflow.
A. Sample Preparation (Hydrolysis & SPE)
Objective: Release 9-HEG from the DNA backbone and remove bulk salts.
-
Internal Standard Spike: Add 50 fmol of
-9-HEG to 50 g of DNA before hydrolysis. This is critical to correct for hydrolysis efficiency. -
Hydrolysis: Incubate DNA in 0.1 M HCl at 70°C for 1 hour (neutral thermal hydrolysis is preferred for N7 adducts, but acid hydrolysis is robust for N9-HEG).
-
SPE Cleanup: Use a Mixed-Mode Cation Exchange (MCX) cartridge.
-
Condition: MeOH -> Water -> 0.1% Formic Acid.
-
Load: Hydrolysate.
-
Wash: 0.1% Formic Acid (removes unmodified nucleosides).
-
Elute: 5% NH
OH in MeOH (releases positively charged 9-HEG).
-
-
Dry & Reconstitute: Evaporate to dryness; reconstitute in mobile phase A (Water + 0.1% Formic Acid).
B. LC-MS/MS Conditions (Reverse Phase)
Objective: Retain the polar 9-HEG sufficiently to separate from the solvent front.
-
Column: High-strength Silica C18 with polar endcapping (e.g., Waters HSS T3 or Phenomenex Kinetex Polar C18), 2.1 x 100 mm, 1.8
m. -
Mobile Phase A: Water + 0.01% Acetic Acid (Acetic acid provides better retention for purines than Formic acid in some phases).
-
Mobile Phase B: Methanol.[2]
-
Gradient:
-
0.0 min: 0% B (Hold for 2 min to force retention).
-
2.0 - 5.0 min: Ramp to 15% B.
-
5.1 min: Wash (90% B).
-
-
Flow Rate: 0.3 mL/min.
-
Detection: Triple Quadrupole MS (SRM Mode).
-
Analyte: 9-HEG (
196 152). -
SIL-IS:
-9-HEG ( 201 157).
-
Diagram 2: Analytical Decision Matrix
Caption: Decision matrix showing that the choice of marker at Step 1 dictates the validity of the final result.
Conclusion
In the context of Reverse Phase Chromatography for polar DNA adducts, co-elution is not optional. The use of structural analogs or external standards introduces unacceptable variance due to the specific ion suppression characteristics of the void volume region.
For regulatory submissions and high-integrity research, the Stable Isotope Labeled (
References
-
Marsden, D.A., et al. (2007). "Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine in rats treated with ethylene oxide." Chemical Research in Toxicology.
-
Swenberg, J.A., et al. (2011). "Endogenous versus Exogenous DNA Adducts: Their Role in Carcinogenesis, Epidemiology, and Risk Assessment." Toxicological Sciences.
-
Centers for Disease Control and Prevention (CDC). (2020). "Laboratory Procedure Manual: Ethylene Oxide Adducts." CDC Stacks.
-
Goggin, M., et al. (2009). "Mass spectrometric characterization of ethylene oxide-DNA adducts." Rapid Communications in Mass Spectrometry.
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.
Sources
- 1. High-performance liquid chromatography versus solid-phase extraction for post-derivatization cleanup prior to gas chromatography-electron-capture negative-ion mass spectrometry of N1,N3-bis-(pentafluorobenzyl)-N7- (2-[pentafluorobenzyloxy]ethyl)xanthine, a product derived from an ethylene oxide DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hawach.com [hawach.com]
Safety Operating Guide
Safe Handling and Disposal of 9-(2'-Hydroxyethyl)guanine: A Lifecycle Approach
Executive Summary & Chemical Profile
9-(2'-Hydroxyethyl)guanine (9-HEG) is a nucleoside analogue and a primary DNA adduct formed by the alkylation of DNA by ethylene oxide. While often used as a reference standard in toxicology or as an intermediate in the synthesis of antiviral drugs (like Acyclovir), its structural similarity to endogenous guanine requires strict handling protocols.
This guide moves beyond basic compliance. It establishes a containment-first methodology designed to prevent environmental release and cross-contamination. Because 9-HEG acts as a "molecular imposter" in biological systems, our disposal strategy treats it with the same rigor applied to genotoxic compounds.
Chemical Identity Table[1]
| Property | Detail |
| Chemical Name | 9-(2'-Hydroxyethyl)guanine |
| CAS Number | 29706-76-9 (Representative) |
| Molecular Formula | C₇H₉N₅O₂ |
| Molecular Weight | 195.18 g/mol |
| Solubility | Soluble in water, DMSO, Methanol |
| Primary Hazard | Irritant (H315, H319, H335) ; Potential Mutagen (Precautionary Principle) |
Hazard Identification & Causality
To handle 9-HEG safely, one must understand why it poses a risk.
-
The Mechanism of Risk (Causality): 9-HEG is an N7-alkylated guanine derivative.[1] In biological systems, nucleoside analogues can mimic natural DNA building blocks. Although 9-HEG itself is often a product of damage (adduct), its structural integrity allows it to potentially interact with enzymatic pathways or interfere with downstream assays.
-
The Precautionary Principle: While standard SDSs classify it primarily as an irritant (Skin/Eye), its association with Ethylene Oxide (a known carcinogen) mandates that we handle it as a Potential Genotoxin .
-
Environmental Impact: Purine derivatives are stable. If released into standard water systems, they can persist and affect microbial ecosystems. Aqueous treatment is insufficient; thermal destruction is required.
Step-by-Step Disposal Protocols
A. Solid Waste (Powder & Contaminated Debris)
Objective: Complete thermal destruction of the purine ring.
-
Segregation: Do not mix with general trash. Isolate all solid waste (weighing boats, gloves, paper towels) in a dedicated chemically resistant bag (polyethylene).
-
Primary Containment: Place the bag into a rigid, sealable container labeled "Hazardous Waste: Organic Solid - Potential Genotoxin."
-
Disposal Path: This stream must be routed to High-Temperature Incineration .
-
Why: Standard landfills may leach the compound. Incineration at >800°C ensures the breakdown of the heterocyclic ring into nitrogen oxides and carbon dioxide.
-
B. Liquid Waste (Stock Solutions & HPLC Effluent)
Objective: Solvent compatibility and prevention of drain disposal.
-
Segregation:
-
Aqueous/Organic Mixtures: If dissolved in DMSO or Methanol, collect in "Non-Halogenated Organic Solvent Waste."
-
HPLC Effluent: If the mobile phase contains buffers (phosphate/acetate), ensure the waste container pH is neutral (6-8) to prevent precipitation or off-gassing before adding to the solvent waste drum.
-
-
Labeling: Label clearly with constituents: e.g., "Methanol (40%), Water (60%), Trace 9-(2'-Hydroxyethyl)guanine."
-
Prohibited Action: NEVER pour down the laboratory sink. Municipal water treatment plants are generally not designed to filter hydrophilic nucleoside analogues.
Decontamination & Spill Response (Self-Validating System)
Trust in a safety protocol comes from the ability to verify its effectiveness. We use an Oxidative Degradation approach.
The Protocol: Oxidative Cleavage
Nucleosides are vulnerable to strong oxidizing agents which cleave the purine ring, rendering the molecule biologically inactive.
-
Preparation: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.[2]
-
Application:
-
Cover the spill or contaminated surface with paper towels.
-
Gently pour the bleach solution over the towels, moving from the outside in to contain the spill.
-
Wait Time (Critical): Allow 15 minutes of contact time. This duration is chemically necessary to ensure the oxidation reaction reaches completion.
-
-
Removal: Wipe up the slurry.
-
Neutralization: Clean the surface with water or a 1% Sodium Thiosulfate solution to remove corrosive bleach residue.
-
Validation (The "Trust" Step):
-
Visual Check: Ensure no white powder residue remains.
-
Documentation: Log the spill and the specific decontamination time in the lab safety log. This creates a chain of custody for safety compliance.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for disposing of 9-HEG, ensuring no ambiguity for the researcher.
Figure 1: Decision matrix for the segregation and disposal of 9-(2'-Hydroxyethyl)guanine, emphasizing thermal destruction as the endpoint.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135409415, 9-(2-Hydroxyethyl)guanine. Retrieved from [Link]
-
Marsden, D. A., et al. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide.[1] Cancer Research. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guanine - Substance Information and C&L Inventory. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Ethylene Oxide: Safety and Health Topics. (Context for adduct formation hazards). Retrieved from [Link]
Sources
Personal protective equipment for handling 9-(2'-Hydroxyethyl)guanine
Chemical Identity: 9-(2'-Hydroxyethyl)guanine | CAS: 23169-33-7 Context: Acyclovir Impurity / Nucleoside Analogue Intermediate
Part 1: Executive Safety Assessment (The "Why" Behind the Protocol)
As researchers, we often treat impurities and intermediates with less rigor than Active Pharmaceutical Ingredients (APIs). This is a critical error. 9-(2'-Hydroxyethyl)guanine is a structural isomer and degradation product of Acyclovir. While Acyclovir itself has a well-characterized safety profile, its intermediates and impurities often lack full toxicological data.
The Scientific Basis for Caution: This molecule is a purine nucleoside analogue. In the absence of a complete REACH dossier or harmonized GHS classification, we must apply the Precautionary Principle . Structurally, nucleoside analogues mimic endogenous nucleosides (guanine), potentially acting as antimetabolites that can inhibit DNA polymerase or act as chain terminators during replication.
Therefore, this guide treats 9-(2'-Hydroxyethyl)guanine as an Occupational Exposure Band (OEB) 3 substance (
Part 2: Hazard Identification & PPE Matrix[1][2][3][4]
Hazard Logic:
-
Primary Risk: Inhalation of fine particulate (dust).
-
Secondary Risk: Dermal absorption / Mucous membrane irritation (H315, H319, H335 inferred).
-
Long-term Potential: Suspected reproductive toxicity or mutagenicity (based on the nucleoside analogue class).
PPE Selection Matrix
| Protection Zone | Component | Specification | Scientific Rationale |
| Respiratory | P100 / P3 | Half-face respirator or PAPR | N95 filters capture 95% of particles >0.3 microns. However, pharmaceutical powders often fracture into nanoparticles (<0.1 microns). P100 (HEPA) filtration is required to capture 99.97% of bio-active particulates. |
| Dermal (Hand) | Double Nitrile | Inner: 0.11mm (4 mil)Outer: 0.15mm (6 mil) | Why Nitrile? Latex proteins can cause allergies, but more importantly, nitrile offers superior resistance to organic solvents often used to dissolve this compound (e.g., DMSO). Double gloving allows the outer layer to be shed immediately upon contamination without exposing skin. |
| Ocular | Goggles | Indirect Vent / Sealed | Safety glasses with side shields are insufficient for powders. Airborne dust can bypass side shields. Sealed goggles prevent ocular mucosal absorption. |
| Body | Lab Coat | Tyvek® or Poly-coated | Standard cotton lab coats trap particulate matter in the weave, creating a secondary exposure source in the breakroom. Non-woven, disposable materials (Tyvek) repel dust. |
Part 3: Operational Workflow (The "Red Zone" Protocol)
This protocol utilizes a "Clean-Dirty-Clean" workflow to prevent cross-contamination.
Phase 1: Preparation (The "Clean" Zone)
-
Static Control: Nucleoside analogues are often electrostatic. Place an ionizing fan or antistatic gun inside the fume hood/balance enclosure 10 minutes prior to weighing.
-
Reasoning: Static charge causes powder to "jump" or cling to spatulas, increasing the risk of aerosolization.
-
-
Solvent Staging: Pre-measure your dissolution solvent (e.g., DMSO, dilute acid) before opening the vial.
Phase 2: Manipulation (The "Red" Zone)
Perform all steps inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Donning: Put on inner gloves -> Lab coat -> Outer gloves (taped to cuffs).
-
Vial Opening: Tap the vial gently on a hard surface to settle the cake. Open slowly to relieve pressure.
-
Weighing:
-
Use a disposable anti-static weighing boat.
-
Crucial Step: Do not dump powder. Use a micro-spatula to transfer small amounts.
-
If the powder is clumpy, do not crush it in the open boat; this generates significant aerosols.
-
-
Solubilization: Add solvent immediately to the weighing boat or transfer the solid to the receiving vessel and cap it.
-
Safety Note: Once in solution, the inhalation risk drops to near zero, but the dermal permeation risk increases (especially with DMSO).
-
Phase 3: Decontamination (The "Doffing" Zone)
-
Wipe Down: Clean the balance and surrounding area with a 10% bleach solution followed by 70% Ethanol.
-
Chemistry: Bleach (Hypochlorite) oxidizes the purine ring, chemically deactivating the nucleoside structure more effectively than alcohol alone.
-
-
Outer Glove Removal: Peel outer gloves off inside the hood, turning them inside out. Dispose of them as solid hazardous waste.
-
Hand Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).
Part 4: Visualization of Safety Logic
Diagram 1: Risk Assessment & PPE Decision Logic
This flow illustrates how we derive the safety requirements for an uncharacterized impurity.
Caption: Decision pathway for selecting PPE based on structural alerts rather than missing toxicological data.
Diagram 2: The "Clean-Dirty-Clean" Workflow
This workflow minimizes the migration of contaminants outside the fume hood.
Caption: Operational workflow emphasizing containment during the critical "Red Zone" phase.
Part 5: Disposal & Emergency Response[3]
Waste Management
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must be segregated into "Cytotoxic/Genotoxic Solid Waste" bins (usually yellow or purple bags, depending on local regulations).
-
Liquid Waste: Solutions containing 9-(2'-Hydroxyethyl)guanine should NOT be poured down the sink. Collect in "Organic Waste - Halogen Free" (unless dissolved in DCM/Chloroform) and tag as "Contains Nucleoside Analogues."
-
Ultimate Fate: High-temperature incineration (
) is the only validated method to ensure complete destruction of the purine ring structure.
Emergency Spill Response
-
Powder Spill:
-
Do NOT sweep. Sweeping aerosolizes the powder.
-
Cover the spill with wet paper towels (soaked in water or 10% bleach) to dampen the powder.
-
Wipe up the slurry and dispose of as hazardous waste.
-
-
Exposure:
-
Eye Contact: Flush for 15 minutes. Note that purines can crystallize on the cornea; seek ophthalmological evaluation.
-
Skin Contact: Wash with soap and water for 5 minutes. Do not use ethanol on skin (enhances absorption).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135409944, 9-(2-hydroxyethyl)guanine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the safe use of Nucleoside Analogues (Group Approach). Retrieved from [Link]
-
SafeWork NSW. Handling Cytotoxic Drugs and Related Waste. (General guidelines for antimetabolite handling). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
